cis VH-298
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-JAXLGGSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Inactive Isomer: A Technical Guide to the Mechanism of cis VH-298
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target for therapeutic intervention, particularly in the context of hypoxia-inducible factor (HIF) signaling. Small molecule inhibitors of the VHL:HIF-α interaction have garnered significant attention, with VH-298 being a potent and well-characterized example. However, the nuanced world of stereochemistry plays a pivotal role in the efficacy of such compounds. This technical guide delves into the mechanism of cis VH-298, the diastereomer of VH-298, and elucidates why this subtle change in three-dimensional structure abrogates its biological activity, rendering it an invaluable negative control in experimental settings.
Core Mechanism: A Tale of Two Isomers
VH-298 is a synthetic molecule designed to mimic the hydroxylated proline residue of HIF-α, which is the key recognition motif for the VHL E3 ligase. By binding to the β-domain of VHL, VH-298 competitively inhibits the VHL:HIF-α interaction. This prevents the polyubiquitination and subsequent proteasomal degradation of HIF-α. As a result, HIF-α accumulates, translocates to the nucleus, and activates the transcription of a plethora of hypoxia-responsive genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.
Conversely, this compound, despite having the same molecular formula and connectivity as VH-298, possesses a different spatial arrangement of atoms, specifically at the hydroxylated proline mimic. This seemingly minor alteration has profound consequences for its ability to interact with VHL. The binding pocket of VHL is exquisitely sensitive to the stereochemistry of the hydroxyproline (B1673980) residue of its substrates. The trans configuration of the hydroxyl group, present in both native hydroxylated HIF-α and the active VH-298, is essential for forming a critical network of hydrogen bonds with key amino acid residues within the VHL binding pocket, such as Ser111 and His115. The cis configuration of the hydroxyl group in this compound disrupts this precise geometric arrangement, leading to a significant loss of binding affinity.[1]
This fundamental difference in binding affinity is the cornerstone of this compound's mechanism of inaction. It serves as a classic example of structure-activity relationship, where a subtle change in stereochemistry dictates biological function.
Quantitative Data Summary
The disparity in the biological activity between VH-298 and this compound is starkly reflected in their binding affinities for the VHL protein. The following table summarizes the available quantitative data.
| Compound | Method | Binding Affinity (Kd) to VHL | Reference |
| VH-298 | Isothermal Titration Calorimetry (ITC) | 80-90 nM | --INVALID-LINK--, --INVALID-LINK-- |
| VH-298 | Competitive Fluorescence Polarization | 80 nM | --INVALID-LINK-- |
| This compound | Isothermal Titration Calorimetry (ITC) | No detectable binding | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
The differential effects of VH-298 and this compound on the HIF signaling pathway can be visualized through the following diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature to assess the activity of VH-298 and the inactivity of this compound are provided below.
Isothermal Titration Calorimetry (ITC) for VHL Binding
Objective: To quantitatively measure the binding affinity of VH-298 and this compound to the VHL protein complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
VH-298 and this compound
-
ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isothermal Titration Calorimeter
Protocol:
-
Protein Preparation: Dialyze the purified VBC complex extensively against the ITC buffer to ensure buffer matching.
-
Ligand Preparation: Dissolve VH-298 and this compound in 100% DMSO to create high-concentration stock solutions. Further dilute the ligands in the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand solution should be matched in the protein solution to minimize heats of dilution.
-
ITC Measurement:
-
Load the VBC protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat changes upon injection are expected, indicating no detectable binding.
Competitive Fluorescence Polarization (FP) Assay for VHL Binding
Objective: To assess the ability of VH-298 and this compound to compete with a fluorescently labeled ligand for binding to the VHL complex.
Materials:
-
Purified VBC complex
-
Fluorescently labeled VHL ligand (e.g., a HIF-α peptide mimic conjugated to a fluorophore)
-
VH-298 and this compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the VBC complex in the assay buffer.
-
Prepare a solution of the fluorescently labeled VHL ligand in the assay buffer.
-
Prepare serial dilutions of VH-298 and this compound in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the VBC complex and the fluorescently labeled ligand at concentrations optimized for a robust FP signal.
-
Add the serially diluted test compounds (VH-298 or this compound) or vehicle control to the wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The binding of the fluorescent ligand to the VBC complex results in a high polarization signal. A competing compound like VH-298 will displace the fluorescent ligand, leading to a decrease in the polarization signal. Plot the percentage of inhibition against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value. For this compound, no significant decrease in the polarization signal is expected, indicating a lack of competition and binding.
Western Blot for HIF-1α Accumulation
Objective: To visualize the stabilization and accumulation of HIF-1α in cells treated with VH-298 versus this compound.
Materials:
-
Cell line (e.g., HeLa, RCC4)
-
Cell culture medium and supplements
-
VH-298 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with VH-298, this compound, or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Analysis: Compare the intensity of the HIF-1α bands between the different treatment groups. A significant increase in the HIF-1α band intensity is expected in the VH-298 treated cells, while no change should be observed in the this compound and vehicle-treated cells.
Quantitative Real-Time PCR (qPCR) for HIF Target Gene Expression
Objective: To measure the mRNA expression levels of HIF target genes in response to treatment with VH-298 and this compound.
Materials:
-
Cell line, culture medium, and treatment compounds as in the Western blot protocol.
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HIF target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells as described for the Western blot experiment. Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene and sample. Calculate the relative expression of the target genes normalized to the housekeeping gene using the ΔΔCt method. A significant upregulation of HIF target genes is expected in the VH-298 treated cells, with no significant change in the this compound and vehicle-treated cells.
Conclusion
The case of this compound provides a compelling illustration of the critical importance of stereochemistry in molecular recognition and drug action. Its inability to bind to the VHL E3 ligase, in stark contrast to its potent diastereomer VH-298, renders it biologically inactive. This well-defined lack of activity makes this compound an indispensable tool for researchers, serving as a rigorous negative control to ensure that the observed biological effects of VH-298 are indeed due to its on-target inhibition of the VHL:HIF-α interaction. This technical guide provides a comprehensive overview of the mechanism of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and interpretation of their studies in the field of hypoxia signaling and targeted protein degradation.
References
The Inactive Isomer: A Technical Guide to the Mechanism of cis VH-298
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target for therapeutic intervention, particularly in the context of hypoxia-inducible factor (HIF) signaling. Small molecule inhibitors of the VHL:HIF-α interaction have garnered significant attention, with VH-298 being a potent and well-characterized example. However, the nuanced world of stereochemistry plays a pivotal role in the efficacy of such compounds. This technical guide delves into the mechanism of cis VH-298, the diastereomer of VH-298, and elucidates why this subtle change in three-dimensional structure abrogates its biological activity, rendering it an invaluable negative control in experimental settings.
Core Mechanism: A Tale of Two Isomers
VH-298 is a synthetic molecule designed to mimic the hydroxylated proline residue of HIF-α, which is the key recognition motif for the VHL E3 ligase. By binding to the β-domain of VHL, VH-298 competitively inhibits the VHL:HIF-α interaction. This prevents the polyubiquitination and subsequent proteasomal degradation of HIF-α. As a result, HIF-α accumulates, translocates to the nucleus, and activates the transcription of a plethora of hypoxia-responsive genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.
Conversely, this compound, despite having the same molecular formula and connectivity as VH-298, possesses a different spatial arrangement of atoms, specifically at the hydroxylated proline mimic. This seemingly minor alteration has profound consequences for its ability to interact with VHL. The binding pocket of VHL is exquisitely sensitive to the stereochemistry of the hydroxyproline residue of its substrates. The trans configuration of the hydroxyl group, present in both native hydroxylated HIF-α and the active VH-298, is essential for forming a critical network of hydrogen bonds with key amino acid residues within the VHL binding pocket, such as Ser111 and His115. The cis configuration of the hydroxyl group in this compound disrupts this precise geometric arrangement, leading to a significant loss of binding affinity.[1]
This fundamental difference in binding affinity is the cornerstone of this compound's mechanism of inaction. It serves as a classic example of structure-activity relationship, where a subtle change in stereochemistry dictates biological function.
Quantitative Data Summary
The disparity in the biological activity between VH-298 and this compound is starkly reflected in their binding affinities for the VHL protein. The following table summarizes the available quantitative data.
| Compound | Method | Binding Affinity (Kd) to VHL | Reference |
| VH-298 | Isothermal Titration Calorimetry (ITC) | 80-90 nM | --INVALID-LINK--, --INVALID-LINK-- |
| VH-298 | Competitive Fluorescence Polarization | 80 nM | --INVALID-LINK-- |
| This compound | Isothermal Titration Calorimetry (ITC) | No detectable binding | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
The differential effects of VH-298 and this compound on the HIF signaling pathway can be visualized through the following diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature to assess the activity of VH-298 and the inactivity of this compound are provided below.
Isothermal Titration Calorimetry (ITC) for VHL Binding
Objective: To quantitatively measure the binding affinity of VH-298 and this compound to the VHL protein complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
VH-298 and this compound
-
ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Isothermal Titration Calorimeter
Protocol:
-
Protein Preparation: Dialyze the purified VBC complex extensively against the ITC buffer to ensure buffer matching.
-
Ligand Preparation: Dissolve VH-298 and this compound in 100% DMSO to create high-concentration stock solutions. Further dilute the ligands in the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand solution should be matched in the protein solution to minimize heats of dilution.
-
ITC Measurement:
-
Load the VBC protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat changes upon injection are expected, indicating no detectable binding.
Competitive Fluorescence Polarization (FP) Assay for VHL Binding
Objective: To assess the ability of VH-298 and this compound to compete with a fluorescently labeled ligand for binding to the VHL complex.
Materials:
-
Purified VBC complex
-
Fluorescently labeled VHL ligand (e.g., a HIF-α peptide mimic conjugated to a fluorophore)
-
VH-298 and this compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the VBC complex in the assay buffer.
-
Prepare a solution of the fluorescently labeled VHL ligand in the assay buffer.
-
Prepare serial dilutions of VH-298 and this compound in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the VBC complex and the fluorescently labeled ligand at concentrations optimized for a robust FP signal.
-
Add the serially diluted test compounds (VH-298 or this compound) or vehicle control to the wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The binding of the fluorescent ligand to the VBC complex results in a high polarization signal. A competing compound like VH-298 will displace the fluorescent ligand, leading to a decrease in the polarization signal. Plot the percentage of inhibition against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value. For this compound, no significant decrease in the polarization signal is expected, indicating a lack of competition and binding.
Western Blot for HIF-1α Accumulation
Objective: To visualize the stabilization and accumulation of HIF-1α in cells treated with VH-298 versus this compound.
Materials:
-
Cell line (e.g., HeLa, RCC4)
-
Cell culture medium and supplements
-
VH-298 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with VH-298, this compound, or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Analysis: Compare the intensity of the HIF-1α bands between the different treatment groups. A significant increase in the HIF-1α band intensity is expected in the VH-298 treated cells, while no change should be observed in the this compound and vehicle-treated cells.
Quantitative Real-Time PCR (qPCR) for HIF Target Gene Expression
Objective: To measure the mRNA expression levels of HIF target genes in response to treatment with VH-298 and this compound.
Materials:
-
Cell line, culture medium, and treatment compounds as in the Western blot protocol.
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HIF target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells as described for the Western blot experiment. Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene and sample. Calculate the relative expression of the target genes normalized to the housekeeping gene using the ΔΔCt method. A significant upregulation of HIF target genes is expected in the VH-298 treated cells, with no significant change in the this compound and vehicle-treated cells.
Conclusion
The case of this compound provides a compelling illustration of the critical importance of stereochemistry in molecular recognition and drug action. Its inability to bind to the VHL E3 ligase, in stark contrast to its potent diastereomer VH-298, renders it biologically inactive. This well-defined lack of activity makes this compound an indispensable tool for researchers, serving as a rigorous negative control to ensure that the observed biological effects of VH-298 are indeed due to its on-target inhibition of the VHL:HIF-α interaction. This technical guide provides a comprehensive overview of the mechanism of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and interpretation of their studies in the field of hypoxia signaling and targeted protein degradation.
References
The Inactive Epimer cis-VH-298: A Definitive Negative Control for Elucidating VH-298-Mediated VHL-HIF Signaling
For researchers, scientists, and drug development professionals, establishing rigorous experimental controls is paramount to generating reproducible and reliable data. In the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its interaction with Hypoxia-Inducible Factor-α (HIF-α), the chemical probe VH-298 has emerged as a potent tool. To unequivocally attribute the observed biological effects to the specific inhibition of the VHL:HIF-α interaction, a well-characterized negative control is essential. This technical guide details the use of cis-VH-298, the inactive stereoisomer of VH-298, as a definitive negative control.
Introduction
VH-298 is a high-affinity, cell-permeable small molecule that potently inhibits the protein-protein interaction between VHL and hydroxylated HIF-α.[1][2][3] This inhibition prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-α, leading to its stabilization and the activation of the hypoxic response signaling pathway.[4][5] To ensure that the cellular and biochemical outcomes observed upon treatment with VH-298 are specifically due to its on-target activity, it is crucial to employ a control compound that is structurally similar but biologically inactive. cis-VH-298 serves this purpose perfectly. Due to a change in the stereochemistry at the hydroxyproline (B1673980) ring, cis-VH-298 exhibits a significant loss of binding affinity for VHL and is therefore unable to inhibit the VHL:HIF-α interaction.[4][6][7] This document provides a comprehensive overview of the comparative data, experimental protocols, and the underlying signaling pathways to effectively utilize cis-VH-298 as a negative control in your research.
Core Principles: The Stereochemical Basis for Inactivity
The critical difference between VH-298 and its inactive counterpart, cis-VH-298, lies in the stereochemistry of the hydroxyproline moiety. This specific structural alteration abrogates the binding to the VHL protein.
Comparative Quantitative Data
The following tables summarize the key quantitative differences between VH-298 and cis-VH-298, highlighting the on-target potency of VH-298 and the inert nature of its cis-epimer.
| Parameter | VH-298 | cis-VH-298 | Reference |
| Binding Affinity (Kd) to VHL | 80-90 nM | No Detectable Binding | [1][2][3][4][6] |
| Cellular EC₅₀ for HIF-α Stabilization | ~100–200 nM | Inactive |
| Cell Line | VH-298 Effect on HIF-α | cis-VH-298 Effect on HIF-α | Reference |
| HeLa | Stabilization | No Effect | [1][4][5] |
| RCC4 | Stabilization | Not Reported | [1] |
| HFF | Stabilization | No Effect | [4] |
| U2OS | Stabilization | Not Reported | [4] |
| CTLs | Stabilization | Not Reported | [4] |
Signaling Pathway and Experimental Workflow
The canonical pathway involves the hydroxylation of HIF-1α by prolyl hydroxylase domain (PHD) enzymes under normoxic conditions. This hydroxylated HIF-1α is then recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. VH-298 directly binds to VHL, preventing the recognition of hydroxylated HIF-1α, thus causing its accumulation. cis-VH-298, being unable to bind VHL, does not interfere with this process.
A typical experimental workflow to validate the specific activity of VH-298 using cis-VH-298 as a negative control is as follows:
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these controls. Below are protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: HeLa, RCC4, or other appropriate cell lines should be cultured in their recommended media (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of VH-298 and cis-VH-298 in DMSO (e.g., 50 mM).
-
Treatment: Dilute the stock solutions in culture media to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM). Treat cells for the specified duration (e.g., 2, 8, or 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
Immunoblotting for HIF-1α Stabilization
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, hydroxylated HIF-1α (specific for the hydroxylated proline residue), and a loading control (e.g., β-actin or tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR) for HIF Target Gene Expression
-
RNA Extraction: Following cell treatment, extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for HIF target genes (e.g., VEGFA, SLC2A1 [GLUT1], EPO) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Protein and Ligand Preparation: Purify the VHL:ElonginB:ElonginC (VBC) complex. Dissolve VH-298 and cis-VH-298 in the same buffer as the protein complex.
-
ITC Experiment: Load the VBC complex into the sample cell and the ligand into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the ligand into the protein solution while measuring the heat changes.
-
Data Analysis: Analyze the resulting binding isotherm to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Fluorescence Polarization (FP) Assay for Competitive Binding
-
Assay Components: Utilize a purified VBC complex, a fluorescently labeled HIF-α peptide probe, and the test compounds (VH-298 and cis-VH-298).
-
Assay Procedure: In a microplate, incubate the VBC complex and the fluorescent probe with serial dilutions of the test compounds.
-
Measurement: Measure the fluorescence polarization. The binding of the large VBC complex to the small fluorescent probe results in a high polarization signal. A competing compound will displace the probe, leading to a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC₅₀ value.
Conclusion
The use of cis-VH-298 as a negative control is indispensable for researchers investigating the VHL-HIF axis with VH-298. Its structural similarity and lack of biological activity provide a robust baseline to confirm that the observed effects of VH-298 are a direct consequence of its specific inhibition of the VHL:HIF-α interaction. By incorporating cis-VH-298 into experimental designs, researchers can significantly enhance the rigor and validity of their findings, contributing to a more precise understanding of the physiological and pathological roles of the hypoxia signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Inactive Epimer cis-VH-298: A Definitive Negative Control for Elucidating VH-298-Mediated VHL-HIF Signaling
For researchers, scientists, and drug development professionals, establishing rigorous experimental controls is paramount to generating reproducible and reliable data. In the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its interaction with Hypoxia-Inducible Factor-α (HIF-α), the chemical probe VH-298 has emerged as a potent tool. To unequivocally attribute the observed biological effects to the specific inhibition of the VHL:HIF-α interaction, a well-characterized negative control is essential. This technical guide details the use of cis-VH-298, the inactive stereoisomer of VH-298, as a definitive negative control.
Introduction
VH-298 is a high-affinity, cell-permeable small molecule that potently inhibits the protein-protein interaction between VHL and hydroxylated HIF-α.[1][2][3] This inhibition prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-α, leading to its stabilization and the activation of the hypoxic response signaling pathway.[4][5] To ensure that the cellular and biochemical outcomes observed upon treatment with VH-298 are specifically due to its on-target activity, it is crucial to employ a control compound that is structurally similar but biologically inactive. cis-VH-298 serves this purpose perfectly. Due to a change in the stereochemistry at the hydroxyproline ring, cis-VH-298 exhibits a significant loss of binding affinity for VHL and is therefore unable to inhibit the VHL:HIF-α interaction.[4][6][7] This document provides a comprehensive overview of the comparative data, experimental protocols, and the underlying signaling pathways to effectively utilize cis-VH-298 as a negative control in your research.
Core Principles: The Stereochemical Basis for Inactivity
The critical difference between VH-298 and its inactive counterpart, cis-VH-298, lies in the stereochemistry of the hydroxyproline moiety. This specific structural alteration abrogates the binding to the VHL protein.
Comparative Quantitative Data
The following tables summarize the key quantitative differences between VH-298 and cis-VH-298, highlighting the on-target potency of VH-298 and the inert nature of its cis-epimer.
| Parameter | VH-298 | cis-VH-298 | Reference |
| Binding Affinity (Kd) to VHL | 80-90 nM | No Detectable Binding | [1][2][3][4][6] |
| Cellular EC₅₀ for HIF-α Stabilization | ~100–200 nM | Inactive |
| Cell Line | VH-298 Effect on HIF-α | cis-VH-298 Effect on HIF-α | Reference |
| HeLa | Stabilization | No Effect | [1][4][5] |
| RCC4 | Stabilization | Not Reported | [1] |
| HFF | Stabilization | No Effect | [4] |
| U2OS | Stabilization | Not Reported | [4] |
| CTLs | Stabilization | Not Reported | [4] |
Signaling Pathway and Experimental Workflow
The canonical pathway involves the hydroxylation of HIF-1α by prolyl hydroxylase domain (PHD) enzymes under normoxic conditions. This hydroxylated HIF-1α is then recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. VH-298 directly binds to VHL, preventing the recognition of hydroxylated HIF-1α, thus causing its accumulation. cis-VH-298, being unable to bind VHL, does not interfere with this process.
A typical experimental workflow to validate the specific activity of VH-298 using cis-VH-298 as a negative control is as follows:
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these controls. Below are protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: HeLa, RCC4, or other appropriate cell lines should be cultured in their recommended media (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of VH-298 and cis-VH-298 in DMSO (e.g., 50 mM).
-
Treatment: Dilute the stock solutions in culture media to the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM). Treat cells for the specified duration (e.g., 2, 8, or 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
Immunoblotting for HIF-1α Stabilization
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, HIF-2α, hydroxylated HIF-1α (specific for the hydroxylated proline residue), and a loading control (e.g., β-actin or tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR) for HIF Target Gene Expression
-
RNA Extraction: Following cell treatment, extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for HIF target genes (e.g., VEGFA, SLC2A1 [GLUT1], EPO) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Protein and Ligand Preparation: Purify the VHL:ElonginB:ElonginC (VBC) complex. Dissolve VH-298 and cis-VH-298 in the same buffer as the protein complex.
-
ITC Experiment: Load the VBC complex into the sample cell and the ligand into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the ligand into the protein solution while measuring the heat changes.
-
Data Analysis: Analyze the resulting binding isotherm to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Fluorescence Polarization (FP) Assay for Competitive Binding
-
Assay Components: Utilize a purified VBC complex, a fluorescently labeled HIF-α peptide probe, and the test compounds (VH-298 and cis-VH-298).
-
Assay Procedure: In a microplate, incubate the VBC complex and the fluorescent probe with serial dilutions of the test compounds.
-
Measurement: Measure the fluorescence polarization. The binding of the large VBC complex to the small fluorescent probe results in a high polarization signal. A competing compound will displace the probe, leading to a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC₅₀ value.
Conclusion
The use of cis-VH-298 as a negative control is indispensable for researchers investigating the VHL-HIF axis with VH-298. Its structural similarity and lack of biological activity provide a robust baseline to confirm that the observed effects of VH-298 are a direct consequence of its specific inhibition of the VHL:HIF-α interaction. By incorporating cis-VH-298 into experimental designs, researchers can significantly enhance the rigor and validity of their findings, contributing to a more precise understanding of the physiological and pathological roles of the hypoxia signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure and Properties of cis-VH-298
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-VH-298, the inactive diastereomer of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, VH-298. While VH-298 is a valuable chemical probe for studying the hypoxia signaling pathway and a critical component in the development of proteolysis-targeting chimeras (PROTACs), cis-VH-298 serves as an essential negative control. Its lack of binding to VHL allows researchers to confirm that the observed biological effects of VH-298 are indeed due to its specific interaction with the VHL protein. This document details the structure, physicochemical properties, and biological inactivity of cis-VH-298, supported by experimental data and protocols.
Introduction
The von Hippel-Lindau (VHL) protein is the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The discovery of small molecule inhibitors that disrupt the VHL:HIF-1α interaction, such as VH-298, has provided powerful tools to probe the cellular response to hypoxia.
VH-298 is a high-affinity ligand for VHL, with a dissociation constant (Kd) in the nanomolar range[1]. In contrast, cis-VH-298 is its stereoisomer, which, due to a different spatial arrangement of its atoms, exhibits no detectable binding to VHL[2]. This property makes cis-VH-298 an indispensable tool for validating the on-target effects of VH-298 in cellular and biochemical assays.
Structure and Physicochemical Properties
The chemical structures of cis-VH-298 and its active epimer, VH-298, are presented below. The key structural difference lies in the stereochemistry of the hydroxyproline (B1673980) ring.
Table 1: Physicochemical Properties of cis-VH-298 and VH-298
| Property | cis-VH-298 | VH-298 |
| Chemical Structure | (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₇H₃₃N₅O₄S | C₂₇H₃₃N₅O₄S |
| Molecular Weight | 523.65 g/mol | 523.65 g/mol |
| Appearance | White to off-white solid | Data not available |
| Solubility | Soluble in DMSO and ethanol | Soluble to 100 mM in DMSO and to 100 mM in ethanol |
| Storage | Store at -20°C, protect from light | Store at -20°C |
| CAS Number | 2097381-86-5 | 2097381-85-4 |
Biological Inactivity and Mechanism of Action
The biological activity of VH-298 stems from its ability to bind to the VHL protein and disrupt its interaction with hydroxylated HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.
In stark contrast, cis-VH-298 does not bind to VHL[2]. This has been confirmed in multiple studies where cis-VH-298 was used as a negative control and failed to elicit the biological responses observed with VH-298, such as the stabilization of HIF-1α[3]. The change in the stereochemistry of the hydroxyl group on the proline ring is known to cause a significant loss of binding specificity to VHL[4].
Table 2: Comparative Biological Activity of cis-VH-298 and VH-298
| Parameter | cis-VH-298 | VH-298 |
| Binding to VHL (Kd) | No detectable binding | 80-90 nM[1] |
| HIF-1α Stabilization in cells | No effect[3] | Induces stabilization[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity (or lack thereof) of cis-VH-298 are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Methodology:
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). cis-VH-298 is dissolved in the same buffer, with a minimal amount of DMSO for solubility if required. The same concentration of DMSO must be present in the protein solution to negate the heat of dilution effects.
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM). The injection syringe is filled with the cis-VH-298 solution (e.g., 300 µM). The experiment consists of a series of small injections of the cis-VH-298 solution into the VBC solution while monitoring the heat change.
-
Data Analysis: The raw data, which appears as a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant. For a non-binding ligand like cis-VH-298, the heat changes observed will be minimal and similar to the heat of dilution of the ligand into the buffer alone.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay used to measure the displacement of a fluorescently labeled ligand from its protein target by an unlabeled competitor.
Methodology:
-
Reagents: A fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescent derivative of a VHL inhibitor) and the purified VBC protein complex are required.
-
Assay Setup: The fluorescent probe is incubated with the VBC complex to form a complex with high fluorescence polarization. A dilution series of cis-VH-298 is then added to the wells.
-
Measurement: The fluorescence polarization is measured using a plate reader. If cis-VH-298 does not bind to VHL, it will not displace the fluorescent probe, and the polarization value will remain high. In contrast, a binder like VH-298 will displace the probe, causing a decrease in polarization.
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the competitor. For cis-VH-298, no significant change in polarization is expected across the tested concentration range.
HIF-1α Stabilization Western Blot
This cellular assay is used to assess the ability of a compound to stabilize HIF-1α in cells.
Methodology:
-
Cell Culture and Treatment: Human cell lines such as HeLa or Human Foreskin Fibroblasts (HFF) are cultured under standard conditions. Cells are then treated with a vehicle control (e.g., DMSO), a positive control (e.g., VH-298 at 100 µM), and cis-VH-298 (e.g., at a matching concentration of 100 µM) for a specified duration (e.g., 24 hours)[3][7].
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is then blocked and incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or vinculin) should also be used to ensure equal protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the HIF-1α band is normalized to the loading control. In cells treated with cis-VH-298, the HIF-1α band should be absent or at a very low level, similar to the vehicle-treated cells, while a strong band should be observed in the VH-298 treated cells.
Visualizations
Signaling Pathway
Caption: HIF-1α degradation pathway and the differential effects of VH-298 and cis-VH-298.
Experimental Workflow
Caption: Workflow for biophysical and cellular characterization of cis-VH-298.
Conclusion
cis-VH-298 is a fundamentally important molecule in the study of the VHL-HIF signaling axis. Its structural similarity to the potent VHL inhibitor VH-298, combined with its complete lack of binding affinity for the VHL protein, makes it the ideal negative control. The use of cis-VH-298 in parallel with VH-298 is essential for rigorously demonstrating that the observed biological effects are a direct consequence of VHL engagement. This technical guide provides researchers with the core knowledge and experimental context necessary to effectively utilize cis-VH-298 in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells | MDPI [mdpi.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
An In-depth Technical Guide to the Structure and Properties of cis-VH-298
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-VH-298, the inactive diastereomer of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, VH-298. While VH-298 is a valuable chemical probe for studying the hypoxia signaling pathway and a critical component in the development of proteolysis-targeting chimeras (PROTACs), cis-VH-298 serves as an essential negative control. Its lack of binding to VHL allows researchers to confirm that the observed biological effects of VH-298 are indeed due to its specific interaction with the VHL protein. This document details the structure, physicochemical properties, and biological inactivity of cis-VH-298, supported by experimental data and protocols.
Introduction
The von Hippel-Lindau (VHL) protein is the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to target the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The discovery of small molecule inhibitors that disrupt the VHL:HIF-1α interaction, such as VH-298, has provided powerful tools to probe the cellular response to hypoxia.
VH-298 is a high-affinity ligand for VHL, with a dissociation constant (Kd) in the nanomolar range[1]. In contrast, cis-VH-298 is its stereoisomer, which, due to a different spatial arrangement of its atoms, exhibits no detectable binding to VHL[2]. This property makes cis-VH-298 an indispensable tool for validating the on-target effects of VH-298 in cellular and biochemical assays.
Structure and Physicochemical Properties
The chemical structures of cis-VH-298 and its active epimer, VH-298, are presented below. The key structural difference lies in the stereochemistry of the hydroxyproline ring.
Table 1: Physicochemical Properties of cis-VH-298 and VH-298
| Property | cis-VH-298 | VH-298 |
| Chemical Structure | (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₇H₃₃N₅O₄S | C₂₇H₃₃N₅O₄S |
| Molecular Weight | 523.65 g/mol | 523.65 g/mol |
| Appearance | White to off-white solid | Data not available |
| Solubility | Soluble in DMSO and ethanol | Soluble to 100 mM in DMSO and to 100 mM in ethanol |
| Storage | Store at -20°C, protect from light | Store at -20°C |
| CAS Number | 2097381-86-5 | 2097381-85-4 |
Biological Inactivity and Mechanism of Action
The biological activity of VH-298 stems from its ability to bind to the VHL protein and disrupt its interaction with hydroxylated HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.
In stark contrast, cis-VH-298 does not bind to VHL[2]. This has been confirmed in multiple studies where cis-VH-298 was used as a negative control and failed to elicit the biological responses observed with VH-298, such as the stabilization of HIF-1α[3]. The change in the stereochemistry of the hydroxyl group on the proline ring is known to cause a significant loss of binding specificity to VHL[4].
Table 2: Comparative Biological Activity of cis-VH-298 and VH-298
| Parameter | cis-VH-298 | VH-298 |
| Binding to VHL (Kd) | No detectable binding | 80-90 nM[1] |
| HIF-1α Stabilization in cells | No effect[3] | Induces stabilization[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity (or lack thereof) of cis-VH-298 are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Methodology:
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). cis-VH-298 is dissolved in the same buffer, with a minimal amount of DMSO for solubility if required. The same concentration of DMSO must be present in the protein solution to negate the heat of dilution effects.
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM). The injection syringe is filled with the cis-VH-298 solution (e.g., 300 µM). The experiment consists of a series of small injections of the cis-VH-298 solution into the VBC solution while monitoring the heat change.
-
Data Analysis: The raw data, which appears as a series of heat spikes for each injection, is integrated to determine the heat change per mole of injectant. For a non-binding ligand like cis-VH-298, the heat changes observed will be minimal and similar to the heat of dilution of the ligand into the buffer alone.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay used to measure the displacement of a fluorescently labeled ligand from its protein target by an unlabeled competitor.
Methodology:
-
Reagents: A fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescent derivative of a VHL inhibitor) and the purified VBC protein complex are required.
-
Assay Setup: The fluorescent probe is incubated with the VBC complex to form a complex with high fluorescence polarization. A dilution series of cis-VH-298 is then added to the wells.
-
Measurement: The fluorescence polarization is measured using a plate reader. If cis-VH-298 does not bind to VHL, it will not displace the fluorescent probe, and the polarization value will remain high. In contrast, a binder like VH-298 will displace the probe, causing a decrease in polarization.
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the competitor. For cis-VH-298, no significant change in polarization is expected across the tested concentration range.
HIF-1α Stabilization Western Blot
This cellular assay is used to assess the ability of a compound to stabilize HIF-1α in cells.
Methodology:
-
Cell Culture and Treatment: Human cell lines such as HeLa or Human Foreskin Fibroblasts (HFF) are cultured under standard conditions. Cells are then treated with a vehicle control (e.g., DMSO), a positive control (e.g., VH-298 at 100 µM), and cis-VH-298 (e.g., at a matching concentration of 100 µM) for a specified duration (e.g., 24 hours)[3][7].
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is then blocked and incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or vinculin) should also be used to ensure equal protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the HIF-1α band is normalized to the loading control. In cells treated with cis-VH-298, the HIF-1α band should be absent or at a very low level, similar to the vehicle-treated cells, while a strong band should be observed in the VH-298 treated cells.
Visualizations
Signaling Pathway
Caption: HIF-1α degradation pathway and the differential effects of VH-298 and cis-VH-298.
Experimental Workflow
Caption: Workflow for biophysical and cellular characterization of cis-VH-298.
Conclusion
cis-VH-298 is a fundamentally important molecule in the study of the VHL-HIF signaling axis. Its structural similarity to the potent VHL inhibitor VH-298, combined with its complete lack of binding affinity for the VHL protein, makes it the ideal negative control. The use of cis-VH-298 in parallel with VH-298 is essential for rigorously demonstrating that the observed biological effects are a direct consequence of VHL engagement. This technical guide provides researchers with the core knowledge and experimental context necessary to effectively utilize cis-VH-298 in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells | MDPI [mdpi.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unraveling the Inertness: A Technical Guide to the Lack of cis-VH-298 Binding to the Von Hippel-Lindau (VHL) E3 Ligase
For Immediate Release
DUNDEE, Scotland – November 20, 2025 – In the landscape of chemical biology and drug discovery, the precise molecular interactions between small molecules and their protein targets are of paramount importance. This technical guide provides an in-depth analysis of cis-VH-298, the inactive stereoisomer of the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH-298. While VH-298 has emerged as a critical tool for probing the hypoxia signaling pathway and as a component of proteolysis-targeting chimeras (PROTACs), its epimer, cis-VH-298, serves as an essential negative control, fundamentally due to its inability to bind to VHL. This document will elucidate the structural basis for this lack of interaction and provide detailed experimental protocols to assess such binding, catering to researchers, scientists, and drug development professionals.
The Stereochemical Imperative for VHL Recognition
The interaction between VHL and its native substrate, the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), is a cornerstone of cellular oxygen sensing. This recognition is critically dependent on the post-translational hydroxylation of a specific proline residue within HIF-1α. Small molecule inhibitors, such as VH-298, have been ingeniously designed to mimic this hydroxylated proline, thereby competitively inhibiting the VHL:HIF-1α interaction.
The binding affinity of VH-298 to VHL is potent, with a dissociation constant (Kd) in the nanomolar range. However, its diastereomer, cis-VH-298, exhibits no detectable binding to VHL.[1][2] This stark difference is attributed to the inverse stereochemistry at the crucial hydroxy group on the pyrrolidine (B122466) ring of the molecule. This hydroxyl group in the trans configuration (as in VH-298) is essential for forming key hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket. In cis-VH-298, the cis configuration of this hydroxyl group prevents the molecule from adopting the correct conformation to engage with these critical residues, thus abrogating its ability to bind.
Quantitative Analysis of VH-298 and cis-VH-298 Binding to VHL
The binding affinities of VH-298 and the lack thereof for cis-VH-298 have been determined using various biophysical techniques. The data robustly demonstrates the high-affinity binding of VH-298 and the inert nature of its cis-epimer.
| Compound | Method | Binding Affinity (Kd) | Reference |
| VH-298 | Isothermal Titration Calorimetry (ITC) | 90 nM | [Frost et al., 2016; Soares et al., 2018] |
| VH-298 | Fluorescence Polarization (FP) | 80 nM | [Frost et al., 2016] |
| cis-VH-298 | Various Biophysical Techniques | No Detectable Binding | [1][2] |
Experimental Protocols
To aid researchers in the validation of VHL inhibitors and their negative controls, this section provides detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Protocol:
-
Protein and Ligand Preparation:
-
The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
VH-298 and cis-VH-298 are dissolved in the same dialysis buffer to a concentration approximately 10-fold higher than the protein concentration in the sample cell. A small, matched concentration of DMSO may be used for solubility.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the VBC protein solution (typically 20-50 µM).
-
The injection syringe is filled with the ligand solution (VH-298 or cis-VH-298, typically 200-500 µM).
-
A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution while the heat change is monitored.
-
-
Data Analysis:
-
The heat per injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm for VH-298 is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
-
For cis-VH-298, no significant heat changes beyond the heat of dilution are expected, indicating a lack of binding.
-
Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled HIF-1α peptide from VHL by an unlabeled competitor ligand.
Protocol:
-
Reagents and Buffer:
-
Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Fluorescent Probe: A FAM-labeled HIF-1α peptide containing the hydroxylated proline recognition motif.
-
VBC protein complex.
-
Test compounds: VH-298 and cis-VH-298 serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the fluorescent probe (at a concentration close to its Kd for VHL) and the VBC protein complex (at a concentration that gives a robust signal window).
-
Add the serially diluted test compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
The binding of the large VBC complex to the small fluorescent peptide results in a high polarization signal.
-
VH-298 will displace the fluorescent peptide, leading to a decrease in polarization in a concentration-dependent manner. An IC50 value can be calculated from the resulting dose-response curve.
-
cis-VH-298 will not displace the fluorescent peptide, and therefore no significant change in polarization will be observed.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HeLa or RCC4) to a suitable confluency.
-
Treat cells with various concentrations of VH-298, cis-VH-298, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
-
Detection of Soluble VHL:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble VHL in the supernatant by Western blotting using a VHL-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for VHL at each temperature.
-
Binding of VH-298 is expected to stabilize VHL, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Treatment with cis-VH-298 should not result in a significant thermal shift of VHL compared to the vehicle control.
-
Immunoprecipitation and Western Blotting for HIF-1α Stabilization
This experiment demonstrates the functional consequence of VHL inhibition (or lack thereof) in cells.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with VH-298, cis-VH-298, or a vehicle control for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (optional, for detecting interaction):
-
Incubate cell lysates with an antibody against VHL or HIF-1α.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting:
-
Separate the proteins from the cell lysates (or immunoprecipitates) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Treatment with VH-298 is expected to cause a time- and dose-dependent accumulation of HIF-1α.
-
Treatment with cis-VH-298 should not lead to the stabilization of HIF-1α.
-
Visualizing the Core Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The lack of binding of cis-VH-298 to VHL is a clear-cut example of the stringent stereochemical requirements for molecular recognition at a protein-protein interaction interface. This property makes cis-VH-298 an indispensable tool for rigorously validating the on-target effects of its active counterpart, VH-298. The detailed protocols provided herein offer a robust framework for researchers to confirm the binding selectivity of VHL inhibitors and to further explore the intricacies of the hypoxia signaling pathway.
References
Unraveling the Inertness: A Technical Guide to the Lack of cis-VH-298 Binding to the Von Hippel-Lindau (VHL) E3 Ligase
For Immediate Release
DUNDEE, Scotland – November 20, 2025 – In the landscape of chemical biology and drug discovery, the precise molecular interactions between small molecules and their protein targets are of paramount importance. This technical guide provides an in-depth analysis of cis-VH-298, the inactive stereoisomer of the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH-298. While VH-298 has emerged as a critical tool for probing the hypoxia signaling pathway and as a component of proteolysis-targeting chimeras (PROTACs), its epimer, cis-VH-298, serves as an essential negative control, fundamentally due to its inability to bind to VHL. This document will elucidate the structural basis for this lack of interaction and provide detailed experimental protocols to assess such binding, catering to researchers, scientists, and drug development professionals.
The Stereochemical Imperative for VHL Recognition
The interaction between VHL and its native substrate, the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), is a cornerstone of cellular oxygen sensing. This recognition is critically dependent on the post-translational hydroxylation of a specific proline residue within HIF-1α. Small molecule inhibitors, such as VH-298, have been ingeniously designed to mimic this hydroxylated proline, thereby competitively inhibiting the VHL:HIF-1α interaction.
The binding affinity of VH-298 to VHL is potent, with a dissociation constant (Kd) in the nanomolar range. However, its diastereomer, cis-VH-298, exhibits no detectable binding to VHL.[1][2] This stark difference is attributed to the inverse stereochemistry at the crucial hydroxy group on the pyrrolidine ring of the molecule. This hydroxyl group in the trans configuration (as in VH-298) is essential for forming key hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket. In cis-VH-298, the cis configuration of this hydroxyl group prevents the molecule from adopting the correct conformation to engage with these critical residues, thus abrogating its ability to bind.
Quantitative Analysis of VH-298 and cis-VH-298 Binding to VHL
The binding affinities of VH-298 and the lack thereof for cis-VH-298 have been determined using various biophysical techniques. The data robustly demonstrates the high-affinity binding of VH-298 and the inert nature of its cis-epimer.
| Compound | Method | Binding Affinity (Kd) | Reference |
| VH-298 | Isothermal Titration Calorimetry (ITC) | 90 nM | [Frost et al., 2016; Soares et al., 2018] |
| VH-298 | Fluorescence Polarization (FP) | 80 nM | [Frost et al., 2016] |
| cis-VH-298 | Various Biophysical Techniques | No Detectable Binding | [1][2] |
Experimental Protocols
To aid researchers in the validation of VHL inhibitors and their negative controls, this section provides detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Protocol:
-
Protein and Ligand Preparation:
-
The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
VH-298 and cis-VH-298 are dissolved in the same dialysis buffer to a concentration approximately 10-fold higher than the protein concentration in the sample cell. A small, matched concentration of DMSO may be used for solubility.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the VBC protein solution (typically 20-50 µM).
-
The injection syringe is filled with the ligand solution (VH-298 or cis-VH-298, typically 200-500 µM).
-
A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution while the heat change is monitored.
-
-
Data Analysis:
-
The heat per injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm for VH-298 is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
-
For cis-VH-298, no significant heat changes beyond the heat of dilution are expected, indicating a lack of binding.
-
Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled HIF-1α peptide from VHL by an unlabeled competitor ligand.
Protocol:
-
Reagents and Buffer:
-
Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Fluorescent Probe: A FAM-labeled HIF-1α peptide containing the hydroxylated proline recognition motif.
-
VBC protein complex.
-
Test compounds: VH-298 and cis-VH-298 serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add the fluorescent probe (at a concentration close to its Kd for VHL) and the VBC protein complex (at a concentration that gives a robust signal window).
-
Add the serially diluted test compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
The binding of the large VBC complex to the small fluorescent peptide results in a high polarization signal.
-
VH-298 will displace the fluorescent peptide, leading to a decrease in polarization in a concentration-dependent manner. An IC50 value can be calculated from the resulting dose-response curve.
-
cis-VH-298 will not displace the fluorescent peptide, and therefore no significant change in polarization will be observed.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HeLa or RCC4) to a suitable confluency.
-
Treat cells with various concentrations of VH-298, cis-VH-298, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
-
Detection of Soluble VHL:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble VHL in the supernatant by Western blotting using a VHL-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for VHL at each temperature.
-
Binding of VH-298 is expected to stabilize VHL, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Treatment with cis-VH-298 should not result in a significant thermal shift of VHL compared to the vehicle control.
-
Immunoprecipitation and Western Blotting for HIF-1α Stabilization
This experiment demonstrates the functional consequence of VHL inhibition (or lack thereof) in cells.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with VH-298, cis-VH-298, or a vehicle control for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (optional, for detecting interaction):
-
Incubate cell lysates with an antibody against VHL or HIF-1α.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting:
-
Separate the proteins from the cell lysates (or immunoprecipitates) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Treatment with VH-298 is expected to cause a time- and dose-dependent accumulation of HIF-1α.
-
Treatment with cis-VH-298 should not lead to the stabilization of HIF-1α.
-
Visualizing the Core Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Conclusion
The lack of binding of cis-VH-298 to VHL is a clear-cut example of the stringent stereochemical requirements for molecular recognition at a protein-protein interaction interface. This property makes cis-VH-298 an indispensable tool for rigorously validating the on-target effects of its active counterpart, VH-298. The detailed protocols provided herein offer a robust framework for researchers to confirm the binding selectivity of VHL inhibitors and to further explore the intricacies of the hypoxia signaling pathway.
References
The Role of cis-VH-298 in Hypoxia Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-VH-298, an essential tool in the field of hypoxia research. We will delve into its mechanism of action, its critical role as a negative control, and provide detailed experimental protocols and data to facilitate its effective use in the laboratory.
Introduction to the Hypoxia-Inducible Factor (HIF) Pathway and the Role of VHL
Under normal oxygen conditions (normoxia), the alpha subunits of Hypoxia-Inducible Factor (HIF-α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. VHL then polyubiquitinates HIF-α, targeting it for proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and metabolism.
cis-VH-298: The Inactive Epimer for Rigorous Hypoxia Research
VH-298 is a potent and selective small molecule inhibitor of the VHL:HIF-α interaction.[1] By binding to VHL, VH-298 prevents the degradation of hydroxylated HIF-α, thereby activating the HIF signaling pathway even under normoxic conditions.[2][3]
cis-VH-298 is the corresponding cis-hydroxyproline analogue and inactive epimer of VH-298.[4] A critical change in the stereochemistry of the hydroxyl group results in a significant loss of binding specificity to VHL.[4][5] Consequently, cis-VH-298 does not stabilize HIF-α or induce the expression of HIF target genes.[2][4] This lack of biological activity makes cis-VH-298 an indispensable negative control for experiments involving VH-298, allowing researchers to delineate true VHL-dependent effects from any potential off-target activities of the active compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for cis-VH-298 and its active counterpart, VH-298.
| Compound | Target | Binding Affinity (Kd) | Reference(s) |
| VH-298 | VHL | 80 - 90 nM | [1] |
| cis-VH-298 | VHL | No detectable binding | [4][6] |
Table 1: Comparative Binding Affinities for VHL.
| Cell Line | Treatment | Target Gene | Outcome | Reference(s) |
| HFF, HeLa, U2OS | VH-298 | CA9, GLUT1 | Marked upregulation of mRNA levels | [4] |
| HFF, HeLa, U2OS | cis-VH-298 | CA9, GLUT1 | No upregulation of mRNA levels | [4] |
| HeLa | VH-298 | HIF-1α | Stabilization of protein levels | [2] |
| HeLa | cis-VH-298 | HIF-1α | No stabilization of protein levels | [2] |
Table 2: Effect of VH-298 and cis-VH-298 on HIF Target Gene Expression and Protein Stabilization.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the VHL-HIF signaling pathway and the distinct roles of VH-298 and its inactive control, cis-VH-298.
Figure 1: The VHL-HIF signaling pathway under normoxia and hypoxia, illustrating the inhibitory action of VH-298 and the non-action of cis-VH-298.
Experimental Protocols
Detailed methodologies for key experiments utilizing cis-VH-298 as a negative control are provided below.
Cell Culture and Compound Treatment
-
Cell Lines: Human cell lines such as HeLa (cervical cancer), U2OS (osteosarcoma), and HFF (human foreskin fibroblasts) are commonly used.[2][4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Stock solutions of VH-298 and cis-VH-298 are prepared in DMSO at a concentration of 100 mM and stored at -20°C.[6]
-
Treatment: For experiments, cells are treated with the desired concentration of VH-298 or cis-VH-298 (e.g., 50-100 µM) for a specified duration (e.g., 16-24 hours).[4][7] A vehicle control (DMSO) should always be included.
Immunoblotting for HIF-α Stabilization
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against HIF-1α or HIF-2α, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin or tubulin, should be used to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR: The relative mRNA expression of HIF target genes (e.g., CA9, GLUT1, PHD2) is quantified by qRT-PCR using SYBR Green or TaqMan probes.[4]
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or TATA-binding protein). The fold change in expression is calculated relative to the vehicle-treated control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of VH-298, with cis-VH-298 serving as a crucial negative control.
Figure 2: A standard experimental workflow for validating the VHL-dependent activity of VH-298 using cis-VH-298 as a negative control.
Conclusion
cis-VH-298 is an essential tool for researchers studying the HIF pathway. Its inability to bind to VHL and consequently its lack of effect on HIF-α stabilization and target gene expression make it the ideal negative control for its active epimer, VH-298. The rigorous use of cis-VH-298 in experimental designs ensures that the observed biological effects of VH-298 can be confidently attributed to the specific inhibition of the VHL:HIF-α interaction, thereby enhancing the reliability and validity of research findings in the field of hypoxia and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
The Role of cis-VH-298 in Hypoxia Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-VH-298, an essential tool in the field of hypoxia research. We will delve into its mechanism of action, its critical role as a negative control, and provide detailed experimental protocols and data to facilitate its effective use in the laboratory.
Introduction to the Hypoxia-Inducible Factor (HIF) Pathway and the Role of VHL
Under normal oxygen conditions (normoxia), the alpha subunits of Hypoxia-Inducible Factor (HIF-α) are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. VHL then polyubiquitinates HIF-α, targeting it for proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and metabolism.
cis-VH-298: The Inactive Epimer for Rigorous Hypoxia Research
VH-298 is a potent and selective small molecule inhibitor of the VHL:HIF-α interaction.[1] By binding to VHL, VH-298 prevents the degradation of hydroxylated HIF-α, thereby activating the HIF signaling pathway even under normoxic conditions.[2][3]
cis-VH-298 is the corresponding cis-hydroxyproline analogue and inactive epimer of VH-298.[4] A critical change in the stereochemistry of the hydroxyl group results in a significant loss of binding specificity to VHL.[4][5] Consequently, cis-VH-298 does not stabilize HIF-α or induce the expression of HIF target genes.[2][4] This lack of biological activity makes cis-VH-298 an indispensable negative control for experiments involving VH-298, allowing researchers to delineate true VHL-dependent effects from any potential off-target activities of the active compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for cis-VH-298 and its active counterpart, VH-298.
| Compound | Target | Binding Affinity (Kd) | Reference(s) |
| VH-298 | VHL | 80 - 90 nM | [1] |
| cis-VH-298 | VHL | No detectable binding | [4][6] |
Table 1: Comparative Binding Affinities for VHL.
| Cell Line | Treatment | Target Gene | Outcome | Reference(s) |
| HFF, HeLa, U2OS | VH-298 | CA9, GLUT1 | Marked upregulation of mRNA levels | [4] |
| HFF, HeLa, U2OS | cis-VH-298 | CA9, GLUT1 | No upregulation of mRNA levels | [4] |
| HeLa | VH-298 | HIF-1α | Stabilization of protein levels | [2] |
| HeLa | cis-VH-298 | HIF-1α | No stabilization of protein levels | [2] |
Table 2: Effect of VH-298 and cis-VH-298 on HIF Target Gene Expression and Protein Stabilization.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the VHL-HIF signaling pathway and the distinct roles of VH-298 and its inactive control, cis-VH-298.
Figure 1: The VHL-HIF signaling pathway under normoxia and hypoxia, illustrating the inhibitory action of VH-298 and the non-action of cis-VH-298.
Experimental Protocols
Detailed methodologies for key experiments utilizing cis-VH-298 as a negative control are provided below.
Cell Culture and Compound Treatment
-
Cell Lines: Human cell lines such as HeLa (cervical cancer), U2OS (osteosarcoma), and HFF (human foreskin fibroblasts) are commonly used.[2][4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Stock solutions of VH-298 and cis-VH-298 are prepared in DMSO at a concentration of 100 mM and stored at -20°C.[6]
-
Treatment: For experiments, cells are treated with the desired concentration of VH-298 or cis-VH-298 (e.g., 50-100 µM) for a specified duration (e.g., 16-24 hours).[4][7] A vehicle control (DMSO) should always be included.
Immunoblotting for HIF-α Stabilization
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against HIF-1α or HIF-2α, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin or tubulin, should be used to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR: The relative mRNA expression of HIF target genes (e.g., CA9, GLUT1, PHD2) is quantified by qRT-PCR using SYBR Green or TaqMan probes.[4]
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or TATA-binding protein). The fold change in expression is calculated relative to the vehicle-treated control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of VH-298, with cis-VH-298 serving as a crucial negative control.
Figure 2: A standard experimental workflow for validating the VHL-dependent activity of VH-298 using cis-VH-298 as a negative control.
Conclusion
cis-VH-298 is an essential tool for researchers studying the HIF pathway. Its inability to bind to VHL and consequently its lack of effect on HIF-α stabilization and target gene expression make it the ideal negative control for its active epimer, VH-298. The rigorous use of cis-VH-298 in experimental designs ensures that the observed biological effects of VH-298 can be confidently attributed to the specific inhibition of the VHL:HIF-α interaction, thereby enhancing the reliability and validity of research findings in the field of hypoxia and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
The Inactive Isomer: A Technical Guide to cis VH-298 as a Negative Control in Hypoxic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the ability to definitively attribute a biological effect to a specific molecular interaction is paramount. This is where the concept of a negative control becomes indispensable. This technical guide focuses on cis VH-298, the inactive stereoisomer of the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH298. While VH298 actively disrupts the VHL:HIF-α protein-protein interaction, leading to the stabilization of Hypoxia-Inducible Factor-α (HIF-α) and the activation of the hypoxic response, this compound serves as a crucial experimental tool to confirm that these effects are specifically due to VHL engagement.[1][2][3][4] This document will delve into the discovery, development, and application of this compound as a negative control, providing detailed experimental context and data.
The VHL-HIF-1α Signaling Pathway: The Target of VH298
Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[5] This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex.[5][6][7] VHL, in concert with Elongin B and C, forms a complex that polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[5][6] This process keeps the levels of HIF-1α low, preventing the activation of hypoxia-responsive genes.
During hypoxia (low oxygen), PHD enzymes are inhibited, preventing HIF-1α hydroxylation. Consequently, VHL cannot recognize and bind to HIF-1α, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating proteins involved in angiogenesis, glucose metabolism, and cell survival.[8][9]
VH298 is a small molecule designed to mimic the hydroxylated proline residue of HIF-1α, allowing it to bind to VHL and disrupt the VHL:HIF-1α interaction even under normoxic conditions.[1][4] This leads to the accumulation of hydroxylated HIF-1α and the subsequent activation of the hypoxic signaling pathway.[1][2]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Inactive Isomer: A Technical Guide to cis VH-298 as a Negative Control in Hypoxic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the ability to definitively attribute a biological effect to a specific molecular interaction is paramount. This is where the concept of a negative control becomes indispensable. This technical guide focuses on cis VH-298, the inactive stereoisomer of the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH298. While VH298 actively disrupts the VHL:HIF-α protein-protein interaction, leading to the stabilization of Hypoxia-Inducible Factor-α (HIF-α) and the activation of the hypoxic response, this compound serves as a crucial experimental tool to confirm that these effects are specifically due to VHL engagement.[1][2][3][4] This document will delve into the discovery, development, and application of this compound as a negative control, providing detailed experimental context and data.
The VHL-HIF-1α Signaling Pathway: The Target of VH298
Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[5] This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex.[5][6][7] VHL, in concert with Elongin B and C, forms a complex that polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[5][6] This process keeps the levels of HIF-1α low, preventing the activation of hypoxia-responsive genes.
During hypoxia (low oxygen), PHD enzymes are inhibited, preventing HIF-1α hydroxylation. Consequently, VHL cannot recognize and bind to HIF-1α, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating proteins involved in angiogenesis, glucose metabolism, and cell survival.[8][9]
VH298 is a small molecule designed to mimic the hydroxylated proline residue of HIF-1α, allowing it to bind to VHL and disrupt the VHL:HIF-1α interaction even under normoxic conditions.[1][4] This leads to the accumulation of hydroxylated HIF-1α and the subsequent activation of the hypoxic signaling pathway.[1][2]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to cis VH-298 for Studying the VHL:HIF-α Interaction
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis VH-298 and its active counterpart, VH-298, as chemical tools to investigate the Von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor-alpha (HIF-α) signaling pathway. This document details the mechanism of action, quantitative biophysical data, and key experimental protocols for utilizing these compounds in research.
Introduction to the VHL:HIF-α Signaling Axis
The VHL:HIF-α signaling pathway is a critical cellular oxygen-sensing mechanism. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes[1]. This post-translational modification creates a binding site for the VHL E3 ubiquitin ligase complex[2][3]. VHL subsequently polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome[1][4].
In low oxygen conditions (hypoxia), PHD activity is inhibited, preventing HIF-α hydroxylation. As a result, HIF-α is not recognized by VHL and accumulates in the cell[1]. The stabilized HIF-α translocates to the nucleus, heterodimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the genome, activating the transcription of genes that mediate adaptation to low oxygen, such as those involved in angiogenesis, erythropoiesis, and glycolysis[5][6]. Inactivation of the VHL tumor suppressor, as seen in the majority of clear cell renal cell carcinomas (ccRCC), leads to constitutive stabilization of HIF-α and subsequent tumor growth, regardless of oxygen status[2][3].
VH-298 is a potent, cell-permeable small molecule designed to competitively inhibit the protein-protein interaction (PPI) between hydroxylated HIF-α and VHL[7][8][9]. By blocking this interaction, VH-298 prevents the degradation of HIF-α, leading to its accumulation and the subsequent activation of HIF-target genes[7][9]. A key feature of its mechanism is the stabilization of the hydroxylated form of HIF-α, confirming its action downstream of the PHD enzymes[10].
This compound is the diastereomer of VH-298[11]. Due to the inverted stereochemistry at the crucial hydroxyproline (B1673980) moiety, it is unable to bind to the VHL protein[10][12][13]. This makes this compound an ideal negative control, enabling researchers to verify that the observed biological effects of VH-298 are a direct consequence of VHL engagement[10][14].
Quantitative Data for VH-298 and its Negative Control
The following tables summarize the key biophysical and cellular parameters for the active chemical probe VH-298 and its inactive control, this compound. This data is essential for designing and interpreting experiments.
Table 1: Biophysical Binding Characteristics
| Compound | Assay Method | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| VH-298 | Isothermal Titration Calorimetry (ITC) | Kd | 90 nM | [7][15][16] |
| Competitive Fluorescence Polarization (FP) | Kd | 80 nM | [7][15][16] | |
| Surface Plasmon Resonance (SPR) | kon | 6.47 x 105 M-1s-1 | [8][16] | |
| koff | 0.065 s-1 | [8][16] |
| This compound | ITC, FP, SPR | Kd | No Detectable Binding |[8][12][13] |
Table 2: Cellular and Physicochemical Properties
| Compound | Parameter | Value | Reference(s) |
|---|---|---|---|
| VH-298 | Cellular Permeability | 19.4 nm s-1 | [7] |
| Cellular Activity (HIF-α accumulation) | Detectable at 10 µM (HeLa cells) | [14] | |
| Off-Target Effects | Negligible against >100 kinases, GPCRs, ion channels at 50 µM | [8] | |
| Cell Toxicity | Non-toxic up to 150 µM in various cell lines |
| This compound | Cellular Activity (HIF-α accumulation) | No detectable activity |[14] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the VHL:HIF-α signaling pathway under normoxic and hypoxic conditions and shows the specific point of intervention for VH-298.
Caption: VHL:HIF-α signaling pathway and the inhibitory mechanism of VH-298.
Key Experimental Protocols & Workflows
Detailed protocols are provided below for biophysical and cellular assays commonly used to study the VHL:HIF-α interaction with VH-298 and this compound.
ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single label-free experiment[15][17].
Methodology:
-
Reagent Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VBC) protein complex.
-
Prepare a low ionization enthalpy buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)[17].
-
Dialyze the VBC protein extensively against the ITC buffer.
-
Dissolve VH-298 and this compound in the exact same buffer lot used for dialysis.
-
Thoroughly degas all solutions immediately prior to use to prevent bubble formation[17].
-
-
Instrument Setup:
-
Titration:
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into buffer alone to measure the heat of dilution. This background heat is subtracted from the binding data[17].
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Caption: A streamlined workflow for ITC experiments.
SPR is a real-time, label-free technique used to measure the kinetics of binding interactions (kon and koff)[4][19].
Methodology:
-
Chip Preparation: Immobilize the VBC protein complex onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Analyte Preparation: Prepare a series of dilutions of VH-298 and this compound in running buffer.
-
Binding Measurement (Kinetics):
-
Association: Inject a specific concentration of the analyte (e.g., VH-298) over the sensor surface at a constant flow rate and monitor the increase in response units (RU) over time[8].
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the analyte dissociates from the immobilized protein[8].
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.
-
Fit the association and dissociation curves (the "sensogram") from the different analyte concentrations simultaneously to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
The fitting provides the association rate constant (kon) and dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
CETSA is a powerful method to confirm direct binding of a compound to its target protein within the complex environment of a cell or cell lysate[8]. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat the cells with VH-298 (e.g., 100 µM), this compound (100 µM), or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour)[8].
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them at different temperatures for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C), followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Quantification: Analyze the amount of soluble VHL protein in each sample using Western blotting with a VHL-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble VHL protein remaining as a function of temperature for each treatment condition. A rightward shift in the melting curve for VH-298-treated cells compared to the vehicle control indicates target stabilization and engagement. The this compound curve should not shift and should overlap with the vehicle control.
Caption: A step-by-step workflow for CETSA target engagement studies.
References
- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 5. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to cis VH-298 for Studying the VHL:HIF-α Interaction
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis VH-298 and its active counterpart, VH-298, as chemical tools to investigate the Von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor-alpha (HIF-α) signaling pathway. This document details the mechanism of action, quantitative biophysical data, and key experimental protocols for utilizing these compounds in research.
Introduction to the VHL:HIF-α Signaling Axis
The VHL:HIF-α signaling pathway is a critical cellular oxygen-sensing mechanism. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes[1]. This post-translational modification creates a binding site for the VHL E3 ubiquitin ligase complex[2][3]. VHL subsequently polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome[1][4].
In low oxygen conditions (hypoxia), PHD activity is inhibited, preventing HIF-α hydroxylation. As a result, HIF-α is not recognized by VHL and accumulates in the cell[1]. The stabilized HIF-α translocates to the nucleus, heterodimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the genome, activating the transcription of genes that mediate adaptation to low oxygen, such as those involved in angiogenesis, erythropoiesis, and glycolysis[5][6]. Inactivation of the VHL tumor suppressor, as seen in the majority of clear cell renal cell carcinomas (ccRCC), leads to constitutive stabilization of HIF-α and subsequent tumor growth, regardless of oxygen status[2][3].
VH-298 is a potent, cell-permeable small molecule designed to competitively inhibit the protein-protein interaction (PPI) between hydroxylated HIF-α and VHL[7][8][9]. By blocking this interaction, VH-298 prevents the degradation of HIF-α, leading to its accumulation and the subsequent activation of HIF-target genes[7][9]. A key feature of its mechanism is the stabilization of the hydroxylated form of HIF-α, confirming its action downstream of the PHD enzymes[10].
This compound is the diastereomer of VH-298[11]. Due to the inverted stereochemistry at the crucial hydroxyproline moiety, it is unable to bind to the VHL protein[10][12][13]. This makes this compound an ideal negative control, enabling researchers to verify that the observed biological effects of VH-298 are a direct consequence of VHL engagement[10][14].
Quantitative Data for VH-298 and its Negative Control
The following tables summarize the key biophysical and cellular parameters for the active chemical probe VH-298 and its inactive control, this compound. This data is essential for designing and interpreting experiments.
Table 1: Biophysical Binding Characteristics
| Compound | Assay Method | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| VH-298 | Isothermal Titration Calorimetry (ITC) | Kd | 90 nM | [7][15][16] |
| Competitive Fluorescence Polarization (FP) | Kd | 80 nM | [7][15][16] | |
| Surface Plasmon Resonance (SPR) | kon | 6.47 x 105 M-1s-1 | [8][16] | |
| koff | 0.065 s-1 | [8][16] |
| This compound | ITC, FP, SPR | Kd | No Detectable Binding |[8][12][13] |
Table 2: Cellular and Physicochemical Properties
| Compound | Parameter | Value | Reference(s) |
|---|---|---|---|
| VH-298 | Cellular Permeability | 19.4 nm s-1 | [7] |
| Cellular Activity (HIF-α accumulation) | Detectable at 10 µM (HeLa cells) | [14] | |
| Off-Target Effects | Negligible against >100 kinases, GPCRs, ion channels at 50 µM | [8] | |
| Cell Toxicity | Non-toxic up to 150 µM in various cell lines |
| This compound | Cellular Activity (HIF-α accumulation) | No detectable activity |[14] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the VHL:HIF-α signaling pathway under normoxic and hypoxic conditions and shows the specific point of intervention for VH-298.
Caption: VHL:HIF-α signaling pathway and the inhibitory mechanism of VH-298.
Key Experimental Protocols & Workflows
Detailed protocols are provided below for biophysical and cellular assays commonly used to study the VHL:HIF-α interaction with VH-298 and this compound.
ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single label-free experiment[15][17].
Methodology:
-
Reagent Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VBC) protein complex.
-
Prepare a low ionization enthalpy buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)[17].
-
Dialyze the VBC protein extensively against the ITC buffer.
-
Dissolve VH-298 and this compound in the exact same buffer lot used for dialysis.
-
Thoroughly degas all solutions immediately prior to use to prevent bubble formation[17].
-
-
Instrument Setup:
-
Titration:
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into buffer alone to measure the heat of dilution. This background heat is subtracted from the binding data[17].
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Caption: A streamlined workflow for ITC experiments.
SPR is a real-time, label-free technique used to measure the kinetics of binding interactions (kon and koff)[4][19].
Methodology:
-
Chip Preparation: Immobilize the VBC protein complex onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Analyte Preparation: Prepare a series of dilutions of VH-298 and this compound in running buffer.
-
Binding Measurement (Kinetics):
-
Association: Inject a specific concentration of the analyte (e.g., VH-298) over the sensor surface at a constant flow rate and monitor the increase in response units (RU) over time[8].
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as the analyte dissociates from the immobilized protein[8].
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Perform a reference subtraction using a blank channel to correct for bulk refractive index changes.
-
Fit the association and dissociation curves (the "sensogram") from the different analyte concentrations simultaneously to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
The fitting provides the association rate constant (kon) and dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
CETSA is a powerful method to confirm direct binding of a compound to its target protein within the complex environment of a cell or cell lysate[8]. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat the cells with VH-298 (e.g., 100 µM), this compound (100 µM), or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour)[8].
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them at different temperatures for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C), followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
Quantification: Analyze the amount of soluble VHL protein in each sample using Western blotting with a VHL-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble VHL protein remaining as a function of temperature for each treatment condition. A rightward shift in the melting curve for VH-298-treated cells compared to the vehicle control indicates target stabilization and engagement. The this compound curve should not shift and should overlap with the vehicle control.
Caption: A step-by-step workflow for CETSA target engagement studies.
References
- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 5. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
The Biological Inertness of cis-VH-298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the use of precisely characterized chemical tools is paramount. VH-298 has emerged as a potent and selective inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular oxygen-sensing pathway.[1][2][3][4] It functions by blocking the interaction between VHL and the alpha subunit of the hypoxia-inducible factor (HIF-α), leading to the stabilization of HIF-α and the subsequent activation of the hypoxic response.[2][4][5] As a crucial negative control for experiments involving VH-298, its diastereomer, cis-VH-298, has been developed. This document provides a comprehensive technical overview of the biological inertness of cis-VH-298, detailing the quantitative data that demonstrates its lack of activity and the experimental protocols used for its validation.
Core Principle: Stereochemistry Dictates Biological Activity
The biological inertness of cis-VH-298 is a direct consequence of its stereochemistry. The active compound, VH-298, possesses a trans-hydroxyproline moiety, which is essential for its high-affinity binding to the VHL protein.[6] In contrast, cis-VH-298 has a cis-hydroxyproline configuration. This subtle change in the three-dimensional arrangement of atoms completely abrogates its ability to bind to VHL.[7][8][9] Consequently, cis-VH-298 does not interfere with the VHL:HIF-α interaction and fails to elicit the downstream cellular effects observed with VH-298, such as the accumulation of HIF-1α.[10]
Quantitative Data: A Tale of Two Isomers
The profound difference in the biological activity of VH-298 and cis-VH-298 is starkly illustrated by quantitative binding and cellular assays. The following tables summarize the key data comparing the two compounds.
| Compound | Target | Assay | Binding Affinity (Kd) | Reference |
| VH-298 | VHL | Isothermal Titration Calorimetry (ITC) | 90 nM | [1] |
| VH-298 | VHL | Competitive Fluorescence Polarization | 80 nM | [1][2][3][4] |
| cis-VH-298 | VHL | Isothermal Titration Calorimetry (ITC) | No Detectable Binding | [8][9] |
| cis-VH-298 | VHL | Competitive Fluorescence Polarization | No Detectable Binding | [7] |
Table 1: Comparative Binding Affinities of VH-298 and cis-VH-298 to VHL.
| Compound | Cell Line | Assay | Outcome | Reference |
| VH-298 | HeLa, RCC4 | Western Blot | Concentration- and time-dependent accumulation of hydroxylated HIF-α | [3][10] |
| cis-VH-298 | HeLa | Western Blot | No accumulation of HIF-α | [10][11] |
Table 2: Cellular Activity of VH-298 and cis-VH-298 on HIF-α Stabilization.
Signaling Pathway Context: The VHL/HIF-1α Axis
To fully appreciate the significance of cis-VH-298's inertness, it is essential to understand the signaling pathway in which VHL operates. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows it to be recognized by the VHL E3 ligase complex, which polyubiquitinates HIF-1α, targeting it for proteasomal degradation. VH-298 binds to VHL and prevents this interaction, leading to the stabilization and accumulation of HIF-1α. Cis-VH-298, due to its inability to bind VHL, does not perturb this pathway.
Experimental Protocols
The biological inertness of cis-VH-298 has been rigorously validated using a suite of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To quantify the binding affinity of cis-VH-298 to the VHL-ElonginB-ElonginC (VBC) complex.
Materials:
-
Purified VBC protein complex
-
cis-VH-298 and VH-298 (as a positive control) dissolved in matched buffer
-
ITC instrument (e.g., Malvern Panalytical MicroCal)
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
Procedure:
-
Prepare the VBC protein solution (typically 10-50 µM) and the ligand solution (typically 100-500 µM) in identical, degassed ITC buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL).
-
Perform a series of injections of the ligand into the protein solution, recording the heat change after each injection.
-
As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.
-
Analyze the data by subtracting the heat of dilution and fitting the integrated heat changes to a suitable binding model to determine the thermodynamic parameters.
Competitive Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. It is used here in a competitive format to determine the ability of unlabeled ligands to displace a fluorescently labeled probe from VHL.
Objective: To assess the ability of cis-VH-298 to displace a fluorescently labeled HIF-1α peptide from the VBC complex.
Materials:
-
Purified VBC protein complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α)
-
cis-VH-298 and VH-298 (as a positive control)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
In a multi-well plate, add a fixed concentration of VBC and the fluorescently labeled HIF-1α peptide.
-
Add serial dilutions of the test compound (cis-VH-298 or VH-298).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.
Western Blot for HIF-1α Accumulation
This technique is used to detect the levels of specific proteins in a cell lysate. It is employed to determine if treatment with cis-VH-298 leads to the stabilization and accumulation of HIF-1α in cells.
Objective: To assess the effect of cis-VH-298 on HIF-1α protein levels in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa)
-
cis-VH-298 and VH-298
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of cis-VH-298 or VH-298 for a specified period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same blot to ensure equal protein loading.
Conclusion
The available biophysical and cellular data unequivocally demonstrate the biological inertness of cis-VH-298. Its inability to bind to VHL, a direct result of its stereochemical configuration, renders it incapable of stabilizing HIF-1α. This makes cis-VH-298 an essential and reliable negative control for researchers studying the VHL/HIF signaling axis and for those developing and validating novel PROTACs that utilize a VH-298-derived ligand for VHL recruitment. The rigorous characterization of such control compounds is fundamental to ensuring the accuracy and reproducibility of experimental findings in the field of chemical biology and drug discovery.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Inertness of cis-VH-298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the use of precisely characterized chemical tools is paramount. VH-298 has emerged as a potent and selective inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular oxygen-sensing pathway.[1][2][3][4] It functions by blocking the interaction between VHL and the alpha subunit of the hypoxia-inducible factor (HIF-α), leading to the stabilization of HIF-α and the subsequent activation of the hypoxic response.[2][4][5] As a crucial negative control for experiments involving VH-298, its diastereomer, cis-VH-298, has been developed. This document provides a comprehensive technical overview of the biological inertness of cis-VH-298, detailing the quantitative data that demonstrates its lack of activity and the experimental protocols used for its validation.
Core Principle: Stereochemistry Dictates Biological Activity
The biological inertness of cis-VH-298 is a direct consequence of its stereochemistry. The active compound, VH-298, possesses a trans-hydroxyproline moiety, which is essential for its high-affinity binding to the VHL protein.[6] In contrast, cis-VH-298 has a cis-hydroxyproline configuration. This subtle change in the three-dimensional arrangement of atoms completely abrogates its ability to bind to VHL.[7][8][9] Consequently, cis-VH-298 does not interfere with the VHL:HIF-α interaction and fails to elicit the downstream cellular effects observed with VH-298, such as the accumulation of HIF-1α.[10]
Quantitative Data: A Tale of Two Isomers
The profound difference in the biological activity of VH-298 and cis-VH-298 is starkly illustrated by quantitative binding and cellular assays. The following tables summarize the key data comparing the two compounds.
| Compound | Target | Assay | Binding Affinity (Kd) | Reference |
| VH-298 | VHL | Isothermal Titration Calorimetry (ITC) | 90 nM | [1] |
| VH-298 | VHL | Competitive Fluorescence Polarization | 80 nM | [1][2][3][4] |
| cis-VH-298 | VHL | Isothermal Titration Calorimetry (ITC) | No Detectable Binding | [8][9] |
| cis-VH-298 | VHL | Competitive Fluorescence Polarization | No Detectable Binding | [7] |
Table 1: Comparative Binding Affinities of VH-298 and cis-VH-298 to VHL.
| Compound | Cell Line | Assay | Outcome | Reference |
| VH-298 | HeLa, RCC4 | Western Blot | Concentration- and time-dependent accumulation of hydroxylated HIF-α | [3][10] |
| cis-VH-298 | HeLa | Western Blot | No accumulation of HIF-α | [10][11] |
Table 2: Cellular Activity of VH-298 and cis-VH-298 on HIF-α Stabilization.
Signaling Pathway Context: The VHL/HIF-1α Axis
To fully appreciate the significance of cis-VH-298's inertness, it is essential to understand the signaling pathway in which VHL operates. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows it to be recognized by the VHL E3 ligase complex, which polyubiquitinates HIF-1α, targeting it for proteasomal degradation. VH-298 binds to VHL and prevents this interaction, leading to the stabilization and accumulation of HIF-1α. Cis-VH-298, due to its inability to bind VHL, does not perturb this pathway.
Experimental Protocols
The biological inertness of cis-VH-298 has been rigorously validated using a suite of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To quantify the binding affinity of cis-VH-298 to the VHL-ElonginB-ElonginC (VBC) complex.
Materials:
-
Purified VBC protein complex
-
cis-VH-298 and VH-298 (as a positive control) dissolved in matched buffer
-
ITC instrument (e.g., Malvern Panalytical MicroCal)
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
Procedure:
-
Prepare the VBC protein solution (typically 10-50 µM) and the ligand solution (typically 100-500 µM) in identical, degassed ITC buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL).
-
Perform a series of injections of the ligand into the protein solution, recording the heat change after each injection.
-
As a control, perform a titration of the ligand into the buffer alone to measure the heat of dilution.
-
Analyze the data by subtracting the heat of dilution and fitting the integrated heat changes to a suitable binding model to determine the thermodynamic parameters.
Competitive Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. It is used here in a competitive format to determine the ability of unlabeled ligands to displace a fluorescently labeled probe from VHL.
Objective: To assess the ability of cis-VH-298 to displace a fluorescently labeled HIF-1α peptide from the VBC complex.
Materials:
-
Purified VBC protein complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α)
-
cis-VH-298 and VH-298 (as a positive control)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
In a multi-well plate, add a fixed concentration of VBC and the fluorescently labeled HIF-1α peptide.
-
Add serial dilutions of the test compound (cis-VH-298 or VH-298).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.
Western Blot for HIF-1α Accumulation
This technique is used to detect the levels of specific proteins in a cell lysate. It is employed to determine if treatment with cis-VH-298 leads to the stabilization and accumulation of HIF-1α in cells.
Objective: To assess the effect of cis-VH-298 on HIF-1α protein levels in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa)
-
cis-VH-298 and VH-298
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of cis-VH-298 or VH-298 for a specified period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same blot to ensure equal protein loading.
Conclusion
The available biophysical and cellular data unequivocally demonstrate the biological inertness of cis-VH-298. Its inability to bind to VHL, a direct result of its stereochemical configuration, renders it incapable of stabilizing HIF-1α. This makes cis-VH-298 an essential and reliable negative control for researchers studying the VHL/HIF signaling axis and for those developing and validating novel PROTACs that utilize a VH-298-derived ligand for VHL recruitment. The rigorous characterization of such control compounds is fundamental to ensuring the accuracy and reproducibility of experimental findings in the field of chemical biology and drug discovery.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis VH-298: Properties and Utility as a Negative Control in Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis VH-298, a critical negative control for the potent Von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, VH-298. Herein, we detail its fundamental physicochemical properties, its role in elucidating the mechanism of VHL inhibition, and provide experimental context for its use. This document is intended to serve as a resource for researchers in hypoxia signaling, cancer biology, and drug discovery, ensuring rigorous experimental design and data interpretation.
Introduction
The hypoxia-inducible factor (HIF) signaling pathway is a central regulator of the cellular response to low oxygen levels and a key target in various pathologies, including cancer and ischemic diseases. The stability of the HIF-α subunit is primarily controlled by the VHL E3 ubiquitin ligase. Under normoxic conditions, prolyl-hydroxylated HIF-α is recognized by VHL, leading to its ubiquitination and subsequent proteasomal degradation. Small molecule inhibitors that disrupt the VHL:HIF-α protein-protein interaction, such as VH-298, can stabilize HIF-α, thereby activating the hypoxic response.
To validate that the observed biological effects of VH-298 are due to its specific interaction with VHL, a well-characterized negative control is essential. This compound serves this purpose. Due to a change in the stereochemistry of the hydroxyproline (B1673980) moiety, this compound is designed to have minimal to no binding affinity for VHL while retaining similar physicochemical properties to the active compound.[1][2] This guide explores the properties of this compound and its application in dissecting the VHL:HIF-α signaling axis.
Physicochemical Properties
A clear understanding of the fundamental properties of a chemical probe and its negative control is crucial for experimental design and interpretation. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2097381-86-5 | [1][3][4][5][6] |
| Molecular Weight | 523.65 g/mol | [1][3][5][6] |
| Molecular Formula | C27H33N5O4S | [1][3][6] |
| Purity | ≥98% (HPLC) | [1][3] |
| Storage | Store at -20°C | [1][3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |
Mechanism of Inaction: The Significance of Stereochemistry
The inhibitory activity of VH-298 is critically dependent on its three-dimensional structure, which allows it to fit into the binding pocket of VHL that normally recognizes hydroxylated HIF-α. The key to this compound's function as a negative control lies in the stereochemical orientation of the hydroxyl group on the proline ring.[1] This specific cis-configuration results in a significant loss of binding specificity to VHL.[1][5] Consequently, this compound does not engage with VHL and therefore does not stabilize HIF-α.[2][7]
The VHL:HIF-α Signaling Pathway and the Role of VH-298 and this compound
The following diagram illustrates the VHL:HIF-α signaling pathway and the distinct actions of VH-298 and its inactive epimer, this compound.
Experimental Protocols and Data Presentation
The validation of this compound as a negative control relies on experiments that directly measure its lack of interaction with VHL and its inability to induce the downstream effects observed with VH-298.
Biophysical Assays for Binding Affinity
Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are key techniques to quantify the binding affinity between VHL and small molecule inhibitors.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Purify the VHL-ElonginB-ElonginC (VBC) complex. Dialyze the complex extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve this compound and VH-298 in the same ITC buffer. A small, matched concentration of DMSO may be used for solubility.
-
ITC Experiment: Fill the sample cell of the ITC instrument with the VBC protein solution (e.g., 20-30 µM). Fill the injection syringe with the ligand solution (e.g., 200-300 µM).
-
Data Acquisition: Perform a series of small injections of the ligand into the protein solution while measuring the heat change.
-
Data Analysis: Integrate the raw data and fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd).
Data Presentation: Binding Affinity of VH-298 and this compound to VHL
| Compound | Dissociation Constant (Kd) | Method |
| VH-298 | 80 - 90 nM | ITC, FP |
| This compound | No detectable binding | ITC, FP |
Data compiled from multiple sources.[4][8][9]
Cellular Assays for Target Engagement and Downstream Effects
Immunoblotting is a fundamental method to assess the cellular activity of VHL inhibitors by measuring the accumulation of HIF-α.
Experimental Protocol: Immunoblotting for HIF-α Accumulation
-
Cell Culture: Culture human cell lines (e.g., HeLa, HFF, or RCC4) to approximately 80% confluency.
-
Treatment: Treat cells with varying concentrations of VH-298, this compound (e.g., 10-150 µM), a vehicle control (e.g., DMSO), and a positive control for HIF-α stabilization (e.g., hypoxia at 1% O2 or a proteasome inhibitor like MG132) for a specified time (e.g., 2-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence-based detection system.
Experimental Workflow: Validation of this compound as a Negative Control
Conclusion
This compound is an indispensable tool for researchers studying the VHL:HIF-α signaling pathway. Its well-defined lack of binding to VHL, in stark contrast to its active epimer VH-298, allows for the rigorous validation of on-target effects in cellular and biochemical assays. The data and protocols presented in this guide underscore the importance of using appropriate negative controls to ensure the reliability and reproducibility of experimental findings in the field of hypoxia research and drug development. By employing this compound, researchers can confidently attribute the biological activities of VH-298 to the specific inhibition of the VHL:HIF-α interaction.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to cis VH-298: Properties and Utility as a Negative Control in Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis VH-298, a critical negative control for the potent Von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, VH-298. Herein, we detail its fundamental physicochemical properties, its role in elucidating the mechanism of VHL inhibition, and provide experimental context for its use. This document is intended to serve as a resource for researchers in hypoxia signaling, cancer biology, and drug discovery, ensuring rigorous experimental design and data interpretation.
Introduction
The hypoxia-inducible factor (HIF) signaling pathway is a central regulator of the cellular response to low oxygen levels and a key target in various pathologies, including cancer and ischemic diseases. The stability of the HIF-α subunit is primarily controlled by the VHL E3 ubiquitin ligase. Under normoxic conditions, prolyl-hydroxylated HIF-α is recognized by VHL, leading to its ubiquitination and subsequent proteasomal degradation. Small molecule inhibitors that disrupt the VHL:HIF-α protein-protein interaction, such as VH-298, can stabilize HIF-α, thereby activating the hypoxic response.
To validate that the observed biological effects of VH-298 are due to its specific interaction with VHL, a well-characterized negative control is essential. This compound serves this purpose. Due to a change in the stereochemistry of the hydroxyproline moiety, this compound is designed to have minimal to no binding affinity for VHL while retaining similar physicochemical properties to the active compound.[1][2] This guide explores the properties of this compound and its application in dissecting the VHL:HIF-α signaling axis.
Physicochemical Properties
A clear understanding of the fundamental properties of a chemical probe and its negative control is crucial for experimental design and interpretation. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2097381-86-5 | [1][3][4][5][6] |
| Molecular Weight | 523.65 g/mol | [1][3][5][6] |
| Molecular Formula | C27H33N5O4S | [1][3][6] |
| Purity | ≥98% (HPLC) | [1][3] |
| Storage | Store at -20°C | [1][3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |
Mechanism of Inaction: The Significance of Stereochemistry
The inhibitory activity of VH-298 is critically dependent on its three-dimensional structure, which allows it to fit into the binding pocket of VHL that normally recognizes hydroxylated HIF-α. The key to this compound's function as a negative control lies in the stereochemical orientation of the hydroxyl group on the proline ring.[1] This specific cis-configuration results in a significant loss of binding specificity to VHL.[1][5] Consequently, this compound does not engage with VHL and therefore does not stabilize HIF-α.[2][7]
The VHL:HIF-α Signaling Pathway and the Role of VH-298 and this compound
The following diagram illustrates the VHL:HIF-α signaling pathway and the distinct actions of VH-298 and its inactive epimer, this compound.
Experimental Protocols and Data Presentation
The validation of this compound as a negative control relies on experiments that directly measure its lack of interaction with VHL and its inability to induce the downstream effects observed with VH-298.
Biophysical Assays for Binding Affinity
Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are key techniques to quantify the binding affinity between VHL and small molecule inhibitors.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Purify the VHL-ElonginB-ElonginC (VBC) complex. Dialyze the complex extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve this compound and VH-298 in the same ITC buffer. A small, matched concentration of DMSO may be used for solubility.
-
ITC Experiment: Fill the sample cell of the ITC instrument with the VBC protein solution (e.g., 20-30 µM). Fill the injection syringe with the ligand solution (e.g., 200-300 µM).
-
Data Acquisition: Perform a series of small injections of the ligand into the protein solution while measuring the heat change.
-
Data Analysis: Integrate the raw data and fit the resulting binding isotherm to a suitable model to determine the dissociation constant (Kd).
Data Presentation: Binding Affinity of VH-298 and this compound to VHL
| Compound | Dissociation Constant (Kd) | Method |
| VH-298 | 80 - 90 nM | ITC, FP |
| This compound | No detectable binding | ITC, FP |
Data compiled from multiple sources.[4][8][9]
Cellular Assays for Target Engagement and Downstream Effects
Immunoblotting is a fundamental method to assess the cellular activity of VHL inhibitors by measuring the accumulation of HIF-α.
Experimental Protocol: Immunoblotting for HIF-α Accumulation
-
Cell Culture: Culture human cell lines (e.g., HeLa, HFF, or RCC4) to approximately 80% confluency.
-
Treatment: Treat cells with varying concentrations of VH-298, this compound (e.g., 10-150 µM), a vehicle control (e.g., DMSO), and a positive control for HIF-α stabilization (e.g., hypoxia at 1% O2 or a proteasome inhibitor like MG132) for a specified time (e.g., 2-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence-based detection system.
Experimental Workflow: Validation of this compound as a Negative Control
Conclusion
This compound is an indispensable tool for researchers studying the VHL:HIF-α signaling pathway. Its well-defined lack of binding to VHL, in stark contrast to its active epimer VH-298, allows for the rigorous validation of on-target effects in cellular and biochemical assays. The data and protocols presented in this guide underscore the importance of using appropriate negative controls to ensure the reliability and reproducibility of experimental findings in the field of hypoxia research and drug development. By employing this compound, researchers can confidently attribute the biological activities of VH-298 to the specific inhibition of the VHL:HIF-α interaction.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for cis-VH-298 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VH-298 is the biologically inactive diastereomer of VH-298, a potent small molecule inhibitor of the von Hippelin-Lindau (VHL) E3 ubiquitin ligase.[1] The primary and critical application of cis-VH-298 in a research setting is to serve as a negative control for experiments involving its active counterpart, VH-298.[2][3] Due to a specific change in stereochemistry at the hydroxyl group of its hydroxyproline (B1673980) ring, cis-VH-298 does not bind to VHL.[4] This property makes it an ideal tool to differentiate the specific, on-target effects of VHL inhibition by VH-298 from any potential off-target or nonspecific cellular effects.
Mechanism of Action: The VHL-HIF-α Signaling Pathway
Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein, acting as the substrate recognition component of an E3 ubiquitin ligase complex, to bind to HIF-1α.[5] This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.
The active compound, VH-298, potently inhibits the protein-protein interaction between VHL and hydroxylated HIF-1α.[3][6][7] This blockade prevents the degradation of HIF-1α, causing it to accumulate even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of various hypoxia-responsive genes.[2][3]
In contrast, cis-VH-298 is unable to bind to the VHL protein.[4] This single stereochemical difference renders it inactive as a VHL inhibitor. Therefore, it does not cause the accumulation of HIF-1α, and its use in parallel with VH-298 can confirm that the observed biological effects are a direct result of VHL-HIF-1α interaction blockade.
Caption: VHL-HIF-1α signaling pathway under normoxia and the mechanism of VH-298 inhibition.
Experimental Protocols
This section provides a general protocol for using cis-VH-298 as a negative control alongside VH-298 to study the stabilization of HIF-1α in cell culture.
1. Reagent Preparation and Storage
-
cis-VH-298 and VH-298 Stock Solutions:
-
Both cis-VH-298 and VH-298 are soluble in DMSO and ethanol (B145695) up to 100 mM.[3]
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 523.65 g/mol , dissolve 5.24 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the solid compound at -20°C.
-
Store the DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
-
2. Cell Culture and Treatment Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, RCC4, HFF) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Treatment:
-
The day after seeding, prepare fresh dilutions of VH-298 and cis-VH-298 in your complete cell culture medium from the stock solutions. A typical final concentration for VH-298 can range from 1 µM to 100 µM.[5][6] It is crucial to use the exact same concentrations for both the active compound and the negative control.
-
Include a "Vehicle Control" group treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and replace it with the medium containing the vehicle, VH-298, or cis-VH-298.
-
-
Incubation: Incubate the cells for the desired period. The accumulation of HIF-1α can be observed in as little as 1-2 hours, with sustained effects seen at 8 and 24 hours.[4][5] The optimal incubation time will depend on the specific downstream endpoint being measured.
Caption: General experimental workflow for using cis-VH-298 as a negative control.
3. Downstream Analysis
-
Western Blotting:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α, hydroxylated HIF-1α, and a loading control (e.g., β-actin or Tubulin).
-
Expected Outcome: A strong band for HIF-1α should appear in the VH-298 treated sample, while the vehicle and cis-VH-298 treated samples should show little to no HIF-1α accumulation.[4][5]
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for HIF target genes (e.g., VEGFA, SLC2A1 (GLUT1)) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Expected Outcome: A significant upregulation of HIF target gene mRNA should be observed in the VH-298 treated sample compared to the vehicle and cis-VH-298 treated samples.[2][8]
-
Data Presentation
Quantitative data from experiments should be summarized to clearly demonstrate the specific activity of VH-298 and the inactivity of cis-VH-298.
Table 1: Example Quantitative Results from Treatment of HeLa Cells for 8 Hours
| Treatment Group | Concentration | HIF-1α Protein Level (Normalized to Vehicle) | VEGFA mRNA Fold Change (vs. Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle Control | 0.1% DMSO | 1.0 | 1.0 | 100% |
| VH-298 | 50 µM | 15.2 | 8.5 | 98% |
| cis-VH-298 | 50 µM | 1.1 | 1.2 | 99% |
Note: The data presented above are illustrative examples based on published findings. Actual results may vary depending on the cell line, experimental conditions, and specific assays used.
Troubleshooting and Best Practices
-
Confirm Inactivity of cis-VH-298: In initial experiments, it is good practice to run a dose-response with both VH-298 and cis-VH-298 to confirm the expected activity and inactivity in your specific cell system.
-
Use Equimolar Concentrations: Always use the exact same molar concentration of cis-VH-298 as VH-298 to ensure a valid comparison.
-
Monitor Cell Health: Although VH-298 is reported to be non-toxic, it is important to monitor cell morphology and viability, especially at higher concentrations or longer incubation times.[9] The cis-VH-298 control helps to identify if any observed toxicity is an off-target effect.
-
Fresh Dilutions: Always prepare fresh working dilutions of the compounds from frozen stocks for each experiment to ensure their stability and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for cis-VH-298 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VH-298 is the biologically inactive diastereomer of VH-298, a potent small molecule inhibitor of the von Hippelin-Lindau (VHL) E3 ubiquitin ligase.[1] The primary and critical application of cis-VH-298 in a research setting is to serve as a negative control for experiments involving its active counterpart, VH-298.[2][3] Due to a specific change in stereochemistry at the hydroxyl group of its hydroxyproline ring, cis-VH-298 does not bind to VHL.[4] This property makes it an ideal tool to differentiate the specific, on-target effects of VHL inhibition by VH-298 from any potential off-target or nonspecific cellular effects.
Mechanism of Action: The VHL-HIF-α Signaling Pathway
Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein, acting as the substrate recognition component of an E3 ubiquitin ligase complex, to bind to HIF-1α.[5] This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.
The active compound, VH-298, potently inhibits the protein-protein interaction between VHL and hydroxylated HIF-1α.[3][6][7] This blockade prevents the degradation of HIF-1α, causing it to accumulate even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of various hypoxia-responsive genes.[2][3]
In contrast, cis-VH-298 is unable to bind to the VHL protein.[4] This single stereochemical difference renders it inactive as a VHL inhibitor. Therefore, it does not cause the accumulation of HIF-1α, and its use in parallel with VH-298 can confirm that the observed biological effects are a direct result of VHL-HIF-1α interaction blockade.
Caption: VHL-HIF-1α signaling pathway under normoxia and the mechanism of VH-298 inhibition.
Experimental Protocols
This section provides a general protocol for using cis-VH-298 as a negative control alongside VH-298 to study the stabilization of HIF-1α in cell culture.
1. Reagent Preparation and Storage
-
cis-VH-298 and VH-298 Stock Solutions:
-
Both cis-VH-298 and VH-298 are soluble in DMSO and ethanol up to 100 mM.[3]
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 523.65 g/mol , dissolve 5.24 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly if needed to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the solid compound at -20°C.
-
Store the DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
-
2. Cell Culture and Treatment Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, RCC4, HFF) in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Treatment:
-
The day after seeding, prepare fresh dilutions of VH-298 and cis-VH-298 in your complete cell culture medium from the stock solutions. A typical final concentration for VH-298 can range from 1 µM to 100 µM.[5][6] It is crucial to use the exact same concentrations for both the active compound and the negative control.
-
Include a "Vehicle Control" group treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and replace it with the medium containing the vehicle, VH-298, or cis-VH-298.
-
-
Incubation: Incubate the cells for the desired period. The accumulation of HIF-1α can be observed in as little as 1-2 hours, with sustained effects seen at 8 and 24 hours.[4][5] The optimal incubation time will depend on the specific downstream endpoint being measured.
Caption: General experimental workflow for using cis-VH-298 as a negative control.
3. Downstream Analysis
-
Western Blotting:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α, hydroxylated HIF-1α, and a loading control (e.g., β-actin or Tubulin).
-
Expected Outcome: A strong band for HIF-1α should appear in the VH-298 treated sample, while the vehicle and cis-VH-298 treated samples should show little to no HIF-1α accumulation.[4][5]
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for HIF target genes (e.g., VEGFA, SLC2A1 (GLUT1)) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Expected Outcome: A significant upregulation of HIF target gene mRNA should be observed in the VH-298 treated sample compared to the vehicle and cis-VH-298 treated samples.[2][8]
-
Data Presentation
Quantitative data from experiments should be summarized to clearly demonstrate the specific activity of VH-298 and the inactivity of cis-VH-298.
Table 1: Example Quantitative Results from Treatment of HeLa Cells for 8 Hours
| Treatment Group | Concentration | HIF-1α Protein Level (Normalized to Vehicle) | VEGFA mRNA Fold Change (vs. Vehicle) | Cell Viability (% of Vehicle) |
| Vehicle Control | 0.1% DMSO | 1.0 | 1.0 | 100% |
| VH-298 | 50 µM | 15.2 | 8.5 | 98% |
| cis-VH-298 | 50 µM | 1.1 | 1.2 | 99% |
Note: The data presented above are illustrative examples based on published findings. Actual results may vary depending on the cell line, experimental conditions, and specific assays used.
Troubleshooting and Best Practices
-
Confirm Inactivity of cis-VH-298: In initial experiments, it is good practice to run a dose-response with both VH-298 and cis-VH-298 to confirm the expected activity and inactivity in your specific cell system.
-
Use Equimolar Concentrations: Always use the exact same molar concentration of cis-VH-298 as VH-298 to ensure a valid comparison.
-
Monitor Cell Health: Although VH-298 is reported to be non-toxic, it is important to monitor cell morphology and viability, especially at higher concentrations or longer incubation times.[9] The cis-VH-298 control helps to identify if any observed toxicity is an off-target effect.
-
Fresh Dilutions: Always prepare fresh working dilutions of the compounds from frozen stocks for each experiment to ensure their stability and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
recommended concentration of cis VH-298 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis VH-298 is a crucial negative control for its active diastereomer, VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase interaction with Hypoxia-Inducible Factor-alpha (HIF-α).[1] Understanding the appropriate experimental concentrations and protocols for this compound is essential for validating the on-target effects of VH-298 and ensuring the rigor of experimental findings. Due to a stereochemical change in the hydroxyproline (B1673980) ring, this compound exhibits a significant loss of binding specificity to VHL in vitro, rendering it inactive as an inhibitor of the VHL:HIF-α interaction.[1][2] These application notes provide detailed guidance on the recommended concentrations, experimental protocols, and relevant signaling pathways for the effective use of this compound as a negative control.
Data Presentation: Recommended Concentrations
The following tables summarize the recommended concentrations for using this compound as a negative control in various experimental settings. These concentrations are based on the effective concentrations of its active counterpart, VH-298, as this compound should be used at the same concentration to ensure valid comparisons.
Table 1: In Vitro Experimental Concentrations
| Cell Line | Assay Type | Recommended Concentration Range of VH-298 (and this compound as control) | Notes |
| HeLa | Western Blot (HIF-α stabilization) | 10 µM - 400 µM[3][4] | A concentration of 100 µM for 2 hours is often effective.[3] |
| qRT-PCR (HIF target gene expression) | 50 µM - 150 µM[2] | ||
| Human Foreskin Fibroblasts (HFF) | Western Blot (HIF-α stabilization) | 100 µM[3] | Optimal concentration for maximal HIF-1α induction.[3] |
| qRT-PCR (HIF target gene expression) | 150 µM[2] | ||
| U2OS | Luciferase Reporter Assay (HRE) | 10 µM - 150 µM[2] | Detectable HIF activity at 10 µM.[2] |
| qRT-PCR (HIF target gene expression) | 150 µM[2] | ||
| RCC4 (Renal Cell Carcinoma) | Western Blot (HIF-α stabilization) | 150 µM[2] | |
| Rat Fibroblasts (rFb) | Cell Proliferation (CCK-8) | 10 µM - 200 µM | VH-298 showed effects on proliferation at these concentrations. |
| Human Umbilical Vein Endothelial Cells (hUVEC) | Angiogenesis Assays | 10 µM - 100 µM |
Table 2: In Vivo Experimental Administration
| Animal Model | Administration Route | Recommended Dosage of VH-298 (and this compound as control) | Formulation |
| Sprague-Dawley Rats | Local injection | 30 µM in 100 µL PBS[5] | PBS |
Signaling Pathway
The primary signaling pathway influenced by the active compound VH-298, and for which this compound serves as a negative control, is the cellular response to hypoxia mediated by HIF-α.
Caption: VHL-HIF-α signaling pathway under normoxia and hypoxia/VH-298 treatment.
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare stock solutions of this compound correctly to ensure accurate experimental outcomes.
-
Solubility : this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM).
-
Stock Solution Preparation (e.g., 10 mM in DMSO) :
-
The molecular weight of this compound is 523.65 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5.24 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage :
In Vitro Experiment Workflow: Western Blot for HIF-1α Stabilization
This protocol outlines the steps to assess the effect of this compound as a negative control on HIF-1α protein levels in cultured cells.
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Detailed Protocol:
-
Cell Seeding : Seed cells (e.g., HeLa, HFF) in appropriate culture plates and allow them to adhere overnight.
-
Treatment :
-
Prepare working solutions of VH-298 and this compound in cell culture medium at the desired final concentrations (refer to Table 1).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Replace the medium with the treatment-containing medium.
-
-
Incubation : Incubate the cells for the desired period (e.g., 2 to 24 hours). A time-course experiment is recommended to determine the optimal incubation time.[2]
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification : Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α and a loading control (e.g., β-actin or SMC1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities and normalize the HIF-1α signal to the loading control. Compare the levels of HIF-1α in VH-298-treated cells to those in this compound-treated and vehicle-treated cells.
In Vivo Experiment: Preparation for Administration
For in vivo studies, proper formulation of this compound is critical for its delivery and to ensure it serves as an appropriate negative control.
Formulation Protocol (Example):
A common formulation for in vivo use of VH-298 involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
Ensure the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]
Concluding Remarks
This compound is an indispensable tool for researchers working with its active counterpart, VH-298. By serving as a stereochemically similar but biologically inactive control, it allows for the confident attribution of observed effects to the specific inhibition of the VHL:HIF-α interaction. Adherence to the recommended concentration ranges and protocols outlined in these notes will contribute to the generation of robust and reproducible data in the study of the hypoxic signaling pathway and related therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
recommended concentration of cis VH-298 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis VH-298 is a crucial negative control for its active diastereomer, VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase interaction with Hypoxia-Inducible Factor-alpha (HIF-α).[1] Understanding the appropriate experimental concentrations and protocols for this compound is essential for validating the on-target effects of VH-298 and ensuring the rigor of experimental findings. Due to a stereochemical change in the hydroxyproline ring, this compound exhibits a significant loss of binding specificity to VHL in vitro, rendering it inactive as an inhibitor of the VHL:HIF-α interaction.[1][2] These application notes provide detailed guidance on the recommended concentrations, experimental protocols, and relevant signaling pathways for the effective use of this compound as a negative control.
Data Presentation: Recommended Concentrations
The following tables summarize the recommended concentrations for using this compound as a negative control in various experimental settings. These concentrations are based on the effective concentrations of its active counterpart, VH-298, as this compound should be used at the same concentration to ensure valid comparisons.
Table 1: In Vitro Experimental Concentrations
| Cell Line | Assay Type | Recommended Concentration Range of VH-298 (and this compound as control) | Notes |
| HeLa | Western Blot (HIF-α stabilization) | 10 µM - 400 µM[3][4] | A concentration of 100 µM for 2 hours is often effective.[3] |
| qRT-PCR (HIF target gene expression) | 50 µM - 150 µM[2] | ||
| Human Foreskin Fibroblasts (HFF) | Western Blot (HIF-α stabilization) | 100 µM[3] | Optimal concentration for maximal HIF-1α induction.[3] |
| qRT-PCR (HIF target gene expression) | 150 µM[2] | ||
| U2OS | Luciferase Reporter Assay (HRE) | 10 µM - 150 µM[2] | Detectable HIF activity at 10 µM.[2] |
| qRT-PCR (HIF target gene expression) | 150 µM[2] | ||
| RCC4 (Renal Cell Carcinoma) | Western Blot (HIF-α stabilization) | 150 µM[2] | |
| Rat Fibroblasts (rFb) | Cell Proliferation (CCK-8) | 10 µM - 200 µM | VH-298 showed effects on proliferation at these concentrations. |
| Human Umbilical Vein Endothelial Cells (hUVEC) | Angiogenesis Assays | 10 µM - 100 µM |
Table 2: In Vivo Experimental Administration
| Animal Model | Administration Route | Recommended Dosage of VH-298 (and this compound as control) | Formulation |
| Sprague-Dawley Rats | Local injection | 30 µM in 100 µL PBS[5] | PBS |
Signaling Pathway
The primary signaling pathway influenced by the active compound VH-298, and for which this compound serves as a negative control, is the cellular response to hypoxia mediated by HIF-α.
Caption: VHL-HIF-α signaling pathway under normoxia and hypoxia/VH-298 treatment.
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare stock solutions of this compound correctly to ensure accurate experimental outcomes.
-
Solubility : this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).
-
Stock Solution Preparation (e.g., 10 mM in DMSO) :
-
The molecular weight of this compound is 523.65 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5.24 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage :
In Vitro Experiment Workflow: Western Blot for HIF-1α Stabilization
This protocol outlines the steps to assess the effect of this compound as a negative control on HIF-1α protein levels in cultured cells.
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Detailed Protocol:
-
Cell Seeding : Seed cells (e.g., HeLa, HFF) in appropriate culture plates and allow them to adhere overnight.
-
Treatment :
-
Prepare working solutions of VH-298 and this compound in cell culture medium at the desired final concentrations (refer to Table 1).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Replace the medium with the treatment-containing medium.
-
-
Incubation : Incubate the cells for the desired period (e.g., 2 to 24 hours). A time-course experiment is recommended to determine the optimal incubation time.[2]
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification : Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α and a loading control (e.g., β-actin or SMC1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities and normalize the HIF-1α signal to the loading control. Compare the levels of HIF-1α in VH-298-treated cells to those in this compound-treated and vehicle-treated cells.
In Vivo Experiment: Preparation for Administration
For in vivo studies, proper formulation of this compound is critical for its delivery and to ensure it serves as an appropriate negative control.
Formulation Protocol (Example):
A common formulation for in vivo use of VH-298 involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
Ensure the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]
Concluding Remarks
This compound is an indispensable tool for researchers working with its active counterpart, VH-298. By serving as a stereochemically similar but biologically inactive control, it allows for the confident attribution of observed effects to the specific inhibition of the VHL:HIF-α interaction. Adherence to the recommended concentration ranges and protocols outlined in these notes will contribute to the generation of robust and reproducible data in the study of the hypoxic signaling pathway and related therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes: Using cis-VH-298 as a Negative Control in Western Blotting for VHL-HIF Signaling
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen-sensing pathway and functions as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[3] This post-translational modification allows VHL to recognize, bind, and target HIF-1α for polyubiquitination and subsequent degradation by the proteasome, keeping its levels low.[1][4]
Mechanism of Action of VHL Inhibitors
VH-298 is a potent and cell-permeable small molecule inhibitor that specifically blocks the protein-protein interaction between VHL and hydroxylated HIF-1α.[5][6] By preventing this interaction, VH-298 stabilizes hydroxylated HIF-1α, leading to its accumulation and the subsequent activation of HIF-regulated genes, effectively mimicking a hypoxic response.[5][7] This makes VH-298 a valuable chemical probe for studying the downstream effects of HIF signaling.
Role of cis-VH-298
cis-VH-298 is the stereoisomer (epimer) of the active VH-298 compound. Due to a change in the stereochemistry of the hydroxyl group on its hydroxyproline (B1673980) ring, cis-VH-298 exhibits a significant loss of binding affinity for VHL.[7][8] It serves as an ideal negative control in experiments to ensure that the observed cellular effects, such as HIF-1α stabilization, are a direct result of VHL inhibition by VH-298 and not due to off-target or non-specific effects of the chemical scaffold.[9][10] Therefore, any robust Western blotting experiment designed to probe the activity of VH-298 should include a treatment arm with cis-VH-298 at a comparable concentration.
Signaling Pathway of VHL-Mediated HIF-1α Degradation and Inhibition by VH-298
Caption: VHL/HIF-1α pathway under normoxia and with VHL inhibitor treatment.
Detailed Experimental Protocol: Analysis of HIF-1α Stabilization
This protocol describes the use of Western blotting to analyze the stabilization of HIF-1α in cells treated with the VHL inhibitor VH-298 and its negative control, cis-VH-298.
1. Materials and Reagents
-
Cell Line: HeLa, HEK293, or other suitable cell line.
-
Compounds: VH-298 (active inhibitor), cis-VH-298 (negative control), MG132 (proteasome inhibitor, positive control).
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and antibiotics.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-HIF-1α
-
Rabbit anti-hydroxylated-HIF-1α (Pro564)
-
Mouse anti-β-actin or anti-α-tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system.
2. Experimental Workflow
Caption: Western blot workflow for analyzing HIF-1α stabilization.
3. Step-by-Step Procedure
a. Cell Culture and Treatment
-
Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of VH-298, cis-VH-298, and MG132 in DMSO.[6]
-
Treat cells with the compounds diluted in fresh culture medium for the desired duration (e.g., 2, 6, or 24 hours). Include the following conditions:
b. Cell Lysis and Protein Quantification
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.[11]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
d. Antibody Incubation and Detection
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α) diluted in blocking buffer overnight at 4°C on a rocker.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like β-actin to ensure equal protein loading.
4. Data Presentation and Expected Results
The results can be quantified by densitometry, normalizing the HIF-1α band intensity to the corresponding loading control band.
-
Vehicle (DMSO) and cis-VH-298: Expect very low to undetectable levels of HIF-1α, as it is actively degraded under normoxic conditions. cis-VH-298 should show no significant difference from the vehicle control.[9]
-
VH-298: Expect a strong, dose- and time-dependent increase in the band intensity for both total and hydroxylated HIF-1α, indicating successful VHL inhibition and protein stabilization.[6][7]
-
MG132: Expect a strong band for HIF-1α, as proteasome inhibition prevents its degradation and serves as a positive control for HIF-1α stabilization.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 0.5 x 10⁶ cells/well | For a 6-well plate; adjust for other formats. |
| VH-298 Concentration | 10 - 100 µM | Perform a dose-response curve to find the optimal concentration.[9][14] |
| cis-VH-298 Concentration | 10 - 100 µM | Use at the same concentration as the active VH-298.[9] |
| Treatment Duration | 2 - 24 hours | Short incubation (2-4h) shows acute stabilization; longer times may reveal other effects.[2] |
| Protein Loading Amount | 20 - 40 µ g/lane | May need optimization based on HIF-1α abundance. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize according to manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize according to manufacturer's datasheet. |
| Blocking Time | 1 hour | At room temperature. |
| Primary Incubation | Overnight (16h) at 4°C | Recommended for higher sensitivity. |
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. ptglab.com [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Using cis-VH-298 as a Negative Control in Western Blotting for VHL-HIF Signaling
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen-sensing pathway and functions as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[3] This post-translational modification allows VHL to recognize, bind, and target HIF-1α for polyubiquitination and subsequent degradation by the proteasome, keeping its levels low.[1][4]
Mechanism of Action of VHL Inhibitors
VH-298 is a potent and cell-permeable small molecule inhibitor that specifically blocks the protein-protein interaction between VHL and hydroxylated HIF-1α.[5][6] By preventing this interaction, VH-298 stabilizes hydroxylated HIF-1α, leading to its accumulation and the subsequent activation of HIF-regulated genes, effectively mimicking a hypoxic response.[5][7] This makes VH-298 a valuable chemical probe for studying the downstream effects of HIF signaling.
Role of cis-VH-298
cis-VH-298 is the stereoisomer (epimer) of the active VH-298 compound. Due to a change in the stereochemistry of the hydroxyl group on its hydroxyproline ring, cis-VH-298 exhibits a significant loss of binding affinity for VHL.[7][8] It serves as an ideal negative control in experiments to ensure that the observed cellular effects, such as HIF-1α stabilization, are a direct result of VHL inhibition by VH-298 and not due to off-target or non-specific effects of the chemical scaffold.[9][10] Therefore, any robust Western blotting experiment designed to probe the activity of VH-298 should include a treatment arm with cis-VH-298 at a comparable concentration.
Signaling Pathway of VHL-Mediated HIF-1α Degradation and Inhibition by VH-298
Caption: VHL/HIF-1α pathway under normoxia and with VHL inhibitor treatment.
Detailed Experimental Protocol: Analysis of HIF-1α Stabilization
This protocol describes the use of Western blotting to analyze the stabilization of HIF-1α in cells treated with the VHL inhibitor VH-298 and its negative control, cis-VH-298.
1. Materials and Reagents
-
Cell Line: HeLa, HEK293, or other suitable cell line.
-
Compounds: VH-298 (active inhibitor), cis-VH-298 (negative control), MG132 (proteasome inhibitor, positive control).
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and antibiotics.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-HIF-1α
-
Rabbit anti-hydroxylated-HIF-1α (Pro564)
-
Mouse anti-β-actin or anti-α-tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system.
2. Experimental Workflow
Caption: Western blot workflow for analyzing HIF-1α stabilization.
3. Step-by-Step Procedure
a. Cell Culture and Treatment
-
Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of VH-298, cis-VH-298, and MG132 in DMSO.[6]
-
Treat cells with the compounds diluted in fresh culture medium for the desired duration (e.g., 2, 6, or 24 hours). Include the following conditions:
b. Cell Lysis and Protein Quantification
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.[11]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
d. Antibody Incubation and Detection
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α) diluted in blocking buffer overnight at 4°C on a rocker.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like β-actin to ensure equal protein loading.
4. Data Presentation and Expected Results
The results can be quantified by densitometry, normalizing the HIF-1α band intensity to the corresponding loading control band.
-
Vehicle (DMSO) and cis-VH-298: Expect very low to undetectable levels of HIF-1α, as it is actively degraded under normoxic conditions. cis-VH-298 should show no significant difference from the vehicle control.[9]
-
VH-298: Expect a strong, dose- and time-dependent increase in the band intensity for both total and hydroxylated HIF-1α, indicating successful VHL inhibition and protein stabilization.[6][7]
-
MG132: Expect a strong band for HIF-1α, as proteasome inhibition prevents its degradation and serves as a positive control for HIF-1α stabilization.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 0.5 x 10⁶ cells/well | For a 6-well plate; adjust for other formats. |
| VH-298 Concentration | 10 - 100 µM | Perform a dose-response curve to find the optimal concentration.[9][14] |
| cis-VH-298 Concentration | 10 - 100 µM | Use at the same concentration as the active VH-298.[9] |
| Treatment Duration | 2 - 24 hours | Short incubation (2-4h) shows acute stabilization; longer times may reveal other effects.[2] |
| Protein Loading Amount | 20 - 40 µ g/lane | May need optimization based on HIF-1α abundance. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize according to manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize according to manufacturer's datasheet. |
| Blocking Time | 1 hour | At room temperature. |
| Primary Incubation | Overnight (16h) at 4°C | Recommended for higher sensitivity. |
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. ptglab.com [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
Application of VH-298 in Immunoprecipitation: A Detailed Guide for Researchers
Introduction
VH-298 is a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions by disrupting the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-α)[1][2][3]. This disruption prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-α, leading to its stabilization and the activation of hypoxic signaling pathways[4][5]. In the field of cell biology and drug discovery, immunoprecipitation (IP) is a cornerstone technique for studying protein-protein interactions. The application of VH-298 in IP experiments provides a powerful tool to investigate the dynamic interplay between VHL and its substrates, particularly HIF-α.
This document provides detailed application notes and protocols for utilizing VH-298 in immunoprecipitation experiments, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Application in Immunoprecipitation
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for the VHL E3 ligase complex. The binding of VHL to hydroxylated HIF-1α (hydroxy-HIF-1α) leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. VH-298 is a high-affinity ligand for VHL, binding to the same pocket that recognizes hydroxy-HIF-1α[1][2]. By occupying this site, VH-298 competitively inhibits the VHL:HIF-1α interaction, thereby stabilizing HIF-1α levels even in the presence of oxygen[3][5].
In the context of immunoprecipitation, VH-298 is primarily used to:
-
Demonstrate the disruption of the VHL:HIF-1α interaction: By treating cells with VH-298, the amount of HIF-1α that co-immunoprecipitates with VHL is significantly reduced.
-
Investigate the VHL interactome: Stabilizing VHL with VH-298 may facilitate the identification of other VHL-interacting proteins that are otherwise transient or of low abundance.
Quantitative Data
The efficacy of VH-298 in disrupting the VHL:HIF-1α interaction can be quantified through co-immunoprecipitation followed by Western blotting. The following table summarizes key quantitative parameters for VH-298.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 80-90 nM | Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization | [1][2] |
| Cellular Concentration for HIF-1α Stabilization | 10-100 µM | Western Blot | [6][7] |
| Treatment Time for HIF-1α Accumulation | 2-24 hours | Western Blot | [5] |
Experimental Protocols
Here, we provide detailed protocols for performing co-immunoprecipitation experiments to assess the effect of VH-298 on the VHL:HIF-1α interaction.
Protocol 1: Co-Immunoprecipitation of Endogenous VHL and HIF-1α from Cultured Cells
This protocol is designed to demonstrate the VH-298-mediated disruption of the endogenous VHL:HIF-1α interaction.
Materials:
-
VH-298 (Tocris, Cat. No. 6156 or equivalent)
-
Cell lines expressing VHL and HIF-1α (e.g., HeLa, HEK293)
-
Cell culture reagents
-
Proteasome inhibitor (e.g., MG132)
-
Co-Immunoprecipitation Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary antibodies:
-
Anti-VHL antibody (for IP)
-
Anti-HIF-1α antibody (for Western blot)
-
Anti-VHL antibody (for Western blot)
-
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
To enhance HIF-1α levels, pre-treat cells with a proteasome inhibitor such as MG132 (10-20 µM) for 2-4 hours before harvesting.
-
Treat cells with the desired concentration of VH-298 (e.g., 100 µM) or vehicle control (DMSO) for 2 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysates.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate 1-2 mg of pre-cleared cell lysate with the anti-VHL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HIF-1α and VHL.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Expected Results:
The Western blot analysis should show a significant reduction in the amount of HIF-1α co-immunoprecipitated with VHL in the VH-298-treated samples compared to the vehicle-treated control. The input lanes should show an accumulation of HIF-1α in the VH-298-treated sample.
Visualizations
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for co-immunoprecipitation using VH-298.
Caption: VHL-HIF-1α signaling and VH-298 inhibition.
Caption: Logical flow of VH-298's effect in a co-IP experiment.
Troubleshooting and Considerations
-
Low HIF-1α Signal: HIF-1α is rapidly degraded, so it is crucial to work quickly and keep samples on ice. Pre-treatment with a proteasome inhibitor like MG132 can significantly increase the basal levels of HIF-1α.
-
Non-specific Binding: Ensure adequate washing of the immunoprecipitated beads. A pre-clearing step with beads alone before adding the antibody can also reduce non-specific binding.
-
VH-298 Concentration and Incubation Time: The optimal concentration and incubation time for VH-298 may vary depending on the cell line and experimental conditions. A dose-response and time-course experiment is recommended to determine the optimal parameters.
-
VHL Stabilization: Prolonged treatment with VH-298 has been shown to increase the intracellular levels of VHL protein itself[5]. This should be considered when designing and interpreting experiments, as it may influence the dynamics of VHL-protein interactions.
By following these detailed protocols and considering the key aspects of the experimental design, researchers can effectively utilize VH-298 as a powerful chemical probe to investigate the VHL-HIF signaling axis and other VHL-mediated processes using immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application of VH-298 in Immunoprecipitation: A Detailed Guide for Researchers
Introduction
VH-298 is a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions by disrupting the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-α)[1][2][3]. This disruption prevents the VHL-mediated ubiquitination and subsequent proteasomal degradation of HIF-α, leading to its stabilization and the activation of hypoxic signaling pathways[4][5]. In the field of cell biology and drug discovery, immunoprecipitation (IP) is a cornerstone technique for studying protein-protein interactions. The application of VH-298 in IP experiments provides a powerful tool to investigate the dynamic interplay between VHL and its substrates, particularly HIF-α.
This document provides detailed application notes and protocols for utilizing VH-298 in immunoprecipitation experiments, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Application in Immunoprecipitation
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for the VHL E3 ligase complex. The binding of VHL to hydroxylated HIF-1α (hydroxy-HIF-1α) leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. VH-298 is a high-affinity ligand for VHL, binding to the same pocket that recognizes hydroxy-HIF-1α[1][2]. By occupying this site, VH-298 competitively inhibits the VHL:HIF-1α interaction, thereby stabilizing HIF-1α levels even in the presence of oxygen[3][5].
In the context of immunoprecipitation, VH-298 is primarily used to:
-
Demonstrate the disruption of the VHL:HIF-1α interaction: By treating cells with VH-298, the amount of HIF-1α that co-immunoprecipitates with VHL is significantly reduced.
-
Investigate the VHL interactome: Stabilizing VHL with VH-298 may facilitate the identification of other VHL-interacting proteins that are otherwise transient or of low abundance.
Quantitative Data
The efficacy of VH-298 in disrupting the VHL:HIF-1α interaction can be quantified through co-immunoprecipitation followed by Western blotting. The following table summarizes key quantitative parameters for VH-298.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 80-90 nM | Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization | [1][2] |
| Cellular Concentration for HIF-1α Stabilization | 10-100 µM | Western Blot | [6][7] |
| Treatment Time for HIF-1α Accumulation | 2-24 hours | Western Blot | [5] |
Experimental Protocols
Here, we provide detailed protocols for performing co-immunoprecipitation experiments to assess the effect of VH-298 on the VHL:HIF-1α interaction.
Protocol 1: Co-Immunoprecipitation of Endogenous VHL and HIF-1α from Cultured Cells
This protocol is designed to demonstrate the VH-298-mediated disruption of the endogenous VHL:HIF-1α interaction.
Materials:
-
VH-298 (Tocris, Cat. No. 6156 or equivalent)
-
Cell lines expressing VHL and HIF-1α (e.g., HeLa, HEK293)
-
Cell culture reagents
-
Proteasome inhibitor (e.g., MG132)
-
Co-Immunoprecipitation Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
-
Primary antibodies:
-
Anti-VHL antibody (for IP)
-
Anti-HIF-1α antibody (for Western blot)
-
Anti-VHL antibody (for Western blot)
-
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to 70-80% confluency.
-
To enhance HIF-1α levels, pre-treat cells with a proteasome inhibitor such as MG132 (10-20 µM) for 2-4 hours before harvesting.
-
Treat cells with the desired concentration of VH-298 (e.g., 100 µM) or vehicle control (DMSO) for 2 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysates.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate 1-2 mg of pre-cleared cell lysate with the anti-VHL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HIF-1α and VHL.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Expected Results:
The Western blot analysis should show a significant reduction in the amount of HIF-1α co-immunoprecipitated with VHL in the VH-298-treated samples compared to the vehicle-treated control. The input lanes should show an accumulation of HIF-1α in the VH-298-treated sample.
Visualizations
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for co-immunoprecipitation using VH-298.
Caption: VHL-HIF-1α signaling and VH-298 inhibition.
Caption: Logical flow of VH-298's effect in a co-IP experiment.
Troubleshooting and Considerations
-
Low HIF-1α Signal: HIF-1α is rapidly degraded, so it is crucial to work quickly and keep samples on ice. Pre-treatment with a proteasome inhibitor like MG132 can significantly increase the basal levels of HIF-1α.
-
Non-specific Binding: Ensure adequate washing of the immunoprecipitated beads. A pre-clearing step with beads alone before adding the antibody can also reduce non-specific binding.
-
VH-298 Concentration and Incubation Time: The optimal concentration and incubation time for VH-298 may vary depending on the cell line and experimental conditions. A dose-response and time-course experiment is recommended to determine the optimal parameters.
-
VHL Stabilization: Prolonged treatment with VH-298 has been shown to increase the intracellular levels of VHL protein itself[5]. This should be considered when designing and interpreting experiments, as it may influence the dynamics of VHL-protein interactions.
By following these detailed protocols and considering the key aspects of the experimental design, researchers can effectively utilize VH-298 as a powerful chemical probe to investigate the VHL-HIF signaling axis and other VHL-mediated processes using immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-VH-298 as a Negative Control in HIF-1α Stabilization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction results in the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low. In hypoxic environments, PHD activity is inhibited, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
The small molecule VH-298 is a potent inhibitor of the VHL:HIF-1α protein-protein interaction.[1][2] By binding to VHL, VH-298 prevents the degradation of hydroxylated HIF-1α, leading to its accumulation even under normoxic conditions.[3][4] This makes VH-298 a valuable tool for studying the downstream effects of HIF-1α stabilization.
To ensure that the observed biological effects are specifically due to the inhibition of the VHL:HIF-1α interaction, a proper negative control is essential. cis-VH-298 is the diastereomer of VH-298 and serves as an ideal negative control.[3][5][6] Due to a change in stereochemistry at the hydroxyl group, cis-VH-298 does not bind to VHL and therefore does not stabilize HIF-1α.[4][5] This document provides detailed application notes and protocols for using cis-VH-298 as a negative control in HIF-1α stabilization assays.
Mechanism of Action
The distinct activities of VH-298 and its inactive analog, cis-VH-298, are rooted in their stereospecific interaction with the VHL protein.
Quantitative Data
The following table summarizes the binding affinities of VH-298 and cis-VH-298 for the VHL protein. This data highlights the potent and specific binding of VH-298, and the lack of binding for cis-VH-298, validating its use as a negative control.
| Compound | Target | Assay | Binding Affinity (Kd) | Reference |
| VH-298 | VHL:HIF-α | Isothermal Titration Calorimetry (ITC) | 90 nM | [1] |
| VHL:HIF-α | Competitive Fluorescence Polarization | 80 nM | [1] | |
| cis-VH-298 | VHL | Isothermal Titration Calorimetry (ITC) | No Detectable Binding | [4][5] |
Experimental Protocols
Here we provide detailed protocols for assessing HIF-1α stabilization and downstream gene activation using VH-298 and cis-VH-298.
General Guidelines for Compound Handling
-
Reconstitution: Both VH-298 and cis-VH-298 are soluble in DMSO and ethanol (B145695) up to 100 mM.[5][7] For cell culture experiments, prepare a 10-50 mM stock solution in sterile DMSO.
-
Storage: Store stock solutions at -20°C or -80°C for long-term storage.[8] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 1: In Vitro HIF-1α Stabilization Assay via Western Blot
This protocol details the detection of HIF-1α protein levels in cultured cells following treatment with VH-298 and cis-VH-298.
Materials:
-
Complete cell culture medium
-
VH-298 and cis-VH-298 stock solutions (in DMSO)
-
DMSO (vehicle control)
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) (positive controls for HIF-1α induction)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, or a specialized HIF-1α stabilization buffer containing cobalt chloride)[9][10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare working solutions of VH-298 and cis-VH-298 in complete culture medium. A typical concentration range to test is 10-150 µM.[1][4]
-
Include the following controls:
-
Vehicle control (DMSO, equivalent volume to the highest compound concentration).
-
Negative control (cis-VH-298).
-
Positive control for HIF-1α stabilization (e.g., CoCl₂ at 100 µM or DFO at 100 µM).
-
-
Remove the old medium, wash with PBS, and add the medium containing the compounds or controls.
-
Incubate for a desired time period (e.g., 2, 8, or 24 hours).[4][6]
-
-
Cell Lysis:
-
Crucial Step: HIF-1α is rapidly degraded in the presence of oxygen.[11][12] Perform lysis quickly on ice.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel (e.g., 8%).[11]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Expected Outcome: A significant increase in the HIF-1α band intensity should be observed in cells treated with VH-298 and the positive control, while no or minimal change should be seen in the DMSO and cis-VH-298 treated cells.
Protocol 2: Analysis of HIF-1α Target Gene Expression by qRT-PCR
This protocol measures the mRNA levels of known HIF-1α target genes (e.g., CA9, GLUT1, PHD2) to assess the transcriptional activity of stabilized HIF-1α.[4]
Materials:
-
Cells treated as described in Protocol 1.
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CA9, GLUT1, PHD2) and a housekeeping gene (ACTB, TBP)[4]
Procedure:
-
Cell Treatment: Treat cells with VH-298, cis-VH-298, and controls as described in Protocol 1 (steps 1 and 2). A typical incubation time for gene expression analysis is 6-24 hours.[4]
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Expected Outcome: Treatment with VH-298 should lead to a significant upregulation of HIF-1α target gene mRNA levels compared to the DMSO and cis-VH-298 treated cells. The cis-VH-298 control should show no significant change in target gene expression.
Summary
cis-VH-298 is an indispensable tool for researchers studying the HIF-1α pathway. Its inability to bind VHL makes it a highly specific negative control, ensuring that the effects observed with its active counterpart, VH-298, are a direct consequence of VHL inhibition and subsequent HIF-1α stabilization. The protocols provided here offer a framework for robustly assessing HIF-1α stabilization and its downstream functional consequences in a cellular context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis VH 298 | Active Degrader Negative Controls: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: cis-VH-298 as a Negative Control in HIF-1α Stabilization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction results in the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low. In hypoxic environments, PHD activity is inhibited, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
The small molecule VH-298 is a potent inhibitor of the VHL:HIF-1α protein-protein interaction.[1][2] By binding to VHL, VH-298 prevents the degradation of hydroxylated HIF-1α, leading to its accumulation even under normoxic conditions.[3][4] This makes VH-298 a valuable tool for studying the downstream effects of HIF-1α stabilization.
To ensure that the observed biological effects are specifically due to the inhibition of the VHL:HIF-1α interaction, a proper negative control is essential. cis-VH-298 is the diastereomer of VH-298 and serves as an ideal negative control.[3][5][6] Due to a change in stereochemistry at the hydroxyl group, cis-VH-298 does not bind to VHL and therefore does not stabilize HIF-1α.[4][5] This document provides detailed application notes and protocols for using cis-VH-298 as a negative control in HIF-1α stabilization assays.
Mechanism of Action
The distinct activities of VH-298 and its inactive analog, cis-VH-298, are rooted in their stereospecific interaction with the VHL protein.
Quantitative Data
The following table summarizes the binding affinities of VH-298 and cis-VH-298 for the VHL protein. This data highlights the potent and specific binding of VH-298, and the lack of binding for cis-VH-298, validating its use as a negative control.
| Compound | Target | Assay | Binding Affinity (Kd) | Reference |
| VH-298 | VHL:HIF-α | Isothermal Titration Calorimetry (ITC) | 90 nM | [1] |
| VHL:HIF-α | Competitive Fluorescence Polarization | 80 nM | [1] | |
| cis-VH-298 | VHL | Isothermal Titration Calorimetry (ITC) | No Detectable Binding | [4][5] |
Experimental Protocols
Here we provide detailed protocols for assessing HIF-1α stabilization and downstream gene activation using VH-298 and cis-VH-298.
General Guidelines for Compound Handling
-
Reconstitution: Both VH-298 and cis-VH-298 are soluble in DMSO and ethanol up to 100 mM.[5][7] For cell culture experiments, prepare a 10-50 mM stock solution in sterile DMSO.
-
Storage: Store stock solutions at -20°C or -80°C for long-term storage.[8] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 1: In Vitro HIF-1α Stabilization Assay via Western Blot
This protocol details the detection of HIF-1α protein levels in cultured cells following treatment with VH-298 and cis-VH-298.
Materials:
-
Complete cell culture medium
-
VH-298 and cis-VH-298 stock solutions (in DMSO)
-
DMSO (vehicle control)
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) (positive controls for HIF-1α induction)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, or a specialized HIF-1α stabilization buffer containing cobalt chloride)[9][10]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare working solutions of VH-298 and cis-VH-298 in complete culture medium. A typical concentration range to test is 10-150 µM.[1][4]
-
Include the following controls:
-
Vehicle control (DMSO, equivalent volume to the highest compound concentration).
-
Negative control (cis-VH-298).
-
Positive control for HIF-1α stabilization (e.g., CoCl₂ at 100 µM or DFO at 100 µM).
-
-
Remove the old medium, wash with PBS, and add the medium containing the compounds or controls.
-
Incubate for a desired time period (e.g., 2, 8, or 24 hours).[4][6]
-
-
Cell Lysis:
-
Crucial Step: HIF-1α is rapidly degraded in the presence of oxygen.[11][12] Perform lysis quickly on ice.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-PAGE gel (e.g., 8%).[11]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Expected Outcome: A significant increase in the HIF-1α band intensity should be observed in cells treated with VH-298 and the positive control, while no or minimal change should be seen in the DMSO and cis-VH-298 treated cells.
Protocol 2: Analysis of HIF-1α Target Gene Expression by qRT-PCR
This protocol measures the mRNA levels of known HIF-1α target genes (e.g., CA9, GLUT1, PHD2) to assess the transcriptional activity of stabilized HIF-1α.[4]
Materials:
-
Cells treated as described in Protocol 1.
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CA9, GLUT1, PHD2) and a housekeeping gene (ACTB, TBP)[4]
Procedure:
-
Cell Treatment: Treat cells with VH-298, cis-VH-298, and controls as described in Protocol 1 (steps 1 and 2). A typical incubation time for gene expression analysis is 6-24 hours.[4]
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Expected Outcome: Treatment with VH-298 should lead to a significant upregulation of HIF-1α target gene mRNA levels compared to the DMSO and cis-VH-298 treated cells. The cis-VH-298 control should show no significant change in target gene expression.
Summary
cis-VH-298 is an indispensable tool for researchers studying the HIF-1α pathway. Its inability to bind VHL makes it a highly specific negative control, ensuring that the effects observed with its active counterpart, VH-298, are a direct consequence of VHL inhibition and subsequent HIF-1α stabilization. The protocols provided here offer a framework for robustly assessing HIF-1α stabilization and its downstream functional consequences in a cellular context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis VH 298 | Active Degrader Negative Controls: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Experimental Design Using cis VH-298 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical biology and drug discovery, the use of well-characterized chemical probes is essential for elucidating biological pathways and validating novel therapeutic targets. VH-298 is a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions by disrupting the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to the stabilization and accumulation of HIF-α, a key regulator of the cellular response to hypoxia.[1][2] To ensure that the observed biological effects of VH-298 are specifically due to its interaction with VHL, a proper negative control is imperative.
cis VH-298 is the diastereomer of VH-298 and serves as an ideal negative control.[3][4] Due to a change in the stereochemistry of the hydroxyproline (B1673980) mimic, this compound does not bind to VHL and is therefore inactive in stabilizing HIF-α.[3][4] This document provides detailed application notes and protocols for the effective use of this compound as a negative control in key experimental designs, ensuring the rigorous validation of on-target effects of VHL-targeting compounds, including Proteolysis Targeting Chimeras (PROTACs).
Key Characteristics and Handling
This compound is a crucial tool for validating the on-target effects of its active counterpart, VH-298. The key to its function as a negative control lies in its stereochemical difference, which ablates its binding affinity for the VHL protein.
| Feature | VH-298 (Active Compound) | This compound (Negative Control) | Reference |
| Mechanism of Action | Binds to VHL, inhibiting the VHL/HIF-α interaction. | Does not bind to VHL. | [3][4] |
| Binding Affinity (Kd for VHL) | 80-90 nM | No detectable binding | [2] |
| Cellular Effect | Stabilizes HIF-1α, leading to its accumulation. | No effect on HIF-1α stabilization. | [3] |
| Molecular Weight | 523.65 g/mol | 523.65 g/mol | |
| Solubility | Soluble in DMSO and Ethanol | Soluble in DMSO and Ethanol | |
| Storage | Store at -20°C for long-term use. | Store at -20°C for long-term use. | [4] |
Stock Solution Preparation: Prepare a 10 mM stock solution of both VH-298 and this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.5% to avoid solvent-induced artifacts.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the VHL-HIF-1α signaling pathway and the rationale for using this compound as a negative control.
Experimental Protocols
Western Blot for HIF-1α Stabilization
This protocol is designed to assess the stabilization of HIF-1α in cells treated with VH-298, using this compound as a negative control.
Materials:
-
Cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
VH-298 and this compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Hypoxia-inducing agent (e.g., CoCl₂, DFO) or hypoxic chamber (optional positive control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare working solutions of VH-298 and this compound in complete culture medium at final concentrations ranging from 1 µM to 100 µM. A dose-response experiment is recommended.[5] A common effective concentration for VH-298 is 10-50 µM.[5]
-
Treat cells with VH-298, this compound, or vehicle (DMSO) for 2-4 hours. For a positive control for HIF-1α stabilization, treat cells with a hypoxia-mimetic agent or place them in a hypoxic chamber (1% O₂).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Expected Results: A significant increase in the HIF-1α protein band should be observed in cells treated with VH-298 and the positive control (hypoxia/hypoxia-mimetic). In contrast, cells treated with this compound and the vehicle control should show little to no HIF-1α signal.[3][5]
| Treatment | Expected HIF-1α Level |
| Vehicle (DMSO) | Basal / Undetectable |
| This compound (50 µM) | Basal / Undetectable |
| VH-298 (10 µM) | Increased |
| VH-298 (50 µM) | Strongly Increased |
| Hypoxia (1% O₂) / CoCl₂ | Strongly Increased |
Co-Immunoprecipitation (Co-IP) to Assess VHL-HIF-1α Interaction
This protocol determines if VH-298 disrupts the interaction between VHL and HIF-1α in a cellular context.
Materials:
-
Cell line (e.g., HEK293T)
-
VH-298 and this compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-VHL for immunoprecipitation, anti-HIF-1α for detection
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with VH-298, this compound, or vehicle as described in the Western blot protocol. It is recommended to first induce HIF-1α expression with a hypoxia-mimetic agent to ensure detectable levels of the protein.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-VHL antibody to form antibody-antigen complexes.
-
Add protein A/G beads to capture the VHL complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe one membrane with an anti-VHL antibody to confirm successful immunoprecipitation.
-
Probe another membrane with an anti-HIF-1α antibody to detect co-immunoprecipitated HIF-1α.
-
Expected Results: In the vehicle and this compound treated samples, a band for HIF-1α should be detected in the VHL immunoprecipitate, indicating an interaction. In the VH-298 treated sample, the HIF-1α band should be significantly reduced or absent, demonstrating the disruption of the VHL-HIF-1α interaction.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cell line
-
VH-298 and this compound
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
Procedure:
-
Cell Treatment: Treat intact cells with a high concentration of VH-298, this compound, or vehicle (e.g., 100 µM) for 1 hour.
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VHL protein at each temperature by Western blotting.
-
Expected Results: In the presence of the binding ligand VH-298, the VHL protein will be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle and this compound treated samples. This will be visible as a shift in the melting curve of VHL to higher temperatures.
PROTAC Experiments
When using a PROTAC that utilizes a VH-298-based ligand to recruit VHL for the degradation of a protein of interest (POI), a this compound-based PROTAC should be synthesized and used as a negative control.
Procedure:
-
Treatment: Treat cells with the active PROTAC, the this compound-based negative control PROTAC, and a vehicle control over a time course and at various concentrations.
-
Analysis: Analyze the levels of the POI by Western blotting.
Expected Results: A significant reduction in the levels of the POI should be observed with the active PROTAC in a time- and dose-dependent manner. The this compound-based PROTAC and the vehicle should not cause degradation of the POI, confirming that the degradation is dependent on the recruitment of VHL.
Conclusion
The proper use of this compound as a negative control is fundamental for the validation of experimental results obtained with the VHL inhibitor VH-298 and related PROTACs. By demonstrating a lack of biological activity, this compound provides strong evidence that the effects of the active compound are due to its specific on-target engagement with VHL. The protocols outlined in this document provide a framework for researchers to rigorously validate their findings and contribute to the development of robust and reliable chemical biology tools and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design Using cis VH-298 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical biology and drug discovery, the use of well-characterized chemical probes is essential for elucidating biological pathways and validating novel therapeutic targets. VH-298 is a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions by disrupting the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to the stabilization and accumulation of HIF-α, a key regulator of the cellular response to hypoxia.[1][2] To ensure that the observed biological effects of VH-298 are specifically due to its interaction with VHL, a proper negative control is imperative.
cis VH-298 is the diastereomer of VH-298 and serves as an ideal negative control.[3][4] Due to a change in the stereochemistry of the hydroxyproline mimic, this compound does not bind to VHL and is therefore inactive in stabilizing HIF-α.[3][4] This document provides detailed application notes and protocols for the effective use of this compound as a negative control in key experimental designs, ensuring the rigorous validation of on-target effects of VHL-targeting compounds, including Proteolysis Targeting Chimeras (PROTACs).
Key Characteristics and Handling
This compound is a crucial tool for validating the on-target effects of its active counterpart, VH-298. The key to its function as a negative control lies in its stereochemical difference, which ablates its binding affinity for the VHL protein.
| Feature | VH-298 (Active Compound) | This compound (Negative Control) | Reference |
| Mechanism of Action | Binds to VHL, inhibiting the VHL/HIF-α interaction. | Does not bind to VHL. | [3][4] |
| Binding Affinity (Kd for VHL) | 80-90 nM | No detectable binding | [2] |
| Cellular Effect | Stabilizes HIF-1α, leading to its accumulation. | No effect on HIF-1α stabilization. | [3] |
| Molecular Weight | 523.65 g/mol | 523.65 g/mol | |
| Solubility | Soluble in DMSO and Ethanol | Soluble in DMSO and Ethanol | |
| Storage | Store at -20°C for long-term use. | Store at -20°C for long-term use. | [4] |
Stock Solution Preparation: Prepare a 10 mM stock solution of both VH-298 and this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.5% to avoid solvent-induced artifacts.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the VHL-HIF-1α signaling pathway and the rationale for using this compound as a negative control.
Experimental Protocols
Western Blot for HIF-1α Stabilization
This protocol is designed to assess the stabilization of HIF-1α in cells treated with VH-298, using this compound as a negative control.
Materials:
-
Cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
VH-298 and this compound (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Hypoxia-inducing agent (e.g., CoCl₂, DFO) or hypoxic chamber (optional positive control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare working solutions of VH-298 and this compound in complete culture medium at final concentrations ranging from 1 µM to 100 µM. A dose-response experiment is recommended.[5] A common effective concentration for VH-298 is 10-50 µM.[5]
-
Treat cells with VH-298, this compound, or vehicle (DMSO) for 2-4 hours. For a positive control for HIF-1α stabilization, treat cells with a hypoxia-mimetic agent or place them in a hypoxic chamber (1% O₂).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Expected Results: A significant increase in the HIF-1α protein band should be observed in cells treated with VH-298 and the positive control (hypoxia/hypoxia-mimetic). In contrast, cells treated with this compound and the vehicle control should show little to no HIF-1α signal.[3][5]
| Treatment | Expected HIF-1α Level |
| Vehicle (DMSO) | Basal / Undetectable |
| This compound (50 µM) | Basal / Undetectable |
| VH-298 (10 µM) | Increased |
| VH-298 (50 µM) | Strongly Increased |
| Hypoxia (1% O₂) / CoCl₂ | Strongly Increased |
Co-Immunoprecipitation (Co-IP) to Assess VHL-HIF-1α Interaction
This protocol determines if VH-298 disrupts the interaction between VHL and HIF-1α in a cellular context.
Materials:
-
Cell line (e.g., HEK293T)
-
VH-298 and this compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-VHL for immunoprecipitation, anti-HIF-1α for detection
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with VH-298, this compound, or vehicle as described in the Western blot protocol. It is recommended to first induce HIF-1α expression with a hypoxia-mimetic agent to ensure detectable levels of the protein.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-VHL antibody to form antibody-antigen complexes.
-
Add protein A/G beads to capture the VHL complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe one membrane with an anti-VHL antibody to confirm successful immunoprecipitation.
-
Probe another membrane with an anti-HIF-1α antibody to detect co-immunoprecipitated HIF-1α.
-
Expected Results: In the vehicle and this compound treated samples, a band for HIF-1α should be detected in the VHL immunoprecipitate, indicating an interaction. In the VH-298 treated sample, the HIF-1α band should be significantly reduced or absent, demonstrating the disruption of the VHL-HIF-1α interaction.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cell line
-
VH-298 and this compound
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
Procedure:
-
Cell Treatment: Treat intact cells with a high concentration of VH-298, this compound, or vehicle (e.g., 100 µM) for 1 hour.
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble VHL protein at each temperature by Western blotting.
-
Expected Results: In the presence of the binding ligand VH-298, the VHL protein will be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle and this compound treated samples. This will be visible as a shift in the melting curve of VHL to higher temperatures.
PROTAC Experiments
When using a PROTAC that utilizes a VH-298-based ligand to recruit VHL for the degradation of a protein of interest (POI), a this compound-based PROTAC should be synthesized and used as a negative control.
Procedure:
-
Treatment: Treat cells with the active PROTAC, the this compound-based negative control PROTAC, and a vehicle control over a time course and at various concentrations.
-
Analysis: Analyze the levels of the POI by Western blotting.
Expected Results: A significant reduction in the levels of the POI should be observed with the active PROTAC in a time- and dose-dependent manner. The this compound-based PROTAC and the vehicle should not cause degradation of the POI, confirming that the degradation is dependent on the recruitment of VHL.
Conclusion
The proper use of this compound as a negative control is fundamental for the validation of experimental results obtained with the VHL inhibitor VH-298 and related PROTACs. By demonstrating a lack of biological activity, this compound provides strong evidence that the effects of the active compound are due to its specific on-target engagement with VHL. The protocols outlined in this document provide a framework for researchers to rigorously validate their findings and contribute to the development of robust and reliable chemical biology tools and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
cis VH-298: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cis VH-298, a critical negative control for the VHL (von Hippel-Lindau) E3 ubiquitin ligase inhibitor, VH-298. Understanding the proper use of this compound is essential for validating the on-target effects of VH-298 in studies of the hypoxia-inducible factor (HIF) signaling pathway.
Introduction
This compound is a stereoisomer and inactive analog of VH-298, a potent inhibitor of the VHL E3 ubiquitin ligase.[1] Due to a change in the stereochemistry of the hydroxyproline (B1673980) moiety, this compound does not bind to VHL.[1] This property makes it an ideal negative control for experiments investigating the biological effects of VH-298, ensuring that the observed outcomes are due to the specific inhibition of the VHL-HIF-α interaction and not off-target effects.[1]
Product Information and Ordering
This compound is commercially available from several suppliers. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₃N₅O₄S |
| Molecular Weight | 523.65 g/mol [2][3] |
| CAS Number | 2097381-86-5 |
| Purity | ≥98% (typically by HPLC)[2][3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥100 mM) and Ethanol (≥100 mM) |
| Storage | Store at -20°C for long-term stability. |
Table 2: Supplier and Ordering Information
| Supplier | Catalog Number | Purity | Available Quantities |
| R&D Systems | 6157 | ≥98% | 10 mg, 50 mg |
| Tocris Bioscience | 6157 | ≥98% | 10 mg, 50 mg |
| MedChemExpress | HY-100947A | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Cenmed | C007B-612149 | Not specified | 5mg |
Mechanism of Action (or Inaction)
Under normoxic conditions, the HIF-1α transcription factor is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. The VHL inhibitor VH-298 binds to VHL, preventing the recognition of hydroxylated HIF-1α and leading to its stabilization and the subsequent activation of hypoxic response genes.
This compound, due to its altered stereochemistry, is unable to bind to the VHL protein.[1] Therefore, it does not inhibit the VHL-HIF-1α interaction, and HIF-1α continues to be degraded under normoxic conditions. This lack of activity is crucial for its function as a negative control.
Experimental Protocols
Stock Solution Preparation
-
Solvent Selection : this compound is readily soluble in DMSO and ethanol.[2][3] For cell culture experiments, DMSO is the recommended solvent.
-
Preparation of a 10 mM Stock Solution :
-
To prepare a 10 mM stock solution of this compound (MW: 523.65 g/mol ), add 1.91 mL of DMSO to 10 mg of the compound.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 1: HIF-1α Stabilization Assay by Western Blot
This protocol is designed to demonstrate that VH-298, but not this compound, stabilizes HIF-1α in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
VH-298
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding : Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment :
-
Prepare working solutions of VH-298 and this compound in complete culture medium from the 10 mM DMSO stock. A final concentration of 10-50 µM is a common starting point.
-
Prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM MG132).
-
Aspirate the old medium and treat the cells with the compound-containing medium for 4-6 hours.
-
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation :
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting :
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
Expected Results:
-
Vehicle (DMSO) : No or very low levels of HIF-1α.
-
VH-298 : A strong band for HIF-1α, indicating stabilization.
-
This compound : No or very low levels of HIF-1α, similar to the vehicle control.
-
MG132 : A strong band for HIF-1α, confirming that the degradation pathway is functional.
Protocol 2: Analysis of HIF Target Gene Expression by qRT-PCR
This protocol is used to confirm that the stabilization of HIF-1α by VH-298 leads to the transcriptional activation of its target genes, while this compound has no effect.
Materials:
-
Materials from Protocol 1 for cell culture and treatment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HIF target genes (e.g., VEGFA, GLUT1, CA9)
-
Primers for a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment : Treat cells with VH-298, this compound, and vehicle control as described in Protocol 1.
-
RNA Extraction : Extract total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR :
-
Set up qPCR reactions using the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis :
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Expected Results:
-
VH-298 : Significant upregulation of HIF target gene expression compared to the vehicle control.
-
This compound : No significant change in HIF target gene expression compared to the vehicle control.
Quantitative Data
Table 3: VHL Binding Affinity
| Compound | Method | Binding Affinity (Kd) |
| VH-298 | Isothermal Titration Calorimetry (ITC) | ~90 nM[2][4] |
| Fluorescence Polarization (FP) | ~80 nM[2][4] | |
| This compound | Isothermal Titration Calorimetry (ITC) | No Detectable Binding[5] |
Troubleshooting
-
No HIF-1α stabilization with VH-298 :
-
Confirm the purity and integrity of the VH-298 compound.
-
Ensure that the cells are healthy and not over-confluent.
-
Optimize the concentration of VH-298 and the treatment time.
-
-
HIF-1α stabilization with this compound :
-
This is unexpected and may indicate an issue with the this compound compound (e.g., contamination with VH-298). Obtain a fresh batch from a reputable supplier.
-
Consider the possibility of off-target effects in your specific cell line, although this is unlikely given the established mechanism.
-
-
High background in Western blots :
-
Optimize the blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
Conclusion
This compound is an indispensable tool for researchers studying the HIF signaling pathway. Its inability to bind VHL provides a robust negative control to ensure that the effects observed with VH-298 are a direct result of on-target VHL inhibition. The protocols provided here offer a starting point for incorporating this essential control into your experimental design.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
cis VH-298: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cis VH-298, a critical negative control for the VHL (von Hippel-Lindau) E3 ubiquitin ligase inhibitor, VH-298. Understanding the proper use of this compound is essential for validating the on-target effects of VH-298 in studies of the hypoxia-inducible factor (HIF) signaling pathway.
Introduction
This compound is a stereoisomer and inactive analog of VH-298, a potent inhibitor of the VHL E3 ubiquitin ligase.[1] Due to a change in the stereochemistry of the hydroxyproline moiety, this compound does not bind to VHL.[1] This property makes it an ideal negative control for experiments investigating the biological effects of VH-298, ensuring that the observed outcomes are due to the specific inhibition of the VHL-HIF-α interaction and not off-target effects.[1]
Product Information and Ordering
This compound is commercially available from several suppliers. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₃N₅O₄S |
| Molecular Weight | 523.65 g/mol [2][3] |
| CAS Number | 2097381-86-5 |
| Purity | ≥98% (typically by HPLC)[2][3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥100 mM) and Ethanol (≥100 mM) |
| Storage | Store at -20°C for long-term stability. |
Table 2: Supplier and Ordering Information
| Supplier | Catalog Number | Purity | Available Quantities |
| R&D Systems | 6157 | ≥98% | 10 mg, 50 mg |
| Tocris Bioscience | 6157 | ≥98% | 10 mg, 50 mg |
| MedChemExpress | HY-100947A | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Cenmed | C007B-612149 | Not specified | 5mg |
Mechanism of Action (or Inaction)
Under normoxic conditions, the HIF-1α transcription factor is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. The VHL inhibitor VH-298 binds to VHL, preventing the recognition of hydroxylated HIF-1α and leading to its stabilization and the subsequent activation of hypoxic response genes.
This compound, due to its altered stereochemistry, is unable to bind to the VHL protein.[1] Therefore, it does not inhibit the VHL-HIF-1α interaction, and HIF-1α continues to be degraded under normoxic conditions. This lack of activity is crucial for its function as a negative control.
Experimental Protocols
Stock Solution Preparation
-
Solvent Selection : this compound is readily soluble in DMSO and ethanol.[2][3] For cell culture experiments, DMSO is the recommended solvent.
-
Preparation of a 10 mM Stock Solution :
-
To prepare a 10 mM stock solution of this compound (MW: 523.65 g/mol ), add 1.91 mL of DMSO to 10 mg of the compound.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 1: HIF-1α Stabilization Assay by Western Blot
This protocol is designed to demonstrate that VH-298, but not this compound, stabilizes HIF-1α in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
VH-298
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding : Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment :
-
Prepare working solutions of VH-298 and this compound in complete culture medium from the 10 mM DMSO stock. A final concentration of 10-50 µM is a common starting point.
-
Prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM MG132).
-
Aspirate the old medium and treat the cells with the compound-containing medium for 4-6 hours.
-
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation :
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting :
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
Expected Results:
-
Vehicle (DMSO) : No or very low levels of HIF-1α.
-
VH-298 : A strong band for HIF-1α, indicating stabilization.
-
This compound : No or very low levels of HIF-1α, similar to the vehicle control.
-
MG132 : A strong band for HIF-1α, confirming that the degradation pathway is functional.
Protocol 2: Analysis of HIF Target Gene Expression by qRT-PCR
This protocol is used to confirm that the stabilization of HIF-1α by VH-298 leads to the transcriptional activation of its target genes, while this compound has no effect.
Materials:
-
Materials from Protocol 1 for cell culture and treatment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HIF target genes (e.g., VEGFA, GLUT1, CA9)
-
Primers for a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment : Treat cells with VH-298, this compound, and vehicle control as described in Protocol 1.
-
RNA Extraction : Extract total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR :
-
Set up qPCR reactions using the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis :
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Expected Results:
-
VH-298 : Significant upregulation of HIF target gene expression compared to the vehicle control.
-
This compound : No significant change in HIF target gene expression compared to the vehicle control.
Quantitative Data
Table 3: VHL Binding Affinity
| Compound | Method | Binding Affinity (Kd) |
| VH-298 | Isothermal Titration Calorimetry (ITC) | ~90 nM[2][4] |
| Fluorescence Polarization (FP) | ~80 nM[2][4] | |
| This compound | Isothermal Titration Calorimetry (ITC) | No Detectable Binding[5] |
Troubleshooting
-
No HIF-1α stabilization with VH-298 :
-
Confirm the purity and integrity of the VH-298 compound.
-
Ensure that the cells are healthy and not over-confluent.
-
Optimize the concentration of VH-298 and the treatment time.
-
-
HIF-1α stabilization with this compound :
-
This is unexpected and may indicate an issue with the this compound compound (e.g., contamination with VH-298). Obtain a fresh batch from a reputable supplier.
-
Consider the possibility of off-target effects in your specific cell line, although this is unlikely given the established mechanism.
-
-
High background in Western blots :
-
Optimize the blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
Conclusion
This compound is an indispensable tool for researchers studying the HIF signaling pathway. Its inability to bind VHL provides a robust negative control to ensure that the effects observed with VH-298 are a direct result of on-target VHL inhibition. The protocols provided here offer a starting point for incorporating this essential control into your experimental design.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: cis VH-298
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis VH-298 is the inactive diastereomer of VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase interaction with Hypoxia-Inducible Factor-alpha (HIF-α).[1][2] Due to its lack of significant binding affinity to VHL, this compound serves as an ideal negative control for in vitro and in vivo experiments investigating the effects of VHL inhibition and HIF pathway activation by VH-298.[3][4] Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring the validity of experimental results.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃N₅O₄S | [2] |
| Molecular Weight | 523.65 g/mol | [2] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 2097381-86-5 | [2] |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its chemical integrity.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid (Powder) | -20°C | 3 years | Keep in a tightly sealed container, protected from light and moisture.[5][6] |
| Stock Solution (-80°C) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution (-20°C) | -20°C | 1 month | Aliquot and protect from light.[1][6] |
Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (52.37 mg/mL) | [2] |
| Ethanol | 100 mM (52.37 mg/mL) | [2] |
For in vivo applications, specific formulations are required to achieve the desired solubility and bioavailability.
| Formulation | Components | Solubility | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.77 mM) | [1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.77 mM) | [1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.77 mM) | [1] |
Note: When preparing formulations, it is recommended to first dissolve this compound in DMSO and then add the co-solvents sequentially.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear protective gloves, a laboratory coat, and safety goggles.[5]
Handling:
-
Avoid inhalation of dust or aerosols.[7]
-
Use in a well-ventilated area.[7]
-
Do not eat, drink, or smoke when handling this product.[7]
-
Wash hands thoroughly after handling.[7]
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[7]
-
In case of skin contact: Rinse the skin thoroughly with plenty of water and remove contaminated clothing.[7]
-
In case of eye contact: Immediately flush the eyes with large amounts of water, removing contact lenses if present.[7]
-
If inhaled: Move the person to fresh air.[7]
Disposal:
-
Dispose of the compound and its container in accordance with local, regional, and national regulations.[5][7] Avoid release into the environment.[7]
Mechanism of Action: A Negative Control
Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation. The active compound, VH-298, competitively binds to VHL, preventing the VHL:HIF-α interaction and thereby stabilizing HIF-α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[3][8]
This compound, due to a change in the orientation of the hydroxyl group on the proline scaffold, exhibits a significant loss of binding specificity for VHL.[1][9] This makes it an excellent negative control to demonstrate that the observed biological effects of VH-298 are indeed due to its specific interaction with VHL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. VH298 - SRIRAMCHEM [sriramchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VH 298|2097381-85-4|MSDS [dcchemicals.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: cis VH-298
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis VH-298 is the inactive diastereomer of VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase interaction with Hypoxia-Inducible Factor-alpha (HIF-α).[1][2] Due to its lack of significant binding affinity to VHL, this compound serves as an ideal negative control for in vitro and in vivo experiments investigating the effects of VHL inhibition and HIF pathway activation by VH-298.[3][4] Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring the validity of experimental results.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃N₅O₄S | [2] |
| Molecular Weight | 523.65 g/mol | [2] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 2097381-86-5 | [2] |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its chemical integrity.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid (Powder) | -20°C | 3 years | Keep in a tightly sealed container, protected from light and moisture.[5][6] |
| Stock Solution (-80°C) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution (-20°C) | -20°C | 1 month | Aliquot and protect from light.[1][6] |
Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (52.37 mg/mL) | [2] |
| Ethanol | 100 mM (52.37 mg/mL) | [2] |
For in vivo applications, specific formulations are required to achieve the desired solubility and bioavailability.
| Formulation | Components | Solubility | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.77 mM) | [1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.77 mM) | [1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.77 mM) | [1] |
Note: When preparing formulations, it is recommended to first dissolve this compound in DMSO and then add the co-solvents sequentially.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear protective gloves, a laboratory coat, and safety goggles.[5]
Handling:
-
Avoid inhalation of dust or aerosols.[7]
-
Use in a well-ventilated area.[7]
-
Do not eat, drink, or smoke when handling this product.[7]
-
Wash hands thoroughly after handling.[7]
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[7]
-
In case of skin contact: Rinse the skin thoroughly with plenty of water and remove contaminated clothing.[7]
-
In case of eye contact: Immediately flush the eyes with large amounts of water, removing contact lenses if present.[7]
-
If inhaled: Move the person to fresh air.[7]
Disposal:
-
Dispose of the compound and its container in accordance with local, regional, and national regulations.[5][7] Avoid release into the environment.[7]
Mechanism of Action: A Negative Control
Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation. The active compound, VH-298, competitively binds to VHL, preventing the VHL:HIF-α interaction and thereby stabilizing HIF-α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes.[3][8]
This compound, due to a change in the orientation of the hydroxyl group on the proline scaffold, exhibits a significant loss of binding specificity for VHL.[1][9] This makes it an excellent negative control to demonstrate that the observed biological effects of VH-298 are indeed due to its specific interaction with VHL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. VH298 - SRIRAMCHEM [sriramchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. VH 298|2097381-85-4|MSDS [dcchemicals.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of cis VH-298
Welcome to the technical support center for cis VH-298. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects when using this compound as a negative control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended function of this compound?
A1: this compound is the inactive diastereomer (epimer) of VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Due to a change in the stereochemistry of the essential hydroxy group on the proline moiety, this compound does not bind to VHL.[2][3] Its primary and intended use is as a negative control in experiments alongside VH-298 to help ensure that the observed biological effects of VH-298 are due to its specific inhibition of the VHL:HIF-α interaction and not from other, non-specific interactions with the cellular environment.[2]
Q2: I'm observing a biological effect with my this compound control. Is this an off-target effect?
A2: Yes. Since this compound is designed to be inactive against its intended target, VHL, any observed biological or cellular phenotype is considered an off-target effect.[2] While VH-298 has been shown to have negligible off-target effects at concentrations up to 50 μM against a wide range of kinases, G-protein coupled receptors (GPCRs), and ion channels, the off-target profile of this compound is not as extensively characterized.[2][4][5][6][7] Therefore, unexpected activity should be investigated.
Q3: What are the potential causes of off-target effects with this compound?
A3: Potential causes for unexpected activity with this compound can include:
-
Compound Purity and Integrity: The purity of the supplied this compound may be a concern. Contamination with the active VH-298 epimer or other impurities could lead to biological activity. Additionally, improper storage or handling, such as repeated freeze-thaw cycles, can lead to compound degradation.[1]
-
High Concentrations: Using this compound at very high concentrations may lead to non-specific interactions with other cellular proteins.
-
Cell-Type Specific Effects: The proteomic landscape of different cell lines can vary significantly. It is possible that in a specific cell type, this compound interacts with a protein that is not present or is expressed at low levels in the cell lines where it was initially tested.
-
Assay Interference: The compound may interfere with the assay technology itself, for example, by autofluorescence in a fluorescence-based readout, leading to false-positive results.
Q4: How can I troubleshoot unexpected results when using this compound?
A4: A systematic approach is crucial to understanding the nature of the observed effect. We recommend following the troubleshooting workflow outlined in the "Troubleshooting Guides" section below. This involves verifying the compound's integrity, performing dose-response experiments, and using orthogonal methods to validate your findings.
Quantitative Data Summary
The following table summarizes the binding affinity of the active compound, VH-298, for the VHL complex. This compound is expected to have no detectable binding.
| Compound | Parameter | Method | Value (nM) |
| VH-298 | Kd | Isothermal Titration Calorimetry (ITC) | 90[8][9] |
| VH-298 | Kd | Competitive Fluorescence Polarization (FP) | 80[8][9] |
| This compound | Binding | Various | No detectable binding |
Troubleshooting Guides
If you are observing an unexpected phenotype with your this compound control, follow these steps to diagnose the issue.
Step 1: Initial Verification
The first step is to rule out common sources of experimental error.
Question: Is my this compound compound pure and correctly formulated?
Answer:
-
Confirm Compound Identity and Purity:
-
Action: If possible, obtain a certificate of analysis (CoA) from your supplier to confirm the purity and identity of your batch of this compound.
-
Rationale: Impurities, particularly contamination with the active VH-298, are a likely cause of unexpected activity.
-
-
Check Compound Stability and Storage:
-
Action: Review your storage and handling procedures. The recommended storage for this compound is at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
-
Rationale: Compound degradation can lead to altered activity.
-
-
Prepare Fresh Solutions:
-
Action: Prepare fresh stock and working solutions of this compound from the solid compound.
-
Rationale: This eliminates the possibility of issues arising from aged or improperly stored solutions.
-
Step 2: Characterize the Off-Target Effect
Once you have verified your compound, the next step is to characterize the observed effect in more detail.
Question: Is the observed effect dose-dependent and specific to this compound?
Answer:
-
Perform a Dose-Response Curve:
-
Action: Test a wide range of this compound concentrations in your assay.
-
Rationale: A clear dose-response relationship will help to confirm that the effect is due to the compound and is not an artifact of a single concentration.
-
-
Use a Structurally Unrelated Negative Control:
-
Action: If possible, use another negative control compound that is structurally different from VH-298 but is also known to be inactive in your pathway of interest.
-
Rationale: If a structurally unrelated control does not produce the same effect, it strengthens the evidence that the observed phenotype is a specific off-target effect of this compound.
-
Step 3: Identify the Off-Target Protein
If the off-target effect is confirmed, the following advanced techniques can help to identify the unintended molecular target of this compound.
Question: What cellular protein is this compound interacting with?
Answer:
-
Cellular Thermal Shift Assay (CETSA):
-
Action: Perform a CETSA experiment. This technique measures changes in the thermal stability of proteins upon ligand binding.
-
Rationale: An increase in the thermal stability of a specific protein in the presence of this compound can identify it as a direct binding target.
-
-
Affinity-Capture Mass Spectrometry:
-
Action: Use an immobilized version of this compound to pull down interacting proteins from cell lysates, followed by identification using mass spectrometry.
-
Rationale: This can identify proteins that directly bind to this compound.
-
-
Broad-Panel Screening:
-
Action: Submit this compound for screening against a large panel of kinases, GPCRs, and other protein families.
-
Rationale: This can identify potential off-target interactions from a predefined list of common off-targets. While VH-298 was shown to be clean in such screens, it is a valuable step for the uncharacterized this compound.[4][6]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and precipitated protein fractions by centrifugation.
-
Analysis: Analyze the amount of soluble protein at each temperature point by Western blotting or mass spectrometry for your protein of interest. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target vs. off-target effects of VH-298 and this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of cis VH-298
Welcome to the technical support center for cis VH-298. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects when using this compound as a negative control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended function of this compound?
A1: this compound is the inactive diastereomer (epimer) of VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Due to a change in the stereochemistry of the essential hydroxy group on the proline moiety, this compound does not bind to VHL.[2][3] Its primary and intended use is as a negative control in experiments alongside VH-298 to help ensure that the observed biological effects of VH-298 are due to its specific inhibition of the VHL:HIF-α interaction and not from other, non-specific interactions with the cellular environment.[2]
Q2: I'm observing a biological effect with my this compound control. Is this an off-target effect?
A2: Yes. Since this compound is designed to be inactive against its intended target, VHL, any observed biological or cellular phenotype is considered an off-target effect.[2] While VH-298 has been shown to have negligible off-target effects at concentrations up to 50 μM against a wide range of kinases, G-protein coupled receptors (GPCRs), and ion channels, the off-target profile of this compound is not as extensively characterized.[2][4][5][6][7] Therefore, unexpected activity should be investigated.
Q3: What are the potential causes of off-target effects with this compound?
A3: Potential causes for unexpected activity with this compound can include:
-
Compound Purity and Integrity: The purity of the supplied this compound may be a concern. Contamination with the active VH-298 epimer or other impurities could lead to biological activity. Additionally, improper storage or handling, such as repeated freeze-thaw cycles, can lead to compound degradation.[1]
-
High Concentrations: Using this compound at very high concentrations may lead to non-specific interactions with other cellular proteins.
-
Cell-Type Specific Effects: The proteomic landscape of different cell lines can vary significantly. It is possible that in a specific cell type, this compound interacts with a protein that is not present or is expressed at low levels in the cell lines where it was initially tested.
-
Assay Interference: The compound may interfere with the assay technology itself, for example, by autofluorescence in a fluorescence-based readout, leading to false-positive results.
Q4: How can I troubleshoot unexpected results when using this compound?
A4: A systematic approach is crucial to understanding the nature of the observed effect. We recommend following the troubleshooting workflow outlined in the "Troubleshooting Guides" section below. This involves verifying the compound's integrity, performing dose-response experiments, and using orthogonal methods to validate your findings.
Quantitative Data Summary
The following table summarizes the binding affinity of the active compound, VH-298, for the VHL complex. This compound is expected to have no detectable binding.
| Compound | Parameter | Method | Value (nM) |
| VH-298 | Kd | Isothermal Titration Calorimetry (ITC) | 90[8][9] |
| VH-298 | Kd | Competitive Fluorescence Polarization (FP) | 80[8][9] |
| This compound | Binding | Various | No detectable binding |
Troubleshooting Guides
If you are observing an unexpected phenotype with your this compound control, follow these steps to diagnose the issue.
Step 1: Initial Verification
The first step is to rule out common sources of experimental error.
Question: Is my this compound compound pure and correctly formulated?
Answer:
-
Confirm Compound Identity and Purity:
-
Action: If possible, obtain a certificate of analysis (CoA) from your supplier to confirm the purity and identity of your batch of this compound.
-
Rationale: Impurities, particularly contamination with the active VH-298, are a likely cause of unexpected activity.
-
-
Check Compound Stability and Storage:
-
Action: Review your storage and handling procedures. The recommended storage for this compound is at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
-
Rationale: Compound degradation can lead to altered activity.
-
-
Prepare Fresh Solutions:
-
Action: Prepare fresh stock and working solutions of this compound from the solid compound.
-
Rationale: This eliminates the possibility of issues arising from aged or improperly stored solutions.
-
Step 2: Characterize the Off-Target Effect
Once you have verified your compound, the next step is to characterize the observed effect in more detail.
Question: Is the observed effect dose-dependent and specific to this compound?
Answer:
-
Perform a Dose-Response Curve:
-
Action: Test a wide range of this compound concentrations in your assay.
-
Rationale: A clear dose-response relationship will help to confirm that the effect is due to the compound and is not an artifact of a single concentration.
-
-
Use a Structurally Unrelated Negative Control:
-
Action: If possible, use another negative control compound that is structurally different from VH-298 but is also known to be inactive in your pathway of interest.
-
Rationale: If a structurally unrelated control does not produce the same effect, it strengthens the evidence that the observed phenotype is a specific off-target effect of this compound.
-
Step 3: Identify the Off-Target Protein
If the off-target effect is confirmed, the following advanced techniques can help to identify the unintended molecular target of this compound.
Question: What cellular protein is this compound interacting with?
Answer:
-
Cellular Thermal Shift Assay (CETSA):
-
Action: Perform a CETSA experiment. This technique measures changes in the thermal stability of proteins upon ligand binding.
-
Rationale: An increase in the thermal stability of a specific protein in the presence of this compound can identify it as a direct binding target.
-
-
Affinity-Capture Mass Spectrometry:
-
Action: Use an immobilized version of this compound to pull down interacting proteins from cell lysates, followed by identification using mass spectrometry.
-
Rationale: This can identify proteins that directly bind to this compound.
-
-
Broad-Panel Screening:
-
Action: Submit this compound for screening against a large panel of kinases, GPCRs, and other protein families.
-
Rationale: This can identify potential off-target interactions from a predefined list of common off-targets. While VH-298 was shown to be clean in such screens, it is a valuable step for the uncharacterized this compound.[4][6]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble and precipitated protein fractions by centrifugation.
-
Analysis: Analyze the amount of soluble protein at each temperature point by Western blotting or mass spectrometry for your protein of interest. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target vs. off-target effects of VH-298 and this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing VH-298 Concentration
Welcome to the technical support center for VH-298. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize VH-298 concentration for maximal efficacy and minimal toxicity in their experiments.
Important Note on Nomenclature: The compound "cis VH-298" is the inactive epimer of VH-298 and is intended for use as a negative control in experiments.[1][2] It exhibits a significant loss of binding to the Von Hippel-Lindau (VHL) E3 ligase.[1] This guide focuses on the active compound, VH-298 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VH-298?
A1: VH-298 is a potent, cell-permeable inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions by blocking the protein-protein interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3] Under normal oxygen conditions (normoxia), VHL targets hydroxylated HIF-α for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, VH-298 leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.[4][5][6]
Q2: Is VH-298 generally considered toxic to cells?
A2: No, VH-298 is reported to have low to no cytotoxicity in a variety of cell lines, with some studies showing no toxic effects at concentrations up to 150 µM or even 500 µM.[2][4] At a concentration of 50 µM, it was found to have negligible off-target effects against a panel of over 100 kinases, GPCRs, and ion channels.[4] However, dose-dependent effects on specific biological processes (e.g., angiogenesis) have been observed, where high concentrations may be inhibitory.[7][8]
Q3: What is the recommended working concentration range for VH-298?
A3: The optimal concentration is highly dependent on the cell type and the desired biological endpoint. A detectable response can be measured at concentrations as low as 10 µM in some cell lines.[2] For robust HIF-1α stabilization, concentrations typically range from 30 µM to 100 µM.[8][9][10] However, the concentration required for maximum HIF-1α induction can vary significantly, for example, 100 µM in HFF cells versus 400 µM in HeLa cells.[5] It is crucial to perform a dose-response experiment for each new cell line.
Q4: Why am I seeing a decrease in HIF-1α levels after prolonged incubation with VH-298?
A4: This is a documented antagonistic effect of prolonged VH-298 treatment. VH-298 binding not only inhibits VHL's interaction with HIF-α but also leads to the stabilization and upregulation of the VHL protein itself.[5] Over time, these increased levels of VHL can overcome the inhibitory effect of the compound, leading to enhanced degradation of HIF-1α.[5] This effect is VHL-dependent and can be observed after 24 hours of treatment.[5]
Q5: What is the purpose of this compound?
A5: this compound is the inactive diastereomer of VH-298 and serves as an essential negative control.[1] Due to its stereochemistry, it does not bind effectively to VHL and therefore should not stabilize HIF-α.[1][2] Including this control ensures that the observed biological effects are due to the specific, on-target inhibition of VHL by VH-298.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No HIF-α stabilization observed. | 1. Used inactive this compound instead of active VH-298.2. VH-298 concentration is too low for the specific cell line.3. Incubation time is too short.4. Cell line is VHL-null (e.g., RCC4-HA).[4] | 1. Verify the catalog number and chemical name of the compound. Use this compound only as a negative control.2. Perform a dose-response experiment (e.g., 10 µM, 30 µM, 100 µM, 200 µM) to determine the optimal concentration.[3][7]3. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). HIF-α accumulation is time-dependent.[7]4. Confirm VHL status of your cell line. VH-298 requires VHL to be present to exert its effect. |
| Compound precipitates in media. | 1. Poor solubility of VH-298 in aqueous solutions.2. Incorrect solvent used for stock solution. | 1. Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure vigorous mixing. Do not exceed the final DMSO concentration recommended for your cell line (typically <0.5%).2. For in vivo or specialized formulations, consider using solvents like PEG300 and Tween-80.[4] If precipitation occurs, gentle heating or sonication can aid dissolution.[4] |
| Inconsistent or biphasic results at high concentrations. | 1. High concentrations (>100 µM) may inhibit certain biological processes like angiogenesis after an initial promotion at lower doses.[7][8]2. Prolonged treatment (>24h) may trigger feedback mechanisms, such as VHL protein stabilization, reducing HIF-1α levels.[5] | 1. Titrate the concentration carefully to find the optimal window for your desired effect. A full dose-response curve is critical.2. For long-term studies, monitor both HIF-1α and VHL protein levels. Consider shorter incubation times or intermittent dosing schedules. |
| Observed cell death or reduced viability. | 1. Although rare, extremely high concentrations may induce off-target effects or stress.2. The downstream consequences of prolonged, intense HIF pathway activation may be detrimental to some cell types. | 1. Perform a standard cytotoxicity assay (e.g., CCK-8, MTT) in parallel with your primary experiment to establish a non-toxic concentration range for your specific cell line.[3][8]2. Correlate cell viability with the levels of HIF-α stabilization to understand the physiological impact. |
Data Presentation: Concentration & Effects
The following tables summarize quantitative data from published studies to guide experimental design.
Table 1: Binding Affinity and In Vitro Activity
| Parameter | Value | Method |
| Binding Affinity (Kd) | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization[3][4] |
| Effective Concentration | >10 µM | For measurable HIF-1α stabilization in HeLa cells[2] |
| Optimal Proliferation Dose | 30 µM | In rat fibroblasts (rFb) and tendon-derived stem cells (TDSCs)[8][9][10] |
| Optimal Angiogenesis Dose | 30 µM | In human umbilical vein endothelial cells (hUVEC)[7][9] |
Table 2: Cell Line-Specific Concentration for HIF-1α Stabilization
| Cell Line | Optimal Concentration for Max Effect | Incubation Time | Reference |
| HeLa | 400 µM | 2 hours | [5] |
| HFF (Human Foreskin Fibroblasts) | 100 µM | 2 hours | [5] |
| rFb (Rat Fibroblasts) | 30 - 200 µM (dose-dependent increase) | 6 hours | [7] |
| TDSCs (Tendon-Derived Stem Cells) | 30 µM (significant increase) | Not specified | [10] |
Experimental Protocols
Protocol 1: Determining Optimal VH-298 Concentration via Dose-Response Western Blot
This protocol aims to identify the minimum concentration of VH-298 required for robust HIF-1α stabilization in a chosen cell line.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 100 mM stock solution of VH-298 in DMSO. Prepare a parallel stock of this compound as a negative control.
-
Treatment: The next day, treat cells with a range of VH-298 concentrations (e.g., 0, 10, 30, 100, 200 µM). Include a well for the negative control this compound (at the highest concentration, e.g., 200 µM) and a vehicle control (DMSO only). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the cells for a fixed time, typically 2 to 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Quantify total protein concentration using a BCA assay. Separate 20-30 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin or Vinculin).
-
Analysis: Image the blot and quantify band intensities. The optimal concentration is the lowest dose that gives a robust and saturated HIF-1α signal.
Protocol 2: Assessing Cytotoxicity with a CCK-8 Assay
This protocol determines the concentration range of VH-298 that is non-toxic to the target cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat cells with the same concentration range of VH-298 as used in Protocol 1. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired experimental duration (e.g., 24 or 48 hours).[3]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Identify the concentration range where viability remains high (>90%).
Visualizations
Caption: Mechanism of VH-298 action versus normal cellular HIF-1α degradation.
Caption: Workflow for optimizing VH-298 concentration for efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Von Hippel-Lindau (VHL) protein antagonist, VH298, promotes functional activities of tendon-derived stem cells and accelerates healing of entheses in rats by inhibiting ubiquitination of hydroxy-HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VH-298 Concentration
Welcome to the technical support center for VH-298. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize VH-298 concentration for maximal efficacy and minimal toxicity in their experiments.
Important Note on Nomenclature: The compound "cis VH-298" is the inactive epimer of VH-298 and is intended for use as a negative control in experiments.[1][2] It exhibits a significant loss of binding to the Von Hippel-Lindau (VHL) E3 ligase.[1] This guide focuses on the active compound, VH-298 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VH-298?
A1: VH-298 is a potent, cell-permeable inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions by blocking the protein-protein interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3] Under normal oxygen conditions (normoxia), VHL targets hydroxylated HIF-α for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, VH-298 leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.[4][5][6]
Q2: Is VH-298 generally considered toxic to cells?
A2: No, VH-298 is reported to have low to no cytotoxicity in a variety of cell lines, with some studies showing no toxic effects at concentrations up to 150 µM or even 500 µM.[2][4] At a concentration of 50 µM, it was found to have negligible off-target effects against a panel of over 100 kinases, GPCRs, and ion channels.[4] However, dose-dependent effects on specific biological processes (e.g., angiogenesis) have been observed, where high concentrations may be inhibitory.[7][8]
Q3: What is the recommended working concentration range for VH-298?
A3: The optimal concentration is highly dependent on the cell type and the desired biological endpoint. A detectable response can be measured at concentrations as low as 10 µM in some cell lines.[2] For robust HIF-1α stabilization, concentrations typically range from 30 µM to 100 µM.[8][9][10] However, the concentration required for maximum HIF-1α induction can vary significantly, for example, 100 µM in HFF cells versus 400 µM in HeLa cells.[5] It is crucial to perform a dose-response experiment for each new cell line.
Q4: Why am I seeing a decrease in HIF-1α levels after prolonged incubation with VH-298?
A4: This is a documented antagonistic effect of prolonged VH-298 treatment. VH-298 binding not only inhibits VHL's interaction with HIF-α but also leads to the stabilization and upregulation of the VHL protein itself.[5] Over time, these increased levels of VHL can overcome the inhibitory effect of the compound, leading to enhanced degradation of HIF-1α.[5] This effect is VHL-dependent and can be observed after 24 hours of treatment.[5]
Q5: What is the purpose of this compound?
A5: this compound is the inactive diastereomer of VH-298 and serves as an essential negative control.[1] Due to its stereochemistry, it does not bind effectively to VHL and therefore should not stabilize HIF-α.[1][2] Including this control ensures that the observed biological effects are due to the specific, on-target inhibition of VHL by VH-298.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No HIF-α stabilization observed. | 1. Used inactive this compound instead of active VH-298.2. VH-298 concentration is too low for the specific cell line.3. Incubation time is too short.4. Cell line is VHL-null (e.g., RCC4-HA).[4] | 1. Verify the catalog number and chemical name of the compound. Use this compound only as a negative control.2. Perform a dose-response experiment (e.g., 10 µM, 30 µM, 100 µM, 200 µM) to determine the optimal concentration.[3][7]3. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). HIF-α accumulation is time-dependent.[7]4. Confirm VHL status of your cell line. VH-298 requires VHL to be present to exert its effect. |
| Compound precipitates in media. | 1. Poor solubility of VH-298 in aqueous solutions.2. Incorrect solvent used for stock solution. | 1. Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure vigorous mixing. Do not exceed the final DMSO concentration recommended for your cell line (typically <0.5%).2. For in vivo or specialized formulations, consider using solvents like PEG300 and Tween-80.[4] If precipitation occurs, gentle heating or sonication can aid dissolution.[4] |
| Inconsistent or biphasic results at high concentrations. | 1. High concentrations (>100 µM) may inhibit certain biological processes like angiogenesis after an initial promotion at lower doses.[7][8]2. Prolonged treatment (>24h) may trigger feedback mechanisms, such as VHL protein stabilization, reducing HIF-1α levels.[5] | 1. Titrate the concentration carefully to find the optimal window for your desired effect. A full dose-response curve is critical.2. For long-term studies, monitor both HIF-1α and VHL protein levels. Consider shorter incubation times or intermittent dosing schedules. |
| Observed cell death or reduced viability. | 1. Although rare, extremely high concentrations may induce off-target effects or stress.2. The downstream consequences of prolonged, intense HIF pathway activation may be detrimental to some cell types. | 1. Perform a standard cytotoxicity assay (e.g., CCK-8, MTT) in parallel with your primary experiment to establish a non-toxic concentration range for your specific cell line.[3][8]2. Correlate cell viability with the levels of HIF-α stabilization to understand the physiological impact. |
Data Presentation: Concentration & Effects
The following tables summarize quantitative data from published studies to guide experimental design.
Table 1: Binding Affinity and In Vitro Activity
| Parameter | Value | Method |
| Binding Affinity (Kd) | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization[3][4] |
| Effective Concentration | >10 µM | For measurable HIF-1α stabilization in HeLa cells[2] |
| Optimal Proliferation Dose | 30 µM | In rat fibroblasts (rFb) and tendon-derived stem cells (TDSCs)[8][9][10] |
| Optimal Angiogenesis Dose | 30 µM | In human umbilical vein endothelial cells (hUVEC)[7][9] |
Table 2: Cell Line-Specific Concentration for HIF-1α Stabilization
| Cell Line | Optimal Concentration for Max Effect | Incubation Time | Reference |
| HeLa | 400 µM | 2 hours | [5] |
| HFF (Human Foreskin Fibroblasts) | 100 µM | 2 hours | [5] |
| rFb (Rat Fibroblasts) | 30 - 200 µM (dose-dependent increase) | 6 hours | [7] |
| TDSCs (Tendon-Derived Stem Cells) | 30 µM (significant increase) | Not specified | [10] |
Experimental Protocols
Protocol 1: Determining Optimal VH-298 Concentration via Dose-Response Western Blot
This protocol aims to identify the minimum concentration of VH-298 required for robust HIF-1α stabilization in a chosen cell line.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 100 mM stock solution of VH-298 in DMSO. Prepare a parallel stock of this compound as a negative control.
-
Treatment: The next day, treat cells with a range of VH-298 concentrations (e.g., 0, 10, 30, 100, 200 µM). Include a well for the negative control this compound (at the highest concentration, e.g., 200 µM) and a vehicle control (DMSO only). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the cells for a fixed time, typically 2 to 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Quantify total protein concentration using a BCA assay. Separate 20-30 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin or Vinculin).
-
Analysis: Image the blot and quantify band intensities. The optimal concentration is the lowest dose that gives a robust and saturated HIF-1α signal.
Protocol 2: Assessing Cytotoxicity with a CCK-8 Assay
This protocol determines the concentration range of VH-298 that is non-toxic to the target cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat cells with the same concentration range of VH-298 as used in Protocol 1. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired experimental duration (e.g., 24 or 48 hours).[3]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Identify the concentration range where viability remains high (>90%).
Visualizations
Caption: Mechanism of VH-298 action versus normal cellular HIF-1α degradation.
Caption: Workflow for optimizing VH-298 concentration for efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Von Hippel-Lindau (VHL) protein antagonist, VH298, promotes functional activities of tendon-derived stem cells and accelerates healing of entheses in rats by inhibiting ubiquitination of hydroxy-HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VH-298 and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using cis VH-298 and the related active compound, VH-298.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing activity in my experiment?
This compound is designed to be the inactive diastereomer of VH-298 and serves as a negative control in experiments investigating the VHL-HIF-α pathway.[1][2][3] The critical difference lies in the stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) ring, which is essential for binding to the von Hippel-Lindau (VHL) E3 ligase. The cis isomer exhibits a significant loss of binding specificity to VHL.[4] Therefore, observing biological activity with this compound is unexpected and warrants further investigation.
Potential reasons for unexpected activity include:
-
Compound Contamination: The this compound sample may be contaminated with the active trans isomer, VH-298.
-
Off-Target Effects: The observed activity may be a genuine biological effect that is independent of VHL binding. While the active VH-298 has shown negligible off-target effects against a broad panel of kinases, GPCRs, and ion channels, the off-target profile of this compound is less characterized.[1][5]
-
Experimental Artifacts: The activity could be an artifact of the assay system, such as compound aggregation at high concentrations, interference with readouts (e.g., fluorescence), or non-specific reactivity with assay components.
-
Metabolic Conversion: In rare cases, cellular metabolism could potentially alter the structure of this compound, though this is unlikely to convert it to the active trans isomer.
A systematic troubleshooting approach, as outlined in the guide below, is recommended to identify the source of the unexpected activity.
Troubleshooting Guide: Unexpected Activity of this compound
This guide provides a step-by-step approach to diagnosing the cause of unexpected activity observed with the negative control compound, this compound.
Step 1: Verify Compound Identity and Integrity
| Question | Action | Expected Outcome |
| Is the compound identity correct? | Confirm the vial is correctly labeled. If possible, verify the molecular weight and structure using analytical techniques such as LC-MS and NMR. | The analytical data should match the specifications for this compound. |
| Is the compound pure? | Analyze the purity of the this compound stock using HPLC. Specifically, look for the presence of the trans VH-298 isomer. | The purity should be ≥98%, with no detectable contamination from VH-298. |
| Has the compound degraded? | Review the storage conditions and age of the compound. Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can lead to degradation.[4] | Proper storage should minimize degradation. If in doubt, use a fresh, validated batch of the compound. |
Step 2: Investigate Potential Off-Target Effects
| Question | Action | Expected Outcome |
| Is the observed effect VHL-dependent? | Perform the experiment in a VHL-null cell line. | If the activity is VHL-independent, it will persist in the VHL-null cells. |
| Does the activity correlate with HIF-α stabilization? | Measure the levels of HIF-1α and HIF-2α protein by Western blot after treatment with this compound. | As this compound should not bind VHL, no stabilization of HIF-α subunits is expected. |
| Is the effect observed with other unrelated negative controls? | Include another structurally distinct negative control compound in your experiment that is known to be inactive in your assay. | If other negative controls also show activity, it points towards a systemic artifact. |
Step 3: Rule Out Assay-Specific Artifacts
| Question | Action | Expected Outcome |
| Is the compound interfering with the assay readout? | Run the assay in a cell-free system without the biological target (e.g., enzyme or receptor) to check for direct interference with the detection method (e.g., fluorescence, luminescence). | This compound should not produce a signal in the absence of the biological target. |
| Is the compound aggregating? | Test a range of this compound concentrations. Compound aggregation is more likely at higher concentrations. The inclusion of a non-ionic detergent like Tween-20 in the assay buffer can sometimes mitigate aggregation. | The unexpected activity should ideally not be present at lower, physiologically relevant concentrations. |
| Is the solvent (e.g., DMSO) causing the effect? | Run a vehicle control with the same concentration of the solvent used to dissolve this compound. | The vehicle control should show no activity. |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of VH-298, this compound, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 2-24 hours). Include a positive control for HIF-1α stabilization, such as treatment with a hypoxia-mimicking agent (e.g., CoCl₂) or incubation in a hypoxic chamber (1% O₂).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Competitive Fluorescence Polarization (FP) Assay for VHL Binding
-
Reagents:
-
VBC complex (VHL:ElonginB:ElonginC)
-
FAM-labeled HIF-1α peptide
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
VH-298 and this compound
-
-
Assay Procedure:
-
Prepare a solution of the VBC complex and the FAM-labeled HIF-1α peptide in the assay buffer.
-
In a 384-well plate, add serial dilutions of the test compounds (VH-298 and this compound).
-
Add the VBC/peptide solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The displacement of the FAM-labeled peptide by the compound will result in a decrease in fluorescence polarization. The data can be fitted to a suitable binding model to determine the binding affinity (e.g., Kᵢ or IC₅₀). This compound is expected to show no significant displacement.
Visualizations
Caption: Mechanism of VH-298 action and the inactive nature of this compound.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: VH-298 and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using cis VH-298 and the related active compound, VH-298.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing activity in my experiment?
This compound is designed to be the inactive diastereomer of VH-298 and serves as a negative control in experiments investigating the VHL-HIF-α pathway.[1][2][3] The critical difference lies in the stereochemistry of the hydroxyl group on the hydroxyproline ring, which is essential for binding to the von Hippel-Lindau (VHL) E3 ligase. The cis isomer exhibits a significant loss of binding specificity to VHL.[4] Therefore, observing biological activity with this compound is unexpected and warrants further investigation.
Potential reasons for unexpected activity include:
-
Compound Contamination: The this compound sample may be contaminated with the active trans isomer, VH-298.
-
Off-Target Effects: The observed activity may be a genuine biological effect that is independent of VHL binding. While the active VH-298 has shown negligible off-target effects against a broad panel of kinases, GPCRs, and ion channels, the off-target profile of this compound is less characterized.[1][5]
-
Experimental Artifacts: The activity could be an artifact of the assay system, such as compound aggregation at high concentrations, interference with readouts (e.g., fluorescence), or non-specific reactivity with assay components.
-
Metabolic Conversion: In rare cases, cellular metabolism could potentially alter the structure of this compound, though this is unlikely to convert it to the active trans isomer.
A systematic troubleshooting approach, as outlined in the guide below, is recommended to identify the source of the unexpected activity.
Troubleshooting Guide: Unexpected Activity of this compound
This guide provides a step-by-step approach to diagnosing the cause of unexpected activity observed with the negative control compound, this compound.
Step 1: Verify Compound Identity and Integrity
| Question | Action | Expected Outcome |
| Is the compound identity correct? | Confirm the vial is correctly labeled. If possible, verify the molecular weight and structure using analytical techniques such as LC-MS and NMR. | The analytical data should match the specifications for this compound. |
| Is the compound pure? | Analyze the purity of the this compound stock using HPLC. Specifically, look for the presence of the trans VH-298 isomer. | The purity should be ≥98%, with no detectable contamination from VH-298. |
| Has the compound degraded? | Review the storage conditions and age of the compound. Improper storage (e.g., exposure to light or multiple freeze-thaw cycles) can lead to degradation.[4] | Proper storage should minimize degradation. If in doubt, use a fresh, validated batch of the compound. |
Step 2: Investigate Potential Off-Target Effects
| Question | Action | Expected Outcome |
| Is the observed effect VHL-dependent? | Perform the experiment in a VHL-null cell line. | If the activity is VHL-independent, it will persist in the VHL-null cells. |
| Does the activity correlate with HIF-α stabilization? | Measure the levels of HIF-1α and HIF-2α protein by Western blot after treatment with this compound. | As this compound should not bind VHL, no stabilization of HIF-α subunits is expected. |
| Is the effect observed with other unrelated negative controls? | Include another structurally distinct negative control compound in your experiment that is known to be inactive in your assay. | If other negative controls also show activity, it points towards a systemic artifact. |
Step 3: Rule Out Assay-Specific Artifacts
| Question | Action | Expected Outcome |
| Is the compound interfering with the assay readout? | Run the assay in a cell-free system without the biological target (e.g., enzyme or receptor) to check for direct interference with the detection method (e.g., fluorescence, luminescence). | This compound should not produce a signal in the absence of the biological target. |
| Is the compound aggregating? | Test a range of this compound concentrations. Compound aggregation is more likely at higher concentrations. The inclusion of a non-ionic detergent like Tween-20 in the assay buffer can sometimes mitigate aggregation. | The unexpected activity should ideally not be present at lower, physiologically relevant concentrations. |
| Is the solvent (e.g., DMSO) causing the effect? | Run a vehicle control with the same concentration of the solvent used to dissolve this compound. | The vehicle control should show no activity. |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of VH-298, this compound, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 2-24 hours). Include a positive control for HIF-1α stabilization, such as treatment with a hypoxia-mimicking agent (e.g., CoCl₂) or incubation in a hypoxic chamber (1% O₂).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Competitive Fluorescence Polarization (FP) Assay for VHL Binding
-
Reagents:
-
VBC complex (VHL:ElonginB:ElonginC)
-
FAM-labeled HIF-1α peptide
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
VH-298 and this compound
-
-
Assay Procedure:
-
Prepare a solution of the VBC complex and the FAM-labeled HIF-1α peptide in the assay buffer.
-
In a 384-well plate, add serial dilutions of the test compounds (VH-298 and this compound).
-
Add the VBC/peptide solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The displacement of the FAM-labeled peptide by the compound will result in a decrease in fluorescence polarization. The data can be fitted to a suitable binding model to determine the binding affinity (e.g., Kᵢ or IC₅₀). This compound is expected to show no significant displacement.
Visualizations
Caption: Mechanism of VH-298 action and the inactive nature of this compound.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Data from cis VH-298 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cis VH-298. As the inactive stereoisomer of the potent VHL inhibitor VH-298, this compound serves as a crucial negative control in experiments investigating the hypoxia signaling pathway. Accurate data interpretation relies on understanding the expected outcomes of both the active compound and the negative control.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experiment?
A1: this compound is the inactive stereoisomer of VH-298 and is used as a negative control in experiments.[1][2] Due to its stereochemistry, it does not bind to the von Hippel-Lindau (VHL) protein and therefore should not elicit the biological effects observed with VH-298, such as the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][3] Its use helps to confirm that the observed effects of VH-298 are due to its specific interaction with VHL.
Q2: What is the mechanism of action of the active compound, VH-298?
A2: VH-298 is a potent inhibitor of the VHL E3 ubiquitin ligase.[4][5] It blocks the interaction between VHL and the alpha subunit of HIF-1 (HIF-1α) that has been hydroxylated under normoxic conditions.[6] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α, leading to its accumulation and the activation of hypoxic response genes.[5][7][8]
Q3: Should I expect to see any changes in HIF-1α levels after treating cells with this compound?
A3: No. Treatment with this compound should not result in an increase in HIF-1α protein levels.[3] If you observe stabilization of HIF-1α with this compound, it may indicate an issue with the compound's purity, experimental setup, or potential off-target effects unrelated to VHL inhibition.
Q4: Are there any known off-target effects of VH-298?
A4: VH-298 has been shown to be highly selective for VHL with negligible off-target effects against a broad panel of kinases, GPCRs, and ion channels at concentrations up to 50 µM.[3][5] However, prolonged treatment with VH-298 has been observed to cause an increase in VHL protein levels, which can, in turn, lead to a decrease in HIF-1α levels over time.[7][8][9][10]
Q5: My VH-298 treatment shows a decrease in target protein degradation at higher concentrations. What is happening?
A5: This phenomenon is known as the "hook effect" and is sometimes observed with bifunctional molecules like PROTACs, for which VH-298 can be a component.[11][12][13][14] At very high concentrations, the formation of non-productive binary complexes (e.g., PROTAC-target or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected HIF-1α stabilization with this compound treatment. | 1. Compound Integrity: The this compound may be contaminated with the active VH-298 isomer. 2. Experimental Artifact: Issues with the Western blot procedure or antibody specificity. 3. Cell Line Specific Effects: The cell line may have a unique response. | 1. Verify Compound: Confirm the purity and identity of your this compound stock. If possible, test a new batch from a reliable supplier. 2. Optimize Western Blot: Review your Western blot protocol (see detailed protocol below). Ensure you are using a validated HIF-1α antibody and appropriate controls.[15] 3. Test in Different Cell Lines: Compare the response in your cell line of interest with a well-characterized cell line (e.g., HeLa, 786-O). |
| No HIF-1α stabilization observed with active VH-298 treatment. | 1. Compound Inactivity: The VH-298 may have degraded. 2. Insufficient Concentration or Treatment Time: The concentration or duration of treatment may be too low. 3. Rapid HIF-1α Degradation: HIF-1α is notoriously unstable.[15] 4. VHL Mutation: The cell line may have a VHL mutation that prevents VH-298 binding. | 1. Check Compound: Prepare fresh VH-298 stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. 2. Dose-Response and Time-Course: Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 1-24 hours) experiment to determine optimal conditions. 3. Optimize Lysis: Use a lysis buffer containing protease and proteasome inhibitors. Process samples quickly and on ice. 4. Cell Line Characterization: Confirm the VHL status of your cell line. |
| High background or non-specific bands in HIF-1α Western blot. | 1. Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient Blocking: The blocking step may be inadequate. 3. Sample Overload: Too much protein loaded onto the gel. | 1. Validate Antibody: Use a well-validated HIF-1α antibody. Include a negative control (e.g., lysate from HIF-1α knockout cells if available). 2. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 3. Titrate Protein Load: Perform a protein quantification assay and load a consistent and appropriate amount of protein (e.g., 20-40 µg). |
| Decreased HIF-1α levels with prolonged VH-298 treatment (>24 hours). | Feedback Mechanism: Prolonged inhibition of VHL by VH-298 can lead to an increase in VHL protein levels, which in turn enhances the degradation of HIF-1α.[7][8][16] | This is an expected biological response. For sustained HIF-1α stabilization, consider shorter treatment times. If studying long-term effects, be aware of this feedback loop when interpreting your data. |
Experimental Protocols
Western Blot for HIF-1α Detection
This protocol outlines the key steps for detecting HIF-1α protein levels by Western blot following treatment with this compound and VH-298.
Materials:
-
Cells treated with vehicle, this compound, and VH-298
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and proteasome inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α (validated for Western blot)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody or use a parallel gel.
-
Immunoprecipitation of VHL
This protocol can be used to assess the interaction of VHL with other proteins.
Materials:
-
Cell lysate
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against VHL
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Sample buffer
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western blot protocol, using a non-denaturing IP lysis buffer.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the VHL primary antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold IP wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the compounds.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and VH-298 for the desired time.
-
-
MTT Addition:
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[17]
-
-
Measurement:
Visualizing Key Concepts
Caption: VHL-HIF-1α signaling pathway under normoxia and in the presence of VH-298.
Caption: General experimental workflow for studying the effects of this compound.
Caption: The "Hook Effect" in PROTAC-mediated protein degradation.
References
- 1. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. benchchem.com [benchchem.com]
- 13. refeyn.com [refeyn.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Counting & Health Analysis [sigmaaldrich.com]
Technical Support Center: Interpreting Data from cis VH-298 Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cis VH-298. As the inactive stereoisomer of the potent VHL inhibitor VH-298, this compound serves as a crucial negative control in experiments investigating the hypoxia signaling pathway. Accurate data interpretation relies on understanding the expected outcomes of both the active compound and the negative control.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in an experiment?
A1: this compound is the inactive stereoisomer of VH-298 and is used as a negative control in experiments.[1][2] Due to its stereochemistry, it does not bind to the von Hippel-Lindau (VHL) protein and therefore should not elicit the biological effects observed with VH-298, such as the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][3] Its use helps to confirm that the observed effects of VH-298 are due to its specific interaction with VHL.
Q2: What is the mechanism of action of the active compound, VH-298?
A2: VH-298 is a potent inhibitor of the VHL E3 ubiquitin ligase.[4][5] It blocks the interaction between VHL and the alpha subunit of HIF-1 (HIF-1α) that has been hydroxylated under normoxic conditions.[6] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α, leading to its accumulation and the activation of hypoxic response genes.[5][7][8]
Q3: Should I expect to see any changes in HIF-1α levels after treating cells with this compound?
A3: No. Treatment with this compound should not result in an increase in HIF-1α protein levels.[3] If you observe stabilization of HIF-1α with this compound, it may indicate an issue with the compound's purity, experimental setup, or potential off-target effects unrelated to VHL inhibition.
Q4: Are there any known off-target effects of VH-298?
A4: VH-298 has been shown to be highly selective for VHL with negligible off-target effects against a broad panel of kinases, GPCRs, and ion channels at concentrations up to 50 µM.[3][5] However, prolonged treatment with VH-298 has been observed to cause an increase in VHL protein levels, which can, in turn, lead to a decrease in HIF-1α levels over time.[7][8][9][10]
Q5: My VH-298 treatment shows a decrease in target protein degradation at higher concentrations. What is happening?
A5: This phenomenon is known as the "hook effect" and is sometimes observed with bifunctional molecules like PROTACs, for which VH-298 can be a component.[11][12][13][14] At very high concentrations, the formation of non-productive binary complexes (e.g., PROTAC-target or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected HIF-1α stabilization with this compound treatment. | 1. Compound Integrity: The this compound may be contaminated with the active VH-298 isomer. 2. Experimental Artifact: Issues with the Western blot procedure or antibody specificity. 3. Cell Line Specific Effects: The cell line may have a unique response. | 1. Verify Compound: Confirm the purity and identity of your this compound stock. If possible, test a new batch from a reliable supplier. 2. Optimize Western Blot: Review your Western blot protocol (see detailed protocol below). Ensure you are using a validated HIF-1α antibody and appropriate controls.[15] 3. Test in Different Cell Lines: Compare the response in your cell line of interest with a well-characterized cell line (e.g., HeLa, 786-O). |
| No HIF-1α stabilization observed with active VH-298 treatment. | 1. Compound Inactivity: The VH-298 may have degraded. 2. Insufficient Concentration or Treatment Time: The concentration or duration of treatment may be too low. 3. Rapid HIF-1α Degradation: HIF-1α is notoriously unstable.[15] 4. VHL Mutation: The cell line may have a VHL mutation that prevents VH-298 binding. | 1. Check Compound: Prepare fresh VH-298 stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. 2. Dose-Response and Time-Course: Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 1-24 hours) experiment to determine optimal conditions. 3. Optimize Lysis: Use a lysis buffer containing protease and proteasome inhibitors. Process samples quickly and on ice. 4. Cell Line Characterization: Confirm the VHL status of your cell line. |
| High background or non-specific bands in HIF-1α Western blot. | 1. Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient Blocking: The blocking step may be inadequate. 3. Sample Overload: Too much protein loaded onto the gel. | 1. Validate Antibody: Use a well-validated HIF-1α antibody. Include a negative control (e.g., lysate from HIF-1α knockout cells if available). 2. Optimize Blocking: Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 3. Titrate Protein Load: Perform a protein quantification assay and load a consistent and appropriate amount of protein (e.g., 20-40 µg). |
| Decreased HIF-1α levels with prolonged VH-298 treatment (>24 hours). | Feedback Mechanism: Prolonged inhibition of VHL by VH-298 can lead to an increase in VHL protein levels, which in turn enhances the degradation of HIF-1α.[7][8][16] | This is an expected biological response. For sustained HIF-1α stabilization, consider shorter treatment times. If studying long-term effects, be aware of this feedback loop when interpreting your data. |
Experimental Protocols
Western Blot for HIF-1α Detection
This protocol outlines the key steps for detecting HIF-1α protein levels by Western blot following treatment with this compound and VH-298.
Materials:
-
Cells treated with vehicle, this compound, and VH-298
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and proteasome inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α (validated for Western blot)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the plate.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody or use a parallel gel.
-
Immunoprecipitation of VHL
This protocol can be used to assess the interaction of VHL with other proteins.
Materials:
-
Cell lysate
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against VHL
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Sample buffer
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western blot protocol, using a non-denaturing IP lysis buffer.
-
-
Pre-clearing Lysate (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the VHL primary antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold IP wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the compounds.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and VH-298 for the desired time.
-
-
MTT Addition:
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.[17]
-
-
Measurement:
Visualizing Key Concepts
Caption: VHL-HIF-1α signaling pathway under normoxia and in the presence of VH-298.
Caption: General experimental workflow for studying the effects of this compound.
Caption: The "Hook Effect" in PROTAC-mediated protein degradation.
References
- 1. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. benchchem.com [benchchem.com]
- 13. refeyn.com [refeyn.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Counting & Health Analysis [sigmaaldrich.com]
Technical Support Center: VH-298 and cis VH-298
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the VHL inhibitor VH-298 and its inactive control, cis VH-298.
Frequently Asked Questions (FAQs)
Q1: What is the difference between VH-298 and this compound?
VH-298 is a potent and selective inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It functions by blocking the interaction between VHL and the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-α), thereby preventing the degradation of HIF-α and leading to its accumulation.[2][4][5] In contrast, this compound is the inactive cis-epimer of VH-298.[6] A critical change in the stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) mimic results in a significant loss of binding affinity to VHL.[4][5] Consequently, this compound does not stabilize HIF-α and serves as an ideal negative control for experiments involving VH-298.[4]
Q2: Why is it important to use this compound as a negative control?
Using this compound as a negative control is crucial for demonstrating that the observed effects of VH-298 are specifically due to its on-target inhibition of the VHL:HIF-α interaction.[4] By comparing the results of VH-298 treatment with those of this compound, researchers can confidently attribute any changes in HIF-α levels or downstream signaling to the specific activity of VH-298.
Q3: What are the expected outcomes when using VH-298 versus this compound in a cell-based assay?
Treatment of cells with the active compound, VH-298, is expected to lead to a time- and concentration-dependent accumulation of hydroxylated HIF-α.[2][3][5] This stabilization of HIF-α will, in turn, lead to the upregulation of HIF target genes at both the mRNA and protein levels.[2][5] Conversely, treatment with the inactive this compound should not result in any significant increase in HIF-α levels or the expression of HIF target genes.[4][5]
Troubleshooting Guides
Problem 1: No significant difference in HIF-1α accumulation is observed between cells treated with VH-298 and this compound.
Possible Cause 1: Suboptimal Compound Concentration. The concentration of VH-298 may be too low to elicit a detectable response.
Solution: Perform a dose-response experiment to determine the optimal concentration of VH-298 for your specific cell line. A detectable response for HIF-1α accumulation can be seen at concentrations as low as 10 µM in some cell lines.[4][5]
Possible Cause 2: Incorrect Compound Handling or Storage. Improper storage or repeated freeze-thaw cycles can lead to the inactivation of the compounds.
Solution: Ensure that both VH-298 and this compound are stored correctly, typically at -80°C for long-term storage and -20°C for short-term storage, protected from light.[6] Aliquot the stock solutions to avoid multiple freeze-thaw cycles.[6]
Possible Cause 3: Issues with Western Blotting Technique. Problems with the western blotting protocol can lead to unreliable results.
Solution: Review and optimize your western blotting protocol. Ensure efficient protein transfer, proper antibody dilutions, and adequate washing steps to minimize background noise.[7]
Problem 2: High background is observed in the ubiquitination assay.
Possible Cause: Non-specific antibody binding.
Solution: Ensure that the blocking step is sufficient. Using 5% non-fat dry milk in TBS-T is a common blocking buffer.[7] Additionally, titrate the primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
Experimental Protocols
To confirm the inactivity of this compound, the following key experiments can be performed. These protocols provide a general framework and may need to be optimized for specific cell lines and experimental conditions.
Western Blotting for HIF-1α Stabilization
This protocol is designed to assess the ability of VH-298, compared to this compound, to induce the accumulation of HIF-1α.
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa or RCC4) and allow them to adhere overnight. Treat the cells with varying concentrations of VH-298 and this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[7]
Expected Results: A significant increase in the HIF-1α band intensity should be observed in cells treated with VH-298 in a dose-dependent manner, while no significant change should be seen in cells treated with this compound or the vehicle control.
Table 1: Recommended Concentrations for HIF-1α Stabilization Assay
| Compound | Cell Line | Concentration Range | Incubation Time | Expected HIF-1α Fold Increase (vs. Vehicle) |
| VH-298 | HeLa | 10 - 100 µM | 2 - 4 hours | > 3-fold at 50 µM[5] |
| This compound | HeLa | 10 - 100 µM | 2 - 4 hours | No significant increase[4] |
| Vehicle (DMSO) | HeLa | N/A | 2 - 4 hours | Baseline |
Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α
This protocol aims to demonstrate that VH-298, but not this compound, disrupts the interaction between VHL and HIF-1α.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the western blotting protocol. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VHL or HIF-1α overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by western blotting for the presence of the co-immunoprecipitated protein (HIF-1α if VHL was immunoprecipitated, and vice versa).
Expected Results: In the vehicle and this compound treated samples, HIF-1α should co-immunoprecipitate with VHL. In the VH-298 treated sample, the amount of HIF-1α co-immunoprecipitating with VHL should be significantly reduced.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the VHL E3 ligase complex to ubiquitinate HIF-1α in the presence of VH-298 or this compound.
Methodology:
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, and the VHL-Elongin B-Elongin C (VBC) complex.
-
Substrate Addition: Add a hydroxylated HIF-1α peptide as the substrate.
-
Inhibitor Treatment: Add VH-298, this compound, or a vehicle control to the respective reaction tubes.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and analyze the reaction products by western blotting using an anti-HIF-1α or anti-ubiquitin antibody.
Expected Results: A ladder of higher molecular weight bands, corresponding to polyubiquitinated HIF-1α, should be visible in the vehicle and this compound treated lanes. The intensity of this ladder should be significantly reduced in the VH-298 treated lane, indicating inhibition of ubiquitination.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Protocol for Von Hippel Lindau Antibody (NB100-485): Novus Biologicals [novusbio.com]
Technical Support Center: VH-298 and cis VH-298
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the VHL inhibitor VH-298 and its inactive control, cis VH-298.
Frequently Asked Questions (FAQs)
Q1: What is the difference between VH-298 and this compound?
VH-298 is a potent and selective inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It functions by blocking the interaction between VHL and the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-α), thereby preventing the degradation of HIF-α and leading to its accumulation.[2][4][5] In contrast, this compound is the inactive cis-epimer of VH-298.[6] A critical change in the stereochemistry of the hydroxyl group on the hydroxyproline mimic results in a significant loss of binding affinity to VHL.[4][5] Consequently, this compound does not stabilize HIF-α and serves as an ideal negative control for experiments involving VH-298.[4]
Q2: Why is it important to use this compound as a negative control?
Using this compound as a negative control is crucial for demonstrating that the observed effects of VH-298 are specifically due to its on-target inhibition of the VHL:HIF-α interaction.[4] By comparing the results of VH-298 treatment with those of this compound, researchers can confidently attribute any changes in HIF-α levels or downstream signaling to the specific activity of VH-298.
Q3: What are the expected outcomes when using VH-298 versus this compound in a cell-based assay?
Treatment of cells with the active compound, VH-298, is expected to lead to a time- and concentration-dependent accumulation of hydroxylated HIF-α.[2][3][5] This stabilization of HIF-α will, in turn, lead to the upregulation of HIF target genes at both the mRNA and protein levels.[2][5] Conversely, treatment with the inactive this compound should not result in any significant increase in HIF-α levels or the expression of HIF target genes.[4][5]
Troubleshooting Guides
Problem 1: No significant difference in HIF-1α accumulation is observed between cells treated with VH-298 and this compound.
Possible Cause 1: Suboptimal Compound Concentration. The concentration of VH-298 may be too low to elicit a detectable response.
Solution: Perform a dose-response experiment to determine the optimal concentration of VH-298 for your specific cell line. A detectable response for HIF-1α accumulation can be seen at concentrations as low as 10 µM in some cell lines.[4][5]
Possible Cause 2: Incorrect Compound Handling or Storage. Improper storage or repeated freeze-thaw cycles can lead to the inactivation of the compounds.
Solution: Ensure that both VH-298 and this compound are stored correctly, typically at -80°C for long-term storage and -20°C for short-term storage, protected from light.[6] Aliquot the stock solutions to avoid multiple freeze-thaw cycles.[6]
Possible Cause 3: Issues with Western Blotting Technique. Problems with the western blotting protocol can lead to unreliable results.
Solution: Review and optimize your western blotting protocol. Ensure efficient protein transfer, proper antibody dilutions, and adequate washing steps to minimize background noise.[7]
Problem 2: High background is observed in the ubiquitination assay.
Possible Cause: Non-specific antibody binding.
Solution: Ensure that the blocking step is sufficient. Using 5% non-fat dry milk in TBS-T is a common blocking buffer.[7] Additionally, titrate the primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
Experimental Protocols
To confirm the inactivity of this compound, the following key experiments can be performed. These protocols provide a general framework and may need to be optimized for specific cell lines and experimental conditions.
Western Blotting for HIF-1α Stabilization
This protocol is designed to assess the ability of VH-298, compared to this compound, to induce the accumulation of HIF-1α.
Methodology:
-
Cell Treatment: Seed cells (e.g., HeLa or RCC4) and allow them to adhere overnight. Treat the cells with varying concentrations of VH-298 and this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[7]
Expected Results: A significant increase in the HIF-1α band intensity should be observed in cells treated with VH-298 in a dose-dependent manner, while no significant change should be seen in cells treated with this compound or the vehicle control.
Table 1: Recommended Concentrations for HIF-1α Stabilization Assay
| Compound | Cell Line | Concentration Range | Incubation Time | Expected HIF-1α Fold Increase (vs. Vehicle) |
| VH-298 | HeLa | 10 - 100 µM | 2 - 4 hours | > 3-fold at 50 µM[5] |
| This compound | HeLa | 10 - 100 µM | 2 - 4 hours | No significant increase[4] |
| Vehicle (DMSO) | HeLa | N/A | 2 - 4 hours | Baseline |
Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α
This protocol aims to demonstrate that VH-298, but not this compound, disrupts the interaction between VHL and HIF-1α.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the western blotting protocol. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VHL or HIF-1α overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by western blotting for the presence of the co-immunoprecipitated protein (HIF-1α if VHL was immunoprecipitated, and vice versa).
Expected Results: In the vehicle and this compound treated samples, HIF-1α should co-immunoprecipitate with VHL. In the VH-298 treated sample, the amount of HIF-1α co-immunoprecipitating with VHL should be significantly reduced.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the VHL E3 ligase complex to ubiquitinate HIF-1α in the presence of VH-298 or this compound.
Methodology:
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, and the VHL-Elongin B-Elongin C (VBC) complex.
-
Substrate Addition: Add a hydroxylated HIF-1α peptide as the substrate.
-
Inhibitor Treatment: Add VH-298, this compound, or a vehicle control to the respective reaction tubes.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and analyze the reaction products by western blotting using an anti-HIF-1α or anti-ubiquitin antibody.
Expected Results: A ladder of higher molecular weight bands, corresponding to polyubiquitinated HIF-1α, should be visible in the vehicle and this compound treated lanes. The intensity of this ladder should be significantly reduced in the VH-298 treated lane, indicating inhibition of ubiquitination.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Protocol for Von Hippel Lindau Antibody (NB100-485): Novus Biologicals [novusbio.com]
potential impurities in cis VH-298 samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis VH-298.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from VH-298?
A1: this compound is the diastereomer (epimer) of VH-298. The key structural difference lies in the stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) ring. In VH-298, this hydroxyl group is in the trans configuration, which is crucial for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In contrast, this compound possesses the cis configuration of this hydroxyl group, which results in a significant loss of binding affinity to VHL. Consequently, this compound serves as an ideal negative control in experiments to ensure that the observed effects of VH-298 are specifically due to VHL engagement.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). For specific batch data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.
Q3: How should I store my this compound sample?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO and ethanol (B145695), with a solubility of up to 100 mM in both solvents.
Troubleshooting Guide
Issue 1: Unexpected Biological Activity Observed with this compound
-
Potential Cause 1: Contamination with the active trans-isomer (VH-298).
-
Troubleshooting Step:
-
Verify Purity: Re-analyze the purity of your this compound sample using HPLC. The primary method for assessing purity is HPLC.
-
Compare Retention Times: Compare the chromatogram of your this compound sample with a reference standard of VH-298. The two diastereomers should have distinct retention times.
-
Quantify Isomeric Impurity: If a peak corresponding to VH-298 is observed, quantify its percentage to determine if it is within an acceptable range for your experiment.
-
-
-
Potential Cause 2: Degradation of the sample.
-
Troubleshooting Step:
-
Assess Degradation: Analyze the sample using LC-MS to identify any potential degradation products.
-
Review Storage Conditions: Ensure that the sample has been stored correctly (solid at -20°C or dissolved in an appropriate solvent at -80°C) to prevent degradation.
-
-
Issue 2: Inconsistent Results in Cellular Assays
-
Potential Cause 1: Poor Solubility in Assay Media.
-
Troubleshooting Step:
-
Prepare Fresh Stock Solutions: Ensure that your stock solution in DMSO or ethanol is fully dissolved before further dilution into aqueous media.
-
Check for Precipitation: After diluting the stock solution into your cell culture medium, visually inspect for any signs of precipitation.
-
Optimize Final Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay to avoid solvent-induced artifacts.
-
-
-
Potential Cause 2: Variability in Compound Concentration.
-
Troubleshooting Step:
-
Use Calibrated Pipettes: Ensure accurate pipetting when preparing dilutions.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from a reliable stock solution for each experiment to ensure consistency.
-
-
Potential Impurities in this compound Samples
The following table summarizes potential impurities that may be present in this compound samples, categorized by their likely origin.
| Category | Potential Impurity | Potential Source | Significance |
| Synthesis-Related Impurities | trans-isomer (VH-298) | Incomplete stereochemical control during synthesis or starting with an impure stereoisomer of a precursor. | High - VH-298 is the active compound and its presence can lead to false-positive results. |
| Unreacted Starting Materials | Incomplete reaction during the final coupling steps of the synthesis. | Moderate - May interfere with assays depending on their biological activity. | |
| Reagents and Catalysts | Carryover from the synthesis and purification process (e.g., coupling reagents, bases). | Low to Moderate - Generally removed during purification, but residual amounts could affect sensitive assays. | |
| Byproducts of Side Reactions | Formation of alternative products during the synthesis. | Low to Moderate - Dependent on the specific byproduct and its concentration. | |
| Degradation Products | Hydrolysis Products | Breakdown of amide bonds in the presence of water, acid, or base. | Moderate - Degradation reduces the effective concentration of this compound and degradation products may have unknown effects. |
| Oxidative Degradation Products | Oxidation of susceptible functional groups, particularly if exposed to air and light over extended periods. | Low to Moderate - Can lead to a decrease in purity over time. | |
| Contaminants | Residual Solvents | Incomplete removal of solvents used during synthesis and purification (e.g., DMSO, ethyl acetate, dichloromethane). | Low - Typically monitored and controlled in the manufacturing process. |
| Water | Absorption of atmospheric moisture. | Low - Can affect the accuracy of weighing the compound for solution preparation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the trans-isomer (VH-298).
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size) is a suitable starting point.
-
-
Mobile Phase:
-
A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is commonly used.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
-
Flow Rate:
-
0.5 mL/min
-
-
Detection Wavelength:
-
254 nm or based on the UV absorbance maxima of this compound.
-
-
Injection Volume:
-
5-10 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO or a suitable solvent.
-
Visualizations
Caption: A simplified representation of the plausible synthetic pathway for this compound.
potential impurities in cis VH-298 samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis VH-298.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from VH-298?
A1: this compound is the diastereomer (epimer) of VH-298. The key structural difference lies in the stereochemistry of the hydroxyl group on the hydroxyproline ring. In VH-298, this hydroxyl group is in the trans configuration, which is crucial for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In contrast, this compound possesses the cis configuration of this hydroxyl group, which results in a significant loss of binding affinity to VHL. Consequently, this compound serves as an ideal negative control in experiments to ensure that the observed effects of VH-298 are specifically due to VHL engagement.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). For specific batch data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.
Q3: How should I store my this compound sample?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents.
Troubleshooting Guide
Issue 1: Unexpected Biological Activity Observed with this compound
-
Potential Cause 1: Contamination with the active trans-isomer (VH-298).
-
Troubleshooting Step:
-
Verify Purity: Re-analyze the purity of your this compound sample using HPLC. The primary method for assessing purity is HPLC.
-
Compare Retention Times: Compare the chromatogram of your this compound sample with a reference standard of VH-298. The two diastereomers should have distinct retention times.
-
Quantify Isomeric Impurity: If a peak corresponding to VH-298 is observed, quantify its percentage to determine if it is within an acceptable range for your experiment.
-
-
-
Potential Cause 2: Degradation of the sample.
-
Troubleshooting Step:
-
Assess Degradation: Analyze the sample using LC-MS to identify any potential degradation products.
-
Review Storage Conditions: Ensure that the sample has been stored correctly (solid at -20°C or dissolved in an appropriate solvent at -80°C) to prevent degradation.
-
-
Issue 2: Inconsistent Results in Cellular Assays
-
Potential Cause 1: Poor Solubility in Assay Media.
-
Troubleshooting Step:
-
Prepare Fresh Stock Solutions: Ensure that your stock solution in DMSO or ethanol is fully dissolved before further dilution into aqueous media.
-
Check for Precipitation: After diluting the stock solution into your cell culture medium, visually inspect for any signs of precipitation.
-
Optimize Final Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay to avoid solvent-induced artifacts.
-
-
-
Potential Cause 2: Variability in Compound Concentration.
-
Troubleshooting Step:
-
Use Calibrated Pipettes: Ensure accurate pipetting when preparing dilutions.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from a reliable stock solution for each experiment to ensure consistency.
-
-
Potential Impurities in this compound Samples
The following table summarizes potential impurities that may be present in this compound samples, categorized by their likely origin.
| Category | Potential Impurity | Potential Source | Significance |
| Synthesis-Related Impurities | trans-isomer (VH-298) | Incomplete stereochemical control during synthesis or starting with an impure stereoisomer of a precursor. | High - VH-298 is the active compound and its presence can lead to false-positive results. |
| Unreacted Starting Materials | Incomplete reaction during the final coupling steps of the synthesis. | Moderate - May interfere with assays depending on their biological activity. | |
| Reagents and Catalysts | Carryover from the synthesis and purification process (e.g., coupling reagents, bases). | Low to Moderate - Generally removed during purification, but residual amounts could affect sensitive assays. | |
| Byproducts of Side Reactions | Formation of alternative products during the synthesis. | Low to Moderate - Dependent on the specific byproduct and its concentration. | |
| Degradation Products | Hydrolysis Products | Breakdown of amide bonds in the presence of water, acid, or base. | Moderate - Degradation reduces the effective concentration of this compound and degradation products may have unknown effects. |
| Oxidative Degradation Products | Oxidation of susceptible functional groups, particularly if exposed to air and light over extended periods. | Low to Moderate - Can lead to a decrease in purity over time. | |
| Contaminants | Residual Solvents | Incomplete removal of solvents used during synthesis and purification (e.g., DMSO, ethyl acetate, dichloromethane). | Low - Typically monitored and controlled in the manufacturing process. |
| Water | Absorption of atmospheric moisture. | Low - Can affect the accuracy of weighing the compound for solution preparation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the trans-isomer (VH-298).
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Column:
-
A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size) is a suitable starting point.
-
-
Mobile Phase:
-
A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is commonly used.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
-
Flow Rate:
-
0.5 mL/min
-
-
Detection Wavelength:
-
254 nm or based on the UV absorbance maxima of this compound.
-
-
Injection Volume:
-
5-10 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO or a suitable solvent.
-
Visualizations
Caption: A simplified representation of the plausible synthetic pathway for this compound.
cis VH-298 stability in different experimental conditions
Welcome to the technical support center for cis VH-298. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: How should solid this compound be stored?
A: Solid this compound should be stored in a tightly sealed container at -20°C for long-term storage.[1][2] It is recommended to protect the solid compound from light.
Q: What are the recommended storage conditions for stock solutions of this compound?
A: Stock solutions of this compound, typically prepared in DMSO or ethanol (B145695), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] The stability of these stock solutions under recommended storage conditions is provided in the table below. It is crucial to protect these solutions from light.[3]
| Storage Temperature | Duration | Solvent |
| -20°C | Up to 1 month | DMSO, Ethanol |
| -80°C | Up to 6 months | DMSO |
Q: Is it necessary to protect this compound from light?
Solution Preparation and Stability
Q: What are the recommended solvents for preparing stock solutions of this compound?
A: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[2] For cell culture experiments, it is advisable to use high-purity, anhydrous DMSO to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q: How stable is this compound in aqueous solutions or cell culture media?
A: There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media. As a general best practice, it is recommended to prepare fresh dilutions in your final experimental buffer or medium from a frozen stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur if the solubility of this compound is exceeded in your final working solution, especially in aqueous media. If you observe precipitation upon diluting your DMSO stock solution, consider the following:
-
Decrease the final concentration: The compound may not be soluble at the desired concentration in your aqueous buffer.
-
Increase the percentage of co-solvent: For in vitro assays where permissible, a small, non-toxic percentage of DMSO may be maintained in the final solution to aid solubility.
-
Use sonication or gentle warming: In some cases, gentle warming or sonication can help redissolve the compound.[3] However, be cautious about potential degradation with increased temperature.
-
Consider alternative formulation strategies: For in vivo studies, formulations with PEG300, Tween-80, or corn oil have been suggested for the active isomer VH-298 and may be applicable to this compound.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your results when using this compound as a negative control, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Degradation of this compound stock solution | Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution (aliquoted, -20°C or -80°C, protected from light). |
| Degradation of this compound in working solution | Prepare fresh dilutions in your experimental buffer or medium immediately before each use. Avoid prolonged storage of aqueous solutions. |
| Precipitation of this compound in working solution | Visually inspect your working solutions for any precipitate. If observed, refer to the troubleshooting steps for precipitation above. |
| Incorrect concentration of stock solution | Re-calculate the required mass of this compound for your stock solution and prepare it fresh. |
A logical workflow for troubleshooting inconsistent results is presented below.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
Since specific stability data for this compound is not widely published, researchers may need to determine its stability under their specific experimental conditions. Below is a general protocol for assessing the stability of this compound in an aqueous buffer of choice.
Objective: To determine the rate of degradation of this compound in a selected aqueous buffer over time at a specific temperature.
Materials:
-
This compound solid
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test solution: Dilute the DMSO stock solution into the aqueous buffer of interest to a final concentration suitable for your analytical method (e.g., 100 µM). The final percentage of DMSO should be kept low (e.g., <1%) to minimize its effect on the stability in the aqueous environment.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution and analyze it by your chosen analytical method (e.g., HPLC-UV or LC-MS). This will serve as your reference point.
-
Incubate the test solution: Place the remainder of the test solution in a temperature-controlled environment that mimics your experimental conditions.
-
Collect time-point samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution for analysis.
-
Analyze the samples: Analyze each sample using a validated analytical method to determine the concentration of this compound remaining. A reverse-phase HPLC method with UV detection is often suitable for small molecules. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
The workflow for this stability assessment is visualized below.
Caption: Experimental workflow for assessing the stability of this compound.
Signaling Pathway Context
This compound is the inactive diastereomer of VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the pathway that VH-298 perturbs is key to appreciating the role of this compound as a negative control. Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. VH-298 blocks the interaction between hydroxylated HIF-1α and VHL, leading to the stabilization and accumulation of HIF-1α. This compound, lacking the correct stereochemistry, does not bind to VHL and therefore should not stabilize HIF-1α.
Caption: Simplified HIF-1α degradation pathway and points of action for VH-298 and this compound.
References
cis VH-298 stability in different experimental conditions
Welcome to the technical support center for cis VH-298. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: How should solid this compound be stored?
A: Solid this compound should be stored in a tightly sealed container at -20°C for long-term storage.[1][2] It is recommended to protect the solid compound from light.
Q: What are the recommended storage conditions for stock solutions of this compound?
A: Stock solutions of this compound, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] The stability of these stock solutions under recommended storage conditions is provided in the table below. It is crucial to protect these solutions from light.[3]
| Storage Temperature | Duration | Solvent |
| -20°C | Up to 1 month | DMSO, Ethanol |
| -80°C | Up to 6 months | DMSO |
Q: Is it necessary to protect this compound from light?
Solution Preparation and Stability
Q: What are the recommended solvents for preparing stock solutions of this compound?
A: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[2] For cell culture experiments, it is advisable to use high-purity, anhydrous DMSO to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q: How stable is this compound in aqueous solutions or cell culture media?
A: There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media. As a general best practice, it is recommended to prepare fresh dilutions in your final experimental buffer or medium from a frozen stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur if the solubility of this compound is exceeded in your final working solution, especially in aqueous media. If you observe precipitation upon diluting your DMSO stock solution, consider the following:
-
Decrease the final concentration: The compound may not be soluble at the desired concentration in your aqueous buffer.
-
Increase the percentage of co-solvent: For in vitro assays where permissible, a small, non-toxic percentage of DMSO may be maintained in the final solution to aid solubility.
-
Use sonication or gentle warming: In some cases, gentle warming or sonication can help redissolve the compound.[3] However, be cautious about potential degradation with increased temperature.
-
Consider alternative formulation strategies: For in vivo studies, formulations with PEG300, Tween-80, or corn oil have been suggested for the active isomer VH-298 and may be applicable to this compound.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
If you are observing variability in your results when using this compound as a negative control, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Degradation of this compound stock solution | Prepare a fresh stock solution from solid compound. Ensure proper storage of the stock solution (aliquoted, -20°C or -80°C, protected from light). |
| Degradation of this compound in working solution | Prepare fresh dilutions in your experimental buffer or medium immediately before each use. Avoid prolonged storage of aqueous solutions. |
| Precipitation of this compound in working solution | Visually inspect your working solutions for any precipitate. If observed, refer to the troubleshooting steps for precipitation above. |
| Incorrect concentration of stock solution | Re-calculate the required mass of this compound for your stock solution and prepare it fresh. |
A logical workflow for troubleshooting inconsistent results is presented below.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
Since specific stability data for this compound is not widely published, researchers may need to determine its stability under their specific experimental conditions. Below is a general protocol for assessing the stability of this compound in an aqueous buffer of choice.
Objective: To determine the rate of degradation of this compound in a selected aqueous buffer over time at a specific temperature.
Materials:
-
This compound solid
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test solution: Dilute the DMSO stock solution into the aqueous buffer of interest to a final concentration suitable for your analytical method (e.g., 100 µM). The final percentage of DMSO should be kept low (e.g., <1%) to minimize its effect on the stability in the aqueous environment.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution and analyze it by your chosen analytical method (e.g., HPLC-UV or LC-MS). This will serve as your reference point.
-
Incubate the test solution: Place the remainder of the test solution in a temperature-controlled environment that mimics your experimental conditions.
-
Collect time-point samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution for analysis.
-
Analyze the samples: Analyze each sample using a validated analytical method to determine the concentration of this compound remaining. A reverse-phase HPLC method with UV detection is often suitable for small molecules. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
The workflow for this stability assessment is visualized below.
Caption: Experimental workflow for assessing the stability of this compound.
Signaling Pathway Context
This compound is the inactive diastereomer of VH-298, a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the pathway that VH-298 perturbs is key to appreciating the role of this compound as a negative control. Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows VHL to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. VH-298 blocks the interaction between hydroxylated HIF-1α and VHL, leading to the stabilization and accumulation of HIF-1α. This compound, lacking the correct stereochemistry, does not bind to VHL and therefore should not stabilize HIF-1α.
Caption: Simplified HIF-1α degradation pathway and points of action for VH-298 and this compound.
References
Technical Support Center: Cell Viability Assays with cis VH-298
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cis VH-298 in cell viability and other cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and how does it differ from VH-298?
A1: this compound is the inactive cis-epimer of VH-298 and serves as a negative control for its active counterpart.[1] The active compound, VH-298, is a potent, cell-permeable inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] It functions by blocking the protein-protein interaction (PPI) between VHL and the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3][4] Due to an inverse stereochemistry at the essential hydroxy group of its proline-like moiety, this compound lacks binding affinity for VHL and is therefore inactive towards this target.[1][5]
Q2: What is the expected effect of this compound on cell viability?
A2: As a negative control, this compound is expected to be biologically inert with respect to the VHL-HIF signaling axis and should not induce a hypoxic response or affect cell viability through this mechanism.[1] Studies have shown that the active compound, VH-298, exhibits negligible cell toxicity at concentrations up to 150 µM in several cell lines.[1] Therefore, this compound is also expected to be non-toxic. Any observed cytotoxicity is likely attributable to off-target effects at high concentrations, solvent toxicity, or other experimental artifacts.
Q3: For context, what is the mechanism of action of the active compound, VH-298?
A3: Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows it to be recognized by the VHL E3 ligase, which ubiquitinates HIF-1α, targeting it for proteasomal degradation. VH-298 binds to VHL with high affinity (Kd = 80-90 nM), preventing it from binding to hydroxylated HIF-1α. This blockade leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-related genes, mimicking a cellular hypoxic response.[4][6]
Q4: How should I prepare and store this compound stock solutions?
A4: Stock solutions of this compound can be prepared in DMSO or ethanol. The compound is soluble up to 100 mg/mL (190.97 mM) in DMSO.[7] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[7]
Section 2: Data & Experimental Protocols
This section provides key data, a generalized experimental protocol for assessing cell viability, and a list of essential controls.
Data Presentation
Table 1: Physicochemical Properties of VH-298 and this compound
| Property | VH-298 (Active Compound) | This compound (Negative Control) | Reference(s) |
|---|---|---|---|
| Molecular Weight | 523.65 g/mol | 523.65 g/mol | [7] |
| Formula | C₂₇H₃₃N₅O₄S | C₂₇H₃₃N₅O₄S | [7] |
| Binding Target | VHL E3 Ligase | None | |
| Binding Affinity (Kd) | 80-90 nM | No detectable binding | [2] |
| Primary Solvent | DMSO, Ethanol | DMSO | [7] |
| Max Solubility | 100 mM in DMSO | 100 mg/mL (~191 mM) in DMSO |[7] |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Issues with Compounds like this compound |
|---|---|---|---|
| Tetrazolium Reduction (MTT, XTT, MTS) | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan (B1609692) product. | Inexpensive, well-established. | Chemical interference from reducing compounds; potential for compound precipitation to scatter light.[8][9][10] |
| Resazurin (B115843) Reduction (AlamarBlue®) | Measures metabolic activity via reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin. | More sensitive than tetrazolium assays, non-toxic to cells. | Interference from fluorescent compounds.[11] |
| ATP Quantification (CellTiter-Glo®) | Measures ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction. | Highly sensitive, rapid, and suitable for HTS. | Assay signal can be affected by compounds that interfere with luciferase or ATP metabolism.[12] |
| Protease Viability Marker | Measures the activity of a protease marker associated with viable cells. | Can be multiplexed with other assays. | Potential for direct inhibition of the protease by test compounds. |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight (16-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and any controls (e.g., VH-298, vehicle) in complete culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 5-10 minutes, ensuring all crystals are dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Recommended Controls for a Definitive Experiment
-
Untreated Control: Cells incubated with culture medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to ensure the solvent itself is not causing cytotoxicity.[14]
-
This compound (Negative Control): The compound being tested. It is expected to show no effect on viability.
-
VH-298 (Positive Mechanistic Control): The active compound. While not expected to be cytotoxic, it can be used in parallel functional assays (e.g., Western blot for HIF-1α) to confirm that the VHL-HIF pathway is being modulated as expected in the cell system.
-
Cytotoxicity Positive Control: A known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm that the assay can detect a decrease in cell viability.
Section 3: Troubleshooting Guide
This guide is formatted to address specific issues you may encounter when using this compound.
Problem: I am observing an unexpected decrease in cell viability with this compound.
Since this compound is an inactive control, any observed cytotoxicity is likely an artifact. The following workflow can help identify the cause.
Detailed Troubleshooting Steps
1. Issue: High Solvent (DMSO) Concentration
-
Problem: Many cell lines are sensitive to DMSO concentrations above 0.5%, and some sensitive lines show toxicity at concentrations as low as 0.1%.[14]
-
Solution:
-
Always calculate the final percentage of DMSO in your wells. Aim to keep it consistent across all treatments and ideally below 0.1%.
-
Run a vehicle control experiment where cells are treated with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the toxicity threshold for your specific cell line.
-
2. Issue: Compound Precipitation
-
Problem: While this compound has good solubility in DMSO, it can precipitate when diluted into aqueous culture medium. This precipitate can be cytotoxic or interfere with optical readings.
-
Solution:
-
Visually inspect the wells with a microscope before and during the incubation period.
-
Ensure the stock solution is completely dissolved before diluting it into the medium. Gentle warming or sonication of the stock solution may help.[7]
-
Prepare intermediate dilutions in medium rather than adding a small volume of highly concentrated stock directly to the wells.
-
3. Issue: Assay Interference
-
Problem: The chemical structure of a compound can interfere with the assay chemistry. For example, reducing agents can lead to non-enzymatic reduction of MTT, causing false signals.[9] Precipitates can cause light scattering, affecting absorbance readings.[9]
-
Solution:
-
Run a "cell-free" control by adding this compound to wells with medium but no cells. If you see a change in signal (e.g., color change in an MTT assay), it indicates direct compound-assay interference.
-
Confirm your results with an orthogonal viability assay that uses a different detection principle (see Table 2), such as measuring ATP levels (CellTiter-Glo).
-
4. Issue: General Cell Culture Problems
-
Problem: Inconsistent or unhealthy cells will lead to unreliable and variable results.
-
Solution:
-
Cell Passage: Use cells with a low passage number, as high-passage cells can have altered metabolic rates and drug sensitivities.[15][16]
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and compounds. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier.
-
Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatments.[16]
-
Section 4: Signaling Pathway Context
To understand why this compound is used as a negative control, it is helpful to visualize the pathway targeted by its active counterpart, VH-298.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [promega.jp]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Cell Viability Assays with cis VH-298
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cis VH-298 in cell viability and other cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and how does it differ from VH-298?
A1: this compound is the inactive cis-epimer of VH-298 and serves as a negative control for its active counterpart.[1] The active compound, VH-298, is a potent, cell-permeable inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] It functions by blocking the protein-protein interaction (PPI) between VHL and the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3][4] Due to an inverse stereochemistry at the essential hydroxy group of its proline-like moiety, this compound lacks binding affinity for VHL and is therefore inactive towards this target.[1][5]
Q2: What is the expected effect of this compound on cell viability?
A2: As a negative control, this compound is expected to be biologically inert with respect to the VHL-HIF signaling axis and should not induce a hypoxic response or affect cell viability through this mechanism.[1] Studies have shown that the active compound, VH-298, exhibits negligible cell toxicity at concentrations up to 150 µM in several cell lines.[1] Therefore, this compound is also expected to be non-toxic. Any observed cytotoxicity is likely attributable to off-target effects at high concentrations, solvent toxicity, or other experimental artifacts.
Q3: For context, what is the mechanism of action of the active compound, VH-298?
A3: Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows it to be recognized by the VHL E3 ligase, which ubiquitinates HIF-1α, targeting it for proteasomal degradation. VH-298 binds to VHL with high affinity (Kd = 80-90 nM), preventing it from binding to hydroxylated HIF-1α. This blockade leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-related genes, mimicking a cellular hypoxic response.[4][6]
Q4: How should I prepare and store this compound stock solutions?
A4: Stock solutions of this compound can be prepared in DMSO or ethanol. The compound is soluble up to 100 mg/mL (190.97 mM) in DMSO.[7] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[7] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[7]
Section 2: Data & Experimental Protocols
This section provides key data, a generalized experimental protocol for assessing cell viability, and a list of essential controls.
Data Presentation
Table 1: Physicochemical Properties of VH-298 and this compound
| Property | VH-298 (Active Compound) | This compound (Negative Control) | Reference(s) |
|---|---|---|---|
| Molecular Weight | 523.65 g/mol | 523.65 g/mol | [7] |
| Formula | C₂₇H₃₃N₅O₄S | C₂₇H₃₃N₅O₄S | [7] |
| Binding Target | VHL E3 Ligase | None | |
| Binding Affinity (Kd) | 80-90 nM | No detectable binding | [2] |
| Primary Solvent | DMSO, Ethanol | DMSO | [7] |
| Max Solubility | 100 mM in DMSO | 100 mg/mL (~191 mM) in DMSO |[7] |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Issues with Compounds like this compound |
|---|---|---|---|
| Tetrazolium Reduction (MTT, XTT, MTS) | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product. | Inexpensive, well-established. | Chemical interference from reducing compounds; potential for compound precipitation to scatter light.[8][9][10] |
| Resazurin Reduction (AlamarBlue®) | Measures metabolic activity via reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin. | More sensitive than tetrazolium assays, non-toxic to cells. | Interference from fluorescent compounds.[11] |
| ATP Quantification (CellTiter-Glo®) | Measures ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction. | Highly sensitive, rapid, and suitable for HTS. | Assay signal can be affected by compounds that interfere with luciferase or ATP metabolism.[12] |
| Protease Viability Marker | Measures the activity of a protease marker associated with viable cells. | Can be multiplexed with other assays. | Potential for direct inhibition of the protease by test compounds. |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight (16-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and any controls (e.g., VH-298, vehicle) in complete culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 5-10 minutes, ensuring all crystals are dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Recommended Controls for a Definitive Experiment
-
Untreated Control: Cells incubated with culture medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to ensure the solvent itself is not causing cytotoxicity.[14]
-
This compound (Negative Control): The compound being tested. It is expected to show no effect on viability.
-
VH-298 (Positive Mechanistic Control): The active compound. While not expected to be cytotoxic, it can be used in parallel functional assays (e.g., Western blot for HIF-1α) to confirm that the VHL-HIF pathway is being modulated as expected in the cell system.
-
Cytotoxicity Positive Control: A known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm that the assay can detect a decrease in cell viability.
Section 3: Troubleshooting Guide
This guide is formatted to address specific issues you may encounter when using this compound.
Problem: I am observing an unexpected decrease in cell viability with this compound.
Since this compound is an inactive control, any observed cytotoxicity is likely an artifact. The following workflow can help identify the cause.
Detailed Troubleshooting Steps
1. Issue: High Solvent (DMSO) Concentration
-
Problem: Many cell lines are sensitive to DMSO concentrations above 0.5%, and some sensitive lines show toxicity at concentrations as low as 0.1%.[14]
-
Solution:
-
Always calculate the final percentage of DMSO in your wells. Aim to keep it consistent across all treatments and ideally below 0.1%.
-
Run a vehicle control experiment where cells are treated with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the toxicity threshold for your specific cell line.
-
2. Issue: Compound Precipitation
-
Problem: While this compound has good solubility in DMSO, it can precipitate when diluted into aqueous culture medium. This precipitate can be cytotoxic or interfere with optical readings.
-
Solution:
-
Visually inspect the wells with a microscope before and during the incubation period.
-
Ensure the stock solution is completely dissolved before diluting it into the medium. Gentle warming or sonication of the stock solution may help.[7]
-
Prepare intermediate dilutions in medium rather than adding a small volume of highly concentrated stock directly to the wells.
-
3. Issue: Assay Interference
-
Problem: The chemical structure of a compound can interfere with the assay chemistry. For example, reducing agents can lead to non-enzymatic reduction of MTT, causing false signals.[9] Precipitates can cause light scattering, affecting absorbance readings.[9]
-
Solution:
-
Run a "cell-free" control by adding this compound to wells with medium but no cells. If you see a change in signal (e.g., color change in an MTT assay), it indicates direct compound-assay interference.
-
Confirm your results with an orthogonal viability assay that uses a different detection principle (see Table 2), such as measuring ATP levels (CellTiter-Glo).
-
4. Issue: General Cell Culture Problems
-
Problem: Inconsistent or unhealthy cells will lead to unreliable and variable results.
-
Solution:
-
Cell Passage: Use cells with a low passage number, as high-passage cells can have altered metabolic rates and drug sensitivities.[15][16]
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and compounds. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier.
-
Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatments.[16]
-
Section 4: Signaling Pathway Context
To understand why this compound is used as a negative control, it is helpful to visualize the pathway targeted by its active counterpart, VH-298.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [promega.jp]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of cis-VH-298 and VH-298 in HIF Signaling
In the intricate landscape of cellular signaling, the hypoxia-inducible factor (HIF) pathway plays a pivotal role in the response to low oxygen levels, or hypoxia. This pathway is a critical target in various pathological conditions, including cancer and ischemia. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a master regulator of this pathway, targeting the alpha subunit of HIF (HIF-α) for proteasomal degradation under normal oxygen conditions. Small molecule inhibitors that disrupt the VHL:HIF-α interaction have emerged as valuable tools for probing and potentially manipulating this pathway. This guide provides a detailed comparison of two such molecules: the active inhibitor VH-298 and its inactive stereoisomer, cis-VH-298.
Differentiating VH-298 and cis-VH-298: A Tale of Two Stereoisomers
VH-298 is a potent and cell-permeable chemical probe that competitively inhibits the protein-protein interaction between VHL and HIF-α.[1][2][3] This inhibition leads to the stabilization and accumulation of HIF-α, even under normoxic conditions, thereby activating the hypoxic response.[1][4] In stark contrast, cis-VH-298 serves as a crucial negative control.[5][6] Due to a change in the stereochemistry of the essential hydroxyproline (B1673980) mimic, cis-VH-298 lacks significant binding affinity for VHL and consequently does not stabilize HIF-α.[5][6] This fundamental difference in their ability to engage the VHL E3 ligase dictates their divergent effects on HIF signaling.
Quantitative Comparison of Binding Affinity and Cellular Activity
The efficacy of VH-298 as a VHL inhibitor is underscored by its strong binding affinity, which has been quantified using various biophysical techniques. In contrast, cis-VH-298 exhibits no detectable binding to VHL.[7] This disparity in binding directly translates to their cellular activities.
| Parameter | VH-298 | cis-VH-298 | Reference |
| Binding Affinity (Kd) to VHL | 80 - 90 nM | No detectable binding | [1][2][8] |
| Cellular HIF-1α Accumulation | Induces concentration- and time-dependent accumulation | No response | [2][5] |
| Upregulation of HIF Target Genes | Marked upregulation | No effect | [5][9] |
Mechanism of Action in the HIF Signaling Pathway
Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[1][10] This post-translational modification allows the VHL E3 ligase complex to recognize, ubiquitinate, and target HIF-1α for degradation by the proteasome.[11][12][13]
VH-298 acts by directly binding to VHL, occupying the same pocket that recognizes hydroxylated HIF-1α.[5] This competitive inhibition prevents the VHL complex from binding to and ubiquitinating HIF-1α, leading to its stabilization and accumulation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[14]
Conversely, cis-VH-298, with its altered stereochemistry, is unable to fit into the VHL binding pocket and therefore cannot disrupt the VHL:HIF-1α interaction.[5][6] As a result, the degradation of HIF-1α proceeds unimpeded in the presence of cis-VH-298.
Key Experimental Protocols
The characterization and comparison of VH-298 and cis-VH-298 rely on several key experimental methodologies.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between the compound and the VHL protein complex.
Methodology:
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1] VH-298 or cis-VH-298 is dissolved in the same buffer, ensuring a matching concentration of any co-solvent like DMSO.[1]
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution. The injection syringe is filled with the compound solution.[1] A series of small, precise injections of the compound are made into the protein solution while the heat change associated with the binding event is measured.[1]
-
Data Analysis: The raw data is integrated to determine the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model to calculate the Kd, enthalpy (ΔH), and stoichiometry (n).[1]
Western Blotting for HIF-1α Accumulation
Objective: To qualitatively and quantitatively assess the cellular accumulation of HIF-1α protein following treatment with the compounds.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., HeLa) are cultured under standard conditions. Cells are then treated with varying concentrations of VH-298, cis-VH-298, or a vehicle control (e.g., DMSO) for specified time periods.[2][5]
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein. The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Analysis: The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to HIF-1α is quantified and normalized to a loading control (e.g., β-actin or tubulin) to compare protein levels across different treatment conditions.
Conclusion
The comparison between VH-298 and its inactive stereoisomer, cis-VH-298, provides a clear and compelling illustration of the principles of structure-activity relationships in drug discovery and chemical biology. VH-298 serves as a powerful tool to activate the HIF signaling pathway through a well-defined mechanism of VHL inhibition. In contrast, the inactivity of cis-VH-298 validates that the observed effects of VH-298 are on-target and dependent on its specific interaction with VHL. For researchers in oncology, ischemia, and other fields where the HIF pathway is a key therapeutic target, understanding the distinct properties of these molecules is essential for the design and interpretation of experiments aimed at modulating this critical cellular response.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of cis-VH-298 and VH-298 in HIF Signaling
In the intricate landscape of cellular signaling, the hypoxia-inducible factor (HIF) pathway plays a pivotal role in the response to low oxygen levels, or hypoxia. This pathway is a critical target in various pathological conditions, including cancer and ischemia. The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a master regulator of this pathway, targeting the alpha subunit of HIF (HIF-α) for proteasomal degradation under normal oxygen conditions. Small molecule inhibitors that disrupt the VHL:HIF-α interaction have emerged as valuable tools for probing and potentially manipulating this pathway. This guide provides a detailed comparison of two such molecules: the active inhibitor VH-298 and its inactive stereoisomer, cis-VH-298.
Differentiating VH-298 and cis-VH-298: A Tale of Two Stereoisomers
VH-298 is a potent and cell-permeable chemical probe that competitively inhibits the protein-protein interaction between VHL and HIF-α.[1][2][3] This inhibition leads to the stabilization and accumulation of HIF-α, even under normoxic conditions, thereby activating the hypoxic response.[1][4] In stark contrast, cis-VH-298 serves as a crucial negative control.[5][6] Due to a change in the stereochemistry of the essential hydroxyproline mimic, cis-VH-298 lacks significant binding affinity for VHL and consequently does not stabilize HIF-α.[5][6] This fundamental difference in their ability to engage the VHL E3 ligase dictates their divergent effects on HIF signaling.
Quantitative Comparison of Binding Affinity and Cellular Activity
The efficacy of VH-298 as a VHL inhibitor is underscored by its strong binding affinity, which has been quantified using various biophysical techniques. In contrast, cis-VH-298 exhibits no detectable binding to VHL.[7] This disparity in binding directly translates to their cellular activities.
| Parameter | VH-298 | cis-VH-298 | Reference |
| Binding Affinity (Kd) to VHL | 80 - 90 nM | No detectable binding | [1][2][8] |
| Cellular HIF-1α Accumulation | Induces concentration- and time-dependent accumulation | No response | [2][5] |
| Upregulation of HIF Target Genes | Marked upregulation | No effect | [5][9] |
Mechanism of Action in the HIF Signaling Pathway
Under normal oxygen levels (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[1][10] This post-translational modification allows the VHL E3 ligase complex to recognize, ubiquitinate, and target HIF-1α for degradation by the proteasome.[11][12][13]
VH-298 acts by directly binding to VHL, occupying the same pocket that recognizes hydroxylated HIF-1α.[5] This competitive inhibition prevents the VHL complex from binding to and ubiquitinating HIF-1α, leading to its stabilization and accumulation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[14]
Conversely, cis-VH-298, with its altered stereochemistry, is unable to fit into the VHL binding pocket and therefore cannot disrupt the VHL:HIF-1α interaction.[5][6] As a result, the degradation of HIF-1α proceeds unimpeded in the presence of cis-VH-298.
Key Experimental Protocols
The characterization and comparison of VH-298 and cis-VH-298 rely on several key experimental methodologies.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between the compound and the VHL protein complex.
Methodology:
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1] VH-298 or cis-VH-298 is dissolved in the same buffer, ensuring a matching concentration of any co-solvent like DMSO.[1]
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution. The injection syringe is filled with the compound solution.[1] A series of small, precise injections of the compound are made into the protein solution while the heat change associated with the binding event is measured.[1]
-
Data Analysis: The raw data is integrated to determine the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model to calculate the Kd, enthalpy (ΔH), and stoichiometry (n).[1]
Western Blotting for HIF-1α Accumulation
Objective: To qualitatively and quantitatively assess the cellular accumulation of HIF-1α protein following treatment with the compounds.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., HeLa) are cultured under standard conditions. Cells are then treated with varying concentrations of VH-298, cis-VH-298, or a vehicle control (e.g., DMSO) for specified time periods.[2][5]
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein. The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Analysis: The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to HIF-1α is quantified and normalized to a loading control (e.g., β-actin or tubulin) to compare protein levels across different treatment conditions.
Conclusion
The comparison between VH-298 and its inactive stereoisomer, cis-VH-298, provides a clear and compelling illustration of the principles of structure-activity relationships in drug discovery and chemical biology. VH-298 serves as a powerful tool to activate the HIF signaling pathway through a well-defined mechanism of VHL inhibition. In contrast, the inactivity of cis-VH-298 validates that the observed effects of VH-298 are on-target and dependent on its specific interaction with VHL. For researchers in oncology, ischemia, and other fields where the HIF pathway is a key therapeutic target, understanding the distinct properties of these molecules is essential for the design and interpretation of experiments aimed at modulating this critical cellular response.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. HIF-1alpha and EPAS ubiquitination mediated by the VHL tumour suppressor involves flexibility in the ubiquitination mechanism, similar to other RING E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
On-Target Efficacy of VH-298: A Comparative Validation Using the Inactive Stereoisomer cis-VH-298
A definitive guide for researchers validating the on-target effects of the VHL inhibitor VH-298. This document provides a comparative analysis against its inactive cis-isomer, supported by experimental data and detailed protocols.
The small molecule VH-298 is a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular oxygen-sensing pathway. By binding to VHL, VH-298 blocks the interaction with and subsequent degradation of Hypoxia-Inducible Factor-alpha (HIF-α).[1][2][3] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus to activate the transcription of hypoxia-responsive genes.[1][4] To ensure that the observed cellular effects of VH-298 are a direct consequence of VHL inhibition and not due to off-target interactions, it is crucial to employ a proper negative control. The diastereomer cis-VH-298, which exhibits a significant loss of binding affinity for VHL, serves as an ideal negative control for such validation studies.[2] This guide provides a comprehensive comparison of VH-298 and cis-VH-298, complete with quantitative data and detailed experimental protocols to aid researchers in rigorously validating the on-target effects of VH-298.
Comparative Analysis of VH-298 and cis-VH-298
The on-target activity of VH-298 is highlighted by its high-affinity binding to the VHL protein complex, a property not shared by its stereoisomer, cis-VH-298. This difference in binding affinity translates directly to their differential effects on HIF-1α stabilization and subsequent downstream gene expression in cellular assays.
Biochemical and Cellular Activity
| Parameter | VH-298 | cis-VH-298 | Reference |
| Binding Affinity (Kd) to VHL | 80-90 nM | No detectable binding | [1][5] |
| HIF-1α Stabilization in HeLa cells | Concentration-dependent accumulation | No response | [6] |
| Upregulation of HIF Target Genes (e.g., CA9, GLUT1) | Marked upregulation | No activity | [7] |
Visualizing the Mechanism and Validation
To conceptually frame the validation of VH-298's on-target effects, the following diagrams illustrate the underlying biological pathway and the experimental logic.
Caption: VH-298 inhibits VHL, leading to HIF-1α stabilization.
Caption: Validating VH-298 on-target effects using cis-VH-298.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of validation studies.
Western Blot for HIF-1α Stabilization
This protocol is for detecting the accumulation of HIF-1α in cells treated with VH-298.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat the cells with VH-298 (e.g., 10-100 µM), cis-VH-298 (as a negative control, at the same concentrations), and a vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an 8% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or α-tubulin.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to directly measure the binding affinity of VH-298 to the VHL protein complex.
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1] VH-298 and cis-VH-298 are dissolved in the same buffer.
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM).[1] The injection syringe is filled with the VH-298 or cis-VH-298 solution (e.g., 300 µM).[1] The experiment involves a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA validates that VH-298 directly binds to and stabilizes VHL in a cellular context.
-
Cell Treatment: Treat intact cells with VH-298, cis-VH-298, or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
-
Protein Detection: Analyze the amount of soluble VHL protein remaining in the supernatant at each temperature by Western blot or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble VHL as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of VH-298 indicates target stabilization and engagement. No shift is expected for cis-VH-298 or the vehicle control.
By following these protocols and utilizing cis-VH-298 as a negative control, researchers can confidently demonstrate that the observed biological effects of VH-298 are a direct result of its on-target engagement with VHL. This rigorous validation is essential for the accurate interpretation of experimental results and for the advancement of research involving VHL inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
On-Target Efficacy of VH-298: A Comparative Validation Using the Inactive Stereoisomer cis-VH-298
A definitive guide for researchers validating the on-target effects of the VHL inhibitor VH-298. This document provides a comparative analysis against its inactive cis-isomer, supported by experimental data and detailed protocols.
The small molecule VH-298 is a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular oxygen-sensing pathway. By binding to VHL, VH-298 blocks the interaction with and subsequent degradation of Hypoxia-Inducible Factor-alpha (HIF-α).[1][2][3] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus to activate the transcription of hypoxia-responsive genes.[1][4] To ensure that the observed cellular effects of VH-298 are a direct consequence of VHL inhibition and not due to off-target interactions, it is crucial to employ a proper negative control. The diastereomer cis-VH-298, which exhibits a significant loss of binding affinity for VHL, serves as an ideal negative control for such validation studies.[2] This guide provides a comprehensive comparison of VH-298 and cis-VH-298, complete with quantitative data and detailed experimental protocols to aid researchers in rigorously validating the on-target effects of VH-298.
Comparative Analysis of VH-298 and cis-VH-298
The on-target activity of VH-298 is highlighted by its high-affinity binding to the VHL protein complex, a property not shared by its stereoisomer, cis-VH-298. This difference in binding affinity translates directly to their differential effects on HIF-1α stabilization and subsequent downstream gene expression in cellular assays.
Biochemical and Cellular Activity
| Parameter | VH-298 | cis-VH-298 | Reference |
| Binding Affinity (Kd) to VHL | 80-90 nM | No detectable binding | [1][5] |
| HIF-1α Stabilization in HeLa cells | Concentration-dependent accumulation | No response | [6] |
| Upregulation of HIF Target Genes (e.g., CA9, GLUT1) | Marked upregulation | No activity | [7] |
Visualizing the Mechanism and Validation
To conceptually frame the validation of VH-298's on-target effects, the following diagrams illustrate the underlying biological pathway and the experimental logic.
Caption: VH-298 inhibits VHL, leading to HIF-1α stabilization.
Caption: Validating VH-298 on-target effects using cis-VH-298.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of validation studies.
Western Blot for HIF-1α Stabilization
This protocol is for detecting the accumulation of HIF-1α in cells treated with VH-298.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat the cells with VH-298 (e.g., 10-100 µM), cis-VH-298 (as a negative control, at the same concentrations), and a vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an 8% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or α-tubulin.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to directly measure the binding affinity of VH-298 to the VHL protein complex.
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1] VH-298 and cis-VH-298 are dissolved in the same buffer.
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 30 µM).[1] The injection syringe is filled with the VH-298 or cis-VH-298 solution (e.g., 300 µM).[1] The experiment involves a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA validates that VH-298 directly binds to and stabilizes VHL in a cellular context.
-
Cell Treatment: Treat intact cells with VH-298, cis-VH-298, or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
-
Protein Detection: Analyze the amount of soluble VHL protein remaining in the supernatant at each temperature by Western blot or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble VHL as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of VH-298 indicates target stabilization and engagement. No shift is expected for cis-VH-298 or the vehicle control.
By following these protocols and utilizing cis-VH-298 as a negative control, researchers can confidently demonstrate that the observed biological effects of VH-298 are a direct result of its on-target engagement with VHL. This rigorous validation is essential for the accurate interpretation of experimental results and for the advancement of research involving VHL inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to cis VH-298 and Other VHL Inhibitor Negative Controls
In the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its role in cellular oxygen sensing, specific and potent inhibitors are invaluable tools. The compound VH-298 is a high-affinity inhibitor that effectively disrupts the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), leading to the stabilization of HIF-1α and the activation of hypoxic signaling pathways.[1][2] To ensure that the observed biological effects of VH-298 are a direct result of VHL inhibition and not due to off-target activities, a well-characterized negative control is essential.
This guide provides a detailed comparison of cis VH-298 , the inactive diastereomer of VH-298, against its active counterpart and discusses its role as an ideal negative control in VHL-related research.
The Critical Role of a Negative Control
An ideal negative control for a small molecule inhibitor should possess the following characteristics:
-
Structural Similarity: It should be structurally as close as possible to the active compound to have similar physicochemical properties.
-
Physicochemical Similarity: Properties like molecular weight, solubility, and cell permeability should be comparable to the active inhibitor.
-
Lack of On-Target Activity: It must not bind to the intended biological target.
This compound fulfills these criteria exceptionally well. It is the epimer of VH-298, differing only in the stereochemistry at the 4-hydroxyproline ring.[3] This single stereochemical inversion completely abrogates its ability to bind to the VHL protein, making it an excellent tool for validating the on-target effects of VH-298.[3][4]
Data Presentation
The following tables summarize the key physicochemical and biological properties of VH-298 and its negative control, this compound.
Table 1: Physicochemical Properties
| Property | VH-298 (Active Inhibitor) | This compound (Negative Control) |
| Molecular Weight | 523.65 g/mol [5] | 523.65 g/mol |
| Chemical Formula | C₂₇H₃₃N₅O₄S[5] | C₂₇H₃₃N₅O₄S |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and ethanol | Soluble to 100 mM in DMSO and ethanol |
| Stereochemistry | (2S,4R )-4-hydroxyproline core | (2S,4S )-4-hydroxyproline core |
Table 2: Biological Activity Comparison
| Parameter | VH-298 (Active Inhibitor) | This compound (Negative Control) |
| Target | Von Hippel-Lindau (VHL) E3 Ligase | - |
| Binding Affinity (Kd) | 80-90 nM[1][2] | No detectable binding[3] |
| Cellular Effect | Stabilizes hydroxylated HIF-1α[1] | No stabilization of HIF-1α[4] |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz DOT language provide a clear visualization of the biological pathway and experimental procedures.
Caption: VHL/HIF-1α signaling pathway under normoxia and with a VHL inhibitor.
Caption: Experimental workflow for comparing VH-298 and this compound via Western blot.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HIF-1α Stabilization Assay via Western Blot
This protocol is used to visually assess the accumulation of HIF-1α protein in cells following treatment with a VHL inhibitor.
Materials:
-
Cell culture reagents (e.g., HeLa cells, DMEM, FBS).
-
VH-298 and this compound dissolved in DMSO.
-
Nuclear extraction buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk in TBST).
-
Primary antibody: mouse anti-HIF-1α.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Treat cells with vehicle (DMSO), 100 µM VH-298, or 100 µM this compound for 2-4 hours.
-
Sample Preparation: Harvest cells and prepare nuclear extracts according to the manufacturer's protocol. It is critical to use nuclear extracts as stabilized HIF-1α translocates to the nucleus.[6] Keep samples on ice and use protease inhibitors to prevent protein degradation.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto a 7.5% polyacrylamide gel and perform electrophoresis to separate proteins by size.[6][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using an imaging system.[9] A band of ~116 kDa corresponding to HIF-1α should be prominent only in the lane with lysate from VH-298-treated cells.[6]
VHL Binding Assay via Fluorescence Polarization (FP)
This is a high-throughput method to quantify the binding affinity of inhibitors to the VHL complex in a competitive format.
Principle: A fluorescently-labeled peptide derived from HIF-1α (probe) will emit highly polarized light when bound to the large VHL protein complex. An unlabeled inhibitor (e.g., VH-298) will compete with the probe for binding, displacing it and causing a decrease in fluorescence polarization.
Materials:
-
Purified VHL protein complex (VHL, Elongin B, Elongin C).
-
Fluorescently-labeled HIF-1α peptide probe (e.g., FAM-labeled).
-
Assay buffer.
-
Test compounds (VH-298, this compound) in serial dilutions.
-
Black, low-binding 96- or 384-well plates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare solutions of the VHL complex and the fluorescent probe in assay buffer at appropriate concentrations. The probe concentration should ideally be below its Kd for VHL.
-
Assay Setup:
-
To each well of the microplate, add the VHL complex and the fluorescent probe.
-
Add serial dilutions of the test compounds (VH-298 and this compound). Include controls for maximum polarization (VHL + probe, no inhibitor) and minimum polarization (probe only).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[10]
-
Measurement: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[10]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. VH-298 will show a potent IC₅₀, while this compound will show no significant inhibition.
VHL and HIF-1α Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm that VH-298 disrupts the physical interaction between VHL and HIF-1α in a cellular context.
Materials:
-
Cell lysates from treated cells (as in the Western blot protocol).
-
Co-IP lysis buffer.
-
Primary antibody for immunoprecipitation (e.g., anti-HIF-1α or anti-VHL).
-
Control IgG antibody.
-
Protein A/G magnetic beads or sepharose beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Cell Lysis: Lyse cells treated with DMSO, VH-298, or this compound in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate ~500 µg of protein lysate with 2-4 µg of anti-HIF-1α antibody (or control IgG) overnight at 4°C with gentle rotation.[11]
-
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[11]
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing one blot with an anti-VHL antibody and another with an anti-HIF-1α antibody to confirm the pulldown. A successful experiment will show that in the DMSO and this compound treated samples, VHL is co-immunoprecipitated with HIF-1α. In the VH-298 treated sample, the amount of co-immunoprecipitated VHL will be significantly reduced, demonstrating the disruption of the interaction.[12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 10. rsc.org [rsc.org]
- 11. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to cis VH-298 and Other VHL Inhibitor Negative Controls
In the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its role in cellular oxygen sensing, specific and potent inhibitors are invaluable tools. The compound VH-298 is a high-affinity inhibitor that effectively disrupts the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), leading to the stabilization of HIF-1α and the activation of hypoxic signaling pathways.[1][2] To ensure that the observed biological effects of VH-298 are a direct result of VHL inhibition and not due to off-target activities, a well-characterized negative control is essential.
This guide provides a detailed comparison of cis VH-298 , the inactive diastereomer of VH-298, against its active counterpart and discusses its role as an ideal negative control in VHL-related research.
The Critical Role of a Negative Control
An ideal negative control for a small molecule inhibitor should possess the following characteristics:
-
Structural Similarity: It should be structurally as close as possible to the active compound to have similar physicochemical properties.
-
Physicochemical Similarity: Properties like molecular weight, solubility, and cell permeability should be comparable to the active inhibitor.
-
Lack of On-Target Activity: It must not bind to the intended biological target.
This compound fulfills these criteria exceptionally well. It is the epimer of VH-298, differing only in the stereochemistry at the 4-hydroxyproline (B1632879) ring.[3] This single stereochemical inversion completely abrogates its ability to bind to the VHL protein, making it an excellent tool for validating the on-target effects of VH-298.[3][4]
Data Presentation
The following tables summarize the key physicochemical and biological properties of VH-298 and its negative control, this compound.
Table 1: Physicochemical Properties
| Property | VH-298 (Active Inhibitor) | This compound (Negative Control) |
| Molecular Weight | 523.65 g/mol [5] | 523.65 g/mol |
| Chemical Formula | C₂₇H₃₃N₅O₄S[5] | C₂₇H₃₃N₅O₄S |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and ethanol | Soluble to 100 mM in DMSO and ethanol |
| Stereochemistry | (2S,4R )-4-hydroxyproline core | (2S,4S )-4-hydroxyproline core |
Table 2: Biological Activity Comparison
| Parameter | VH-298 (Active Inhibitor) | This compound (Negative Control) |
| Target | Von Hippel-Lindau (VHL) E3 Ligase | - |
| Binding Affinity (Kd) | 80-90 nM[1][2] | No detectable binding[3] |
| Cellular Effect | Stabilizes hydroxylated HIF-1α[1] | No stabilization of HIF-1α[4] |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz DOT language provide a clear visualization of the biological pathway and experimental procedures.
Caption: VHL/HIF-1α signaling pathway under normoxia and with a VHL inhibitor.
Caption: Experimental workflow for comparing VH-298 and this compound via Western blot.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HIF-1α Stabilization Assay via Western Blot
This protocol is used to visually assess the accumulation of HIF-1α protein in cells following treatment with a VHL inhibitor.
Materials:
-
Cell culture reagents (e.g., HeLa cells, DMEM, FBS).
-
VH-298 and this compound dissolved in DMSO.
-
Nuclear extraction buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk in TBST).
-
Primary antibody: mouse anti-HIF-1α.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Treat cells with vehicle (DMSO), 100 µM VH-298, or 100 µM this compound for 2-4 hours.
-
Sample Preparation: Harvest cells and prepare nuclear extracts according to the manufacturer's protocol. It is critical to use nuclear extracts as stabilized HIF-1α translocates to the nucleus.[6] Keep samples on ice and use protease inhibitors to prevent protein degradation.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto a 7.5% polyacrylamide gel and perform electrophoresis to separate proteins by size.[6][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using an imaging system.[9] A band of ~116 kDa corresponding to HIF-1α should be prominent only in the lane with lysate from VH-298-treated cells.[6]
VHL Binding Assay via Fluorescence Polarization (FP)
This is a high-throughput method to quantify the binding affinity of inhibitors to the VHL complex in a competitive format.
Principle: A fluorescently-labeled peptide derived from HIF-1α (probe) will emit highly polarized light when bound to the large VHL protein complex. An unlabeled inhibitor (e.g., VH-298) will compete with the probe for binding, displacing it and causing a decrease in fluorescence polarization.
Materials:
-
Purified VHL protein complex (VHL, Elongin B, Elongin C).
-
Fluorescently-labeled HIF-1α peptide probe (e.g., FAM-labeled).
-
Assay buffer.
-
Test compounds (VH-298, this compound) in serial dilutions.
-
Black, low-binding 96- or 384-well plates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare solutions of the VHL complex and the fluorescent probe in assay buffer at appropriate concentrations. The probe concentration should ideally be below its Kd for VHL.
-
Assay Setup:
-
To each well of the microplate, add the VHL complex and the fluorescent probe.
-
Add serial dilutions of the test compounds (VH-298 and this compound). Include controls for maximum polarization (VHL + probe, no inhibitor) and minimum polarization (probe only).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[10]
-
Measurement: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[10]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. VH-298 will show a potent IC₅₀, while this compound will show no significant inhibition.
VHL and HIF-1α Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm that VH-298 disrupts the physical interaction between VHL and HIF-1α in a cellular context.
Materials:
-
Cell lysates from treated cells (as in the Western blot protocol).
-
Co-IP lysis buffer.
-
Primary antibody for immunoprecipitation (e.g., anti-HIF-1α or anti-VHL).
-
Control IgG antibody.
-
Protein A/G magnetic beads or sepharose beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Cell Lysis: Lyse cells treated with DMSO, VH-298, or this compound in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate ~500 µg of protein lysate with 2-4 µg of anti-HIF-1α antibody (or control IgG) overnight at 4°C with gentle rotation.[11]
-
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[11]
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing one blot with an anti-VHL antibody and another with an anti-HIF-1α antibody to confirm the pulldown. A successful experiment will show that in the DMSO and this compound treated samples, VHL is co-immunoprecipitated with HIF-1α. In the VH-298 treated sample, the amount of co-immunoprecipitated VHL will be significantly reduced, demonstrating the disruption of the interaction.[12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 10. rsc.org [rsc.org]
- 11. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-VH-298 and VH-298: Efficacy and Mechanism of a VHL Inhibitor and its Inactive Control
In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes and their corresponding inactive controls is paramount for elucidating biological pathways and validating potential therapeutic targets. This guide provides a comparative analysis of VH-298, a potent Von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, and its diastereomer, cis-VH-298, which serves as a crucial negative control. This analysis is supported by experimental data on their binding affinities and cellular activities, along with detailed protocols for key experiments.
Probing the Hypoxic Response: Mechanism of Action
Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. VH-298 is a small molecule designed to disrupt the interaction between VHL and hydroxylated HIF-1α.[1] By binding to VHL, VH-298 prevents the recruitment of HIF-1α, leading to its stabilization and accumulation. This mimics a hypoxic (low oxygen) state, thereby activating the transcription of hypoxia-responsive genes.[1]
Conversely, cis-VH-298 is a stereoisomer of VH-298 that, due to its different three-dimensional structure, is unable to bind to VHL.[2] This lack of binding affinity makes it an ideal negative control to ensure that the observed cellular effects of VH-298 are indeed due to its specific inhibition of the VHL-HIF-1α interaction and not due to off-target effects.[2]
Quantitative Comparison of VH-298 and cis-VH-298
The differing biological activities of VH-298 and cis-VH-298 are rooted in their distinct abilities to bind to the VHL protein. This has been quantified through various biophysical and cellular assays.
| Parameter | VH-298 | cis-VH-298 | Method |
| Binding Affinity (Kd) to VHL | 80-90 nM | No detectable binding | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) |
| HIF-1α Stabilization in Cells | Dose- and time-dependent accumulation | No effect | Immunoblotting |
| Induction of VHL Protein Levels | Time-dependent increase | No effect | Immunoblotting |
Table 1: Summary of the comparative quantitative data for VH-298 and cis-VH-298.
Visualizing the Mechanism and Experimental Workflow
To better understand the molecular interactions and the experimental procedures used to compare these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to compare VH-298 and cis-VH-298.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer) or HFF (human foreskin fibroblast) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either DMSO (vehicle control), VH-298, or cis-VH-298 at the desired concentrations (e.g., 10-100 µM).[3] Treatment durations can vary from a few minutes to 24 hours or longer, depending on the experimental endpoint.[3]
Immunoblotting for HIF-1α and VHL Levels
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HIF-1α, VHL, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Co-Immunoprecipitation to Assess VHL-HIF-1α Interaction
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose (B213101) beads. An antibody against VHL is then added to the lysate and incubated for 2-4 hours at 4°C. Protein A/G agarose beads are added to capture the antibody-VHL complexes, and the incubation continues for another 1-2 hours.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specifically bound proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: The eluted samples are analyzed by immunoblotting for the presence of HIF-1α.
Conclusion
The comparative analysis of VH-298 and its inactive control, cis-VH-298, unequivocally demonstrates the specificity of VH-298 as an inhibitor of the VHL-HIF-1α interaction. While VH-298 potently stabilizes HIF-1α and upregulates VHL protein levels, cis-VH-298 exhibits no such activities due to its inability to bind to VHL.[3] This pair of chemical tools provides a robust system for researchers to investigate the intricacies of the hypoxic signaling pathway and its role in various physiological and pathological processes. The provided experimental protocols and diagrams serve as a valuable resource for designing and interpreting experiments in this field.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-VH-298 and VH-298: Efficacy and Mechanism of a VHL Inhibitor and its Inactive Control
In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes and their corresponding inactive controls is paramount for elucidating biological pathways and validating potential therapeutic targets. This guide provides a comparative analysis of VH-298, a potent Von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor, and its diastereomer, cis-VH-298, which serves as a crucial negative control. This analysis is supported by experimental data on their binding affinities and cellular activities, along with detailed protocols for key experiments.
Probing the Hypoxic Response: Mechanism of Action
Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. VH-298 is a small molecule designed to disrupt the interaction between VHL and hydroxylated HIF-1α.[1] By binding to VHL, VH-298 prevents the recruitment of HIF-1α, leading to its stabilization and accumulation. This mimics a hypoxic (low oxygen) state, thereby activating the transcription of hypoxia-responsive genes.[1]
Conversely, cis-VH-298 is a stereoisomer of VH-298 that, due to its different three-dimensional structure, is unable to bind to VHL.[2] This lack of binding affinity makes it an ideal negative control to ensure that the observed cellular effects of VH-298 are indeed due to its specific inhibition of the VHL-HIF-1α interaction and not due to off-target effects.[2]
Quantitative Comparison of VH-298 and cis-VH-298
The differing biological activities of VH-298 and cis-VH-298 are rooted in their distinct abilities to bind to the VHL protein. This has been quantified through various biophysical and cellular assays.
| Parameter | VH-298 | cis-VH-298 | Method |
| Binding Affinity (Kd) to VHL | 80-90 nM | No detectable binding | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) |
| HIF-1α Stabilization in Cells | Dose- and time-dependent accumulation | No effect | Immunoblotting |
| Induction of VHL Protein Levels | Time-dependent increase | No effect | Immunoblotting |
Table 1: Summary of the comparative quantitative data for VH-298 and cis-VH-298.
Visualizing the Mechanism and Experimental Workflow
To better understand the molecular interactions and the experimental procedures used to compare these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to compare VH-298 and cis-VH-298.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer) or HFF (human foreskin fibroblast) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either DMSO (vehicle control), VH-298, or cis-VH-298 at the desired concentrations (e.g., 10-100 µM).[3] Treatment durations can vary from a few minutes to 24 hours or longer, depending on the experimental endpoint.[3]
Immunoblotting for HIF-1α and VHL Levels
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HIF-1α, VHL, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Co-Immunoprecipitation to Assess VHL-HIF-1α Interaction
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40).
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. An antibody against VHL is then added to the lysate and incubated for 2-4 hours at 4°C. Protein A/G agarose beads are added to capture the antibody-VHL complexes, and the incubation continues for another 1-2 hours.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specifically bound proteins. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: The eluted samples are analyzed by immunoblotting for the presence of HIF-1α.
Conclusion
The comparative analysis of VH-298 and its inactive control, cis-VH-298, unequivocally demonstrates the specificity of VH-298 as an inhibitor of the VHL-HIF-1α interaction. While VH-298 potently stabilizes HIF-1α and upregulates VHL protein levels, cis-VH-298 exhibits no such activities due to its inability to bind to VHL.[3] This pair of chemical tools provides a robust system for researchers to investigate the intricacies of the hypoxic signaling pathway and its role in various physiological and pathological processes. The provided experimental protocols and diagrams serve as a valuable resource for designing and interpreting experiments in this field.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of VH-298 as a VHL Inhibitor Demonstrated by its Inactive Epimer, cis-VH-298
A Comparative Guide for Researchers
This guide provides an objective comparison of the von Hippel-Lindau (VHL) inhibitor, VH-298, with its inactive diastereomer, cis-VH-298, to demonstrate the stereospecificity of VH-298's interaction with its target protein. The data presented herein supports the use of cis-VH-298 as a negative control in experiments investigating the biological effects of VHL inhibition by VH-298.
Introduction
VH-298 is a potent and selective small molecule inhibitor of the VHL E3 ubiquitin ligase.[1][2][3] It functions by disrupting the protein-protein interaction between VHL and the alpha subunit of hypoxia-inducible factor (HIF-α).[1][2][3] This inhibition leads to the stabilization and accumulation of HIF-α, a key transcription factor that regulates cellular responses to low oxygen conditions (hypoxia). The specificity of a chemical probe is paramount for its utility in biological research. cis-VH-298, a stereoisomer of VH-298, is designed to serve as a negative control. Due to a change in stereochemistry at the hydroxyproline (B1673980) ring, cis-VH-298 is unable to bind to VHL, and therefore should not elicit the biological effects observed with VH-298.[4][5] This guide presents a direct comparison of VH-298 and cis-VH-298 to highlight the specific, on-target activity of VH-298.
Comparative Data
The following tables summarize the key quantitative differences between VH-298 and its inactive control, cis-VH-298.
Table 1: In Vitro Binding Affinity to VHL
| Compound | Assay Method | Binding Affinity (Kd) | Reference(s) |
| VH-298 | Isothermal Titration Calorimetry (ITC) | 90 nM | [1][6] |
| Competitive Fluorescence Polarization | 80 nM | [1][6] | |
| cis-VH-298 | Isothermal Titration Calorimetry (ITC) | No binding detected | [5] |
Table 2: Cellular Activity - HIF-1α Stabilization
| Compound | Cell Line | Concentration | Outcome on HIF-1α Levels | Reference(s) |
| VH-298 | HeLa | 100 µM | Significant accumulation | [5][7] |
| cis-VH-298 | HeLa | 100 µM | No significant change | [5] |
Signaling Pathway and Mechanism of Action
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α. This post-translational modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. VH-298 competitively binds to the same pocket on VHL that recognizes hydroxylated HIF-α, thereby preventing the VHL:HIF-α interaction. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of hypoxia-responsive genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). VH-298 or cis-VH-298 is dissolved in the same buffer. A small amount of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to negate heat of dilution effects.[6]
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 20-30 µM). The injection syringe is filled with the VH-298 or cis-VH-298 solution (e.g., 200-300 µM).[6] The experiment consists of a series of small, sequential injections of the ligand into the protein solution while the heat evolved or absorbed is measured.[6]
-
Data Analysis: The raw data is integrated to determine the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model to calculate the Kd, stoichiometry, and enthalpy of the interaction.[6]
Competitive Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled ligand from its protein target by a competitive inhibitor.
Protocol:
-
Reagent Preparation: A fluorescently labeled peptide derived from HIF-1α that binds to VHL is used as the probe. The VBC complex and the test compounds (VH-298 or cis-VH-298) are prepared in a suitable assay buffer.
-
Assay Setup: The VBC protein and the fluorescent probe are incubated to form a complex. Varying concentrations of VH-298 or cis-VH-298 are then added to the complex.
-
Measurement: The fluorescence polarization of the samples is measured. When the fluorescent probe is bound to the larger VBC complex, it tumbles slowly in solution, resulting in a high polarization value. When displaced by a competitive inhibitor, the free probe tumbles more rapidly, leading to a decrease in polarization.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the competitor to determine the IC50 value, which can be converted to a Ki or Kd.
Immunoblotting for HIF-1α Accumulation
This technique is used to detect the levels of HIF-1α protein in cells following treatment with VH-298 or cis-VH-298.
Protocol:
-
Cell Culture and Treatment: HeLa cells are cultured to an appropriate confluency. The cells are then treated with either VH-298, cis-VH-298, or a vehicle control (e.g., DMSO) at the desired concentrations and for the specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin, should be used to confirm equal protein loading across all lanes.
Conclusion
The data presented in this guide unequivocally demonstrates the high specificity of VH-298 for its intended target, VHL. The lack of binding and cellular activity of its diastereomer, cis-VH-298, confirms that the biological effects of VH-298 are a direct result of its stereospecific interaction with the VHL protein. Therefore, cis-VH-298 is an appropriate and essential negative control for studies employing VH-298 to investigate the consequences of VHL inhibition and HIF-α stabilization. The use of such a control is critical for validating that the observed cellular and physiological responses are on-target effects of VH-298.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Specificity of VH-298 as a VHL Inhibitor Demonstrated by its Inactive Epimer, cis-VH-298
A Comparative Guide for Researchers
This guide provides an objective comparison of the von Hippel-Lindau (VHL) inhibitor, VH-298, with its inactive diastereomer, cis-VH-298, to demonstrate the stereospecificity of VH-298's interaction with its target protein. The data presented herein supports the use of cis-VH-298 as a negative control in experiments investigating the biological effects of VHL inhibition by VH-298.
Introduction
VH-298 is a potent and selective small molecule inhibitor of the VHL E3 ubiquitin ligase.[1][2][3] It functions by disrupting the protein-protein interaction between VHL and the alpha subunit of hypoxia-inducible factor (HIF-α).[1][2][3] This inhibition leads to the stabilization and accumulation of HIF-α, a key transcription factor that regulates cellular responses to low oxygen conditions (hypoxia). The specificity of a chemical probe is paramount for its utility in biological research. cis-VH-298, a stereoisomer of VH-298, is designed to serve as a negative control. Due to a change in stereochemistry at the hydroxyproline ring, cis-VH-298 is unable to bind to VHL, and therefore should not elicit the biological effects observed with VH-298.[4][5] This guide presents a direct comparison of VH-298 and cis-VH-298 to highlight the specific, on-target activity of VH-298.
Comparative Data
The following tables summarize the key quantitative differences between VH-298 and its inactive control, cis-VH-298.
Table 1: In Vitro Binding Affinity to VHL
| Compound | Assay Method | Binding Affinity (Kd) | Reference(s) |
| VH-298 | Isothermal Titration Calorimetry (ITC) | 90 nM | [1][6] |
| Competitive Fluorescence Polarization | 80 nM | [1][6] | |
| cis-VH-298 | Isothermal Titration Calorimetry (ITC) | No binding detected | [5] |
Table 2: Cellular Activity - HIF-1α Stabilization
| Compound | Cell Line | Concentration | Outcome on HIF-1α Levels | Reference(s) |
| VH-298 | HeLa | 100 µM | Significant accumulation | [5][7] |
| cis-VH-298 | HeLa | 100 µM | No significant change | [5] |
Signaling Pathway and Mechanism of Action
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α. This post-translational modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. VH-298 competitively binds to the same pocket on VHL that recognizes hydroxylated HIF-α, thereby preventing the VHL:HIF-α interaction. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of hypoxia-responsive genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Protein and Ligand Preparation: The VHL-ElonginB-ElonginC (VBC) complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). VH-298 or cis-VH-298 is dissolved in the same buffer. A small amount of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to negate heat of dilution effects.[6]
-
ITC Experiment: The sample cell of the ITC instrument is filled with the VBC protein solution (e.g., 20-30 µM). The injection syringe is filled with the VH-298 or cis-VH-298 solution (e.g., 200-300 µM).[6] The experiment consists of a series of small, sequential injections of the ligand into the protein solution while the heat evolved or absorbed is measured.[6]
-
Data Analysis: The raw data is integrated to determine the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model to calculate the Kd, stoichiometry, and enthalpy of the interaction.[6]
Competitive Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled ligand from its protein target by a competitive inhibitor.
Protocol:
-
Reagent Preparation: A fluorescently labeled peptide derived from HIF-1α that binds to VHL is used as the probe. The VBC complex and the test compounds (VH-298 or cis-VH-298) are prepared in a suitable assay buffer.
-
Assay Setup: The VBC protein and the fluorescent probe are incubated to form a complex. Varying concentrations of VH-298 or cis-VH-298 are then added to the complex.
-
Measurement: The fluorescence polarization of the samples is measured. When the fluorescent probe is bound to the larger VBC complex, it tumbles slowly in solution, resulting in a high polarization value. When displaced by a competitive inhibitor, the free probe tumbles more rapidly, leading to a decrease in polarization.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the competitor to determine the IC50 value, which can be converted to a Ki or Kd.
Immunoblotting for HIF-1α Accumulation
This technique is used to detect the levels of HIF-1α protein in cells following treatment with VH-298 or cis-VH-298.
Protocol:
-
Cell Culture and Treatment: HeLa cells are cultured to an appropriate confluency. The cells are then treated with either VH-298, cis-VH-298, or a vehicle control (e.g., DMSO) at the desired concentrations and for the specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin, should be used to confirm equal protein loading across all lanes.
Conclusion
The data presented in this guide unequivocally demonstrates the high specificity of VH-298 for its intended target, VHL. The lack of binding and cellular activity of its diastereomer, cis-VH-298, confirms that the biological effects of VH-298 are a direct result of its stereospecific interaction with the VHL protein. Therefore, cis-VH-298 is an appropriate and essential negative control for studies employing VH-298 to investigate the consequences of VHL inhibition and HIF-α stabilization. The use of such a control is critical for validating that the observed cellular and physiological responses are on-target effects of VH-298.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle for VHL Engagement: A Comparative Guide to cis VH-298 and VH-298
For researchers, scientists, and drug development professionals, the selective validation of protein degradation pathways is paramount. In the realm of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequent target for recruitment by Proteolysis Targeting Chimeras (PROTACs). Validating that the degradation of a target protein is dependent on VHL requires precise molecular tools. This guide provides a comprehensive comparison of cis VH-298, an inactive control, against its potent counterpart, VH-298, for the validation of VHL-dependent degradation.
At the heart of VHL-mediated degradation lies the specific recognition of a hydroxylated proline residue on its substrate, most notably the Hypoxia-Inducible Factor 1α (HIF-1α). Small molecule VHL ligands mimic this interaction. The stereochemistry at the hydroxyproline-mimicking core is critical for VHL binding. VH-298, a potent VHL inhibitor, possesses the correct trans-hydroxyproline stereochemistry, enabling high-affinity binding. In stark contrast, this compound is the diastereomer with an inverted stereocenter, rendering it incapable of binding to VHL. This fundamental difference makes this compound an ideal negative control to ascertain that the observed cellular effects of a VHL-recruiting PROTAC are indeed due to its engagement with VHL.
Performance at a Glance: A Quantitative Comparison
The efficacy of a VHL ligand is determined by its binding affinity and its ability to modulate the VHL pathway in a cellular context. The following tables summarize the key quantitative data comparing VH-298 and its inactive control, this compound.
| Compound | Target | Binding Affinity (Kd) | Assay |
| VH-298 | VHL | 80-90 nM[1][2] | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) |
| This compound | VHL | No detectable binding | Various binding assays |
| Compound | Cellular Assay | Endpoint | Result |
| VH-298 | HIF-1α Stabilization | Increased HIF-1α levels | Potent stabilization[1] |
| This compound | HIF-1α Stabilization | No change in HIF-1α levels | Inactive[3][4] |
| VH-298 | NanoBRET Target Engagement | VHL Engagement | Potent Engagement |
| This compound | NanoBRET Target Engagement | VHL Engagement | No Engagement[3] |
Visualizing the Mechanism of Action
The interaction between VHL, HIF-1α, and the small molecule inhibitors is a key aspect of this validation system.
Caption: VHL-HIF1α Interaction and Inhibition.
Experimental Workflows: A Step-by-Step Guide
To ensure robust and reproducible results, detailed experimental protocols are crucial. Below are workflows for key assays used to differentiate the activity of this compound and VH-298.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the engagement of a compound with its target protein in live cells.
Caption: NanoBRET™ Assay Workflow.
HIF-1α Stabilization Assay (Western Blot)
This assay is a gold standard for assessing the functional consequence of VHL inhibition.
Caption: Western Blot Workflow.
Detailed Experimental Protocols
NanoBRET™ VHL Target Engagement Assay Protocol
Materials:
-
HEK293 cells
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer for VHL
-
NanoBRET® Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
VH-298 and this compound
Procedure:
-
Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the VHL-NanoLuc® fusion vector according to the manufacturer's protocol.
-
Cell Plating: On the day of the assay, harvest the transfected cells and resuspend in Opti-MEM™. Plate the cells at an appropriate density (e.g., 2 x 10^4 cells/well) in a 96-well white assay plate.
-
Tracer Addition: Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the desired final concentration. Add the tracer to the cells.
-
Compound Addition: Prepare serial dilutions of VH-298 and this compound in Opti-MEM™. Add the compounds to the designated wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HIF-1α Stabilization by Western Blot Protocol
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
VH-298 and this compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of VH-298, this compound, or DMSO for the desired duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
By employing this compound as a negative control alongside its active counterpart, VH-298, researchers can unequivocally demonstrate that the degradation of their protein of interest is a direct consequence of VHL engagement. This rigorous approach is essential for the validation of novel VHL-recruiting PROTACs and for advancing the field of targeted protein degradation.
References
A Head-to-Head Battle for VHL Engagement: A Comparative Guide to cis VH-298 and VH-298
For researchers, scientists, and drug development professionals, the selective validation of protein degradation pathways is paramount. In the realm of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequent target for recruitment by Proteolysis Targeting Chimeras (PROTACs). Validating that the degradation of a target protein is dependent on VHL requires precise molecular tools. This guide provides a comprehensive comparison of cis VH-298, an inactive control, against its potent counterpart, VH-298, for the validation of VHL-dependent degradation.
At the heart of VHL-mediated degradation lies the specific recognition of a hydroxylated proline residue on its substrate, most notably the Hypoxia-Inducible Factor 1α (HIF-1α). Small molecule VHL ligands mimic this interaction. The stereochemistry at the hydroxyproline-mimicking core is critical for VHL binding. VH-298, a potent VHL inhibitor, possesses the correct trans-hydroxyproline stereochemistry, enabling high-affinity binding. In stark contrast, this compound is the diastereomer with an inverted stereocenter, rendering it incapable of binding to VHL. This fundamental difference makes this compound an ideal negative control to ascertain that the observed cellular effects of a VHL-recruiting PROTAC are indeed due to its engagement with VHL.
Performance at a Glance: A Quantitative Comparison
The efficacy of a VHL ligand is determined by its binding affinity and its ability to modulate the VHL pathway in a cellular context. The following tables summarize the key quantitative data comparing VH-298 and its inactive control, this compound.
| Compound | Target | Binding Affinity (Kd) | Assay |
| VH-298 | VHL | 80-90 nM[1][2] | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) |
| This compound | VHL | No detectable binding | Various binding assays |
| Compound | Cellular Assay | Endpoint | Result |
| VH-298 | HIF-1α Stabilization | Increased HIF-1α levels | Potent stabilization[1] |
| This compound | HIF-1α Stabilization | No change in HIF-1α levels | Inactive[3][4] |
| VH-298 | NanoBRET Target Engagement | VHL Engagement | Potent Engagement |
| This compound | NanoBRET Target Engagement | VHL Engagement | No Engagement[3] |
Visualizing the Mechanism of Action
The interaction between VHL, HIF-1α, and the small molecule inhibitors is a key aspect of this validation system.
Caption: VHL-HIF1α Interaction and Inhibition.
Experimental Workflows: A Step-by-Step Guide
To ensure robust and reproducible results, detailed experimental protocols are crucial. Below are workflows for key assays used to differentiate the activity of this compound and VH-298.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the engagement of a compound with its target protein in live cells.
Caption: NanoBRET™ Assay Workflow.
HIF-1α Stabilization Assay (Western Blot)
This assay is a gold standard for assessing the functional consequence of VHL inhibition.
Caption: Western Blot Workflow.
Detailed Experimental Protocols
NanoBRET™ VHL Target Engagement Assay Protocol
Materials:
-
HEK293 cells
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer for VHL
-
NanoBRET® Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
VH-298 and this compound
Procedure:
-
Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the VHL-NanoLuc® fusion vector according to the manufacturer's protocol.
-
Cell Plating: On the day of the assay, harvest the transfected cells and resuspend in Opti-MEM™. Plate the cells at an appropriate density (e.g., 2 x 10^4 cells/well) in a 96-well white assay plate.
-
Tracer Addition: Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the desired final concentration. Add the tracer to the cells.
-
Compound Addition: Prepare serial dilutions of VH-298 and this compound in Opti-MEM™. Add the compounds to the designated wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HIF-1α Stabilization by Western Blot Protocol
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
VH-298 and this compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of VH-298, this compound, or DMSO for the desired duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
By employing this compound as a negative control alongside its active counterpart, VH-298, researchers can unequivocally demonstrate that the degradation of their protein of interest is a direct consequence of VHL engagement. This rigorous approach is essential for the validation of novel VHL-recruiting PROTACs and for advancing the field of targeted protein degradation.
References
Comparative Gene Expression Analysis: The Active VHL Ligand VH-298 Versus its Inactive Epimer cis-VH-298
A guide for researchers, scientists, and drug development professionals on the differential effects of VH-298 and its stereoisomer on HIF-1α signaling and target gene expression.
This guide provides a detailed comparison of the gene expression profiles induced by the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH-298, and its inactive diastereomer, cis-VH-298. VH-298 is a crucial chemical probe for studying the hypoxia signaling pathway, and understanding its specific on-target effects is paramount for accurate experimental design and interpretation. This is achieved by comparing its activity to cis-VH-298, which serves as a high-quality negative control.
Mechanism of Action: A Tale of Two Stereoisomers
VH-298 is a cell-permeable small molecule designed to potently and selectively inhibit the protein-protein interaction between the VHL E3 ubiquitin ligase and the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize, bind, and target HIF-1α for ubiquitination and subsequent proteasomal degradation.
By binding to VHL with high affinity (Kd = 80-90 nM), VH-298 physically blocks the recognition of hydroxylated HIF-1α.[1][2] This prevents the degradation of HIF-1α, leading to its accumulation and stabilization even in the presence of oxygen.[3] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide array of hypoxia-responsive genes.[4]
In stark contrast, cis-VH-298 is a stereoisomer (epimer) of VH-298. Due to a different spatial arrangement of atoms at a key chiral center, it is unable to bind to VHL.[1] Consequently, it does not inhibit the VHL:HIF-1α interaction and does not lead to the stabilization of HIF-1α or the subsequent activation of target gene expression.[1][5] This makes cis-VH-298 an ideal negative control to confirm that the observed biological effects of VH-298 are specifically due to on-target VHL inhibition.
Caption: Comparative mechanism of VH-298 and its inactive epimer cis-VH-298.
Quantitative Data Presentation
Experimental data robustly demonstrates the differential impact of VH-298 and cis-VH-298 on the expression of well-established HIF-1α target genes.
Table 1: Comparative mRNA Upregulation of HIF-1α Target Genes (qRT-PCR)
This table summarizes the dose-response effects of VH-298 and its inactive control, cis-VH-298, on the mRNA levels of key HIF target genes in HeLa cells after 16 hours of treatment. Data is represented as fold change relative to a vehicle control (DMSO).
| Compound | Concentration (µM) | CA9 (Fold Change) | GLUT1 (SLC2A1) (Fold Change) |
| VH-298 | 25 | ~2.5 | ~2.0 |
| 50 | ~4.0 | ~3.0 | |
| 100 | ~5.0 | ~3.5 | |
| 150 | ~5.5 | ~3.8 | |
| cis-VH-298 | 25 - 150 | No significant change | No significant change |
Data adapted from Frost et al., Nature Communications, 2016.[1]
Table 2: Top Differentially Upregulated Genes in HeLa Cells Treated with a VHL Inhibitor (RNA-seq)
The following table presents a selection of the most significantly upregulated genes in HeLa cells following a 16-hour treatment with a VHL inhibitor, representative of the effects of VH-298. The inactive cis-VH-298 is not expected to induce significant changes in the expression of these genes.
| Gene Symbol | Gene Name | Log2 Fold Change | Function |
| PFKFB3 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 | 3.1 | Glycolysis |
| ANKRD37 | Ankyrin Repeat Domain 37 | 3.0 | Hypoxia Response |
| NDRG1 | N-Myc Downstream Regulated 1 | 2.8 | Cell Growth & Differentiation |
| CA9 | Carbonic Anhydrase 9 | 2.7 | pH Regulation, Hypoxia |
| ADM | Adrenomedullin | 2.5 | Vasodilation, Angiogenesis |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 (PHD3) | 2.4 | HIF Regulation (Feedback) |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | 2.2 | Glucose Transport |
| VEGFA | Vascular Endothelial Growth Factor A | 2.1 | Angiogenesis |
Data is representative of VHL inhibitor effects as detailed in Frost et al., Wellcome Open Research, 2019.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HeLa (Human cervical cancer) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: One day prior to treatment, cells were seeded in appropriate culture dishes. On the day of the experiment, the medium was replaced with fresh medium containing VH-298, cis-VH-298, or DMSO (vehicle control) at the indicated concentrations. Cells were incubated for the specified duration (e.g., 16 or 24 hours) at 37°C and 5% CO2.[1][5]
2. RNA Extraction and qRT-PCR Analysis
-
RNA Isolation: Total RNA was extracted from treated cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. On-column DNase digestion was performed to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a suitable thermal cycler and SYBR Green master mix. Gene-specific primers for target genes (e.g., CA9, GLUT1) and a housekeeping gene (e.g., β-actin) were used. The relative mRNA expression was calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle control.[1]
3. RNA-Sequencing (RNA-seq) Workflow
-
Library Preparation: For global transcriptomic analysis, RNA quality was assessed, and libraries were prepared from high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq).
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed using bioinformatics packages like DESeq2 to compare the VHL inhibitor-treated samples against the DMSO vehicle control. Genes with a significant p-value (< 0.05) and a log2 fold change > 1 were considered differentially expressed.
Caption: Experimental workflow for comparative gene expression analysis.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Gene Expression Analysis: The Active VHL Ligand VH-298 Versus its Inactive Epimer cis-VH-298
A guide for researchers, scientists, and drug development professionals on the differential effects of VH-298 and its stereoisomer on HIF-1α signaling and target gene expression.
This guide provides a detailed comparison of the gene expression profiles induced by the potent Von Hippel-Lindau (VHL) E3 ligase inhibitor, VH-298, and its inactive diastereomer, cis-VH-298. VH-298 is a crucial chemical probe for studying the hypoxia signaling pathway, and understanding its specific on-target effects is paramount for accurate experimental design and interpretation. This is achieved by comparing its activity to cis-VH-298, which serves as a high-quality negative control.
Mechanism of Action: A Tale of Two Stereoisomers
VH-298 is a cell-permeable small molecule designed to potently and selectively inhibit the protein-protein interaction between the VHL E3 ubiquitin ligase and the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize, bind, and target HIF-1α for ubiquitination and subsequent proteasomal degradation.
By binding to VHL with high affinity (Kd = 80-90 nM), VH-298 physically blocks the recognition of hydroxylated HIF-1α.[1][2] This prevents the degradation of HIF-1α, leading to its accumulation and stabilization even in the presence of oxygen.[3] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide array of hypoxia-responsive genes.[4]
In stark contrast, cis-VH-298 is a stereoisomer (epimer) of VH-298. Due to a different spatial arrangement of atoms at a key chiral center, it is unable to bind to VHL.[1] Consequently, it does not inhibit the VHL:HIF-1α interaction and does not lead to the stabilization of HIF-1α or the subsequent activation of target gene expression.[1][5] This makes cis-VH-298 an ideal negative control to confirm that the observed biological effects of VH-298 are specifically due to on-target VHL inhibition.
Caption: Comparative mechanism of VH-298 and its inactive epimer cis-VH-298.
Quantitative Data Presentation
Experimental data robustly demonstrates the differential impact of VH-298 and cis-VH-298 on the expression of well-established HIF-1α target genes.
Table 1: Comparative mRNA Upregulation of HIF-1α Target Genes (qRT-PCR)
This table summarizes the dose-response effects of VH-298 and its inactive control, cis-VH-298, on the mRNA levels of key HIF target genes in HeLa cells after 16 hours of treatment. Data is represented as fold change relative to a vehicle control (DMSO).
| Compound | Concentration (µM) | CA9 (Fold Change) | GLUT1 (SLC2A1) (Fold Change) |
| VH-298 | 25 | ~2.5 | ~2.0 |
| 50 | ~4.0 | ~3.0 | |
| 100 | ~5.0 | ~3.5 | |
| 150 | ~5.5 | ~3.8 | |
| cis-VH-298 | 25 - 150 | No significant change | No significant change |
Data adapted from Frost et al., Nature Communications, 2016.[1]
Table 2: Top Differentially Upregulated Genes in HeLa Cells Treated with a VHL Inhibitor (RNA-seq)
The following table presents a selection of the most significantly upregulated genes in HeLa cells following a 16-hour treatment with a VHL inhibitor, representative of the effects of VH-298. The inactive cis-VH-298 is not expected to induce significant changes in the expression of these genes.
| Gene Symbol | Gene Name | Log2 Fold Change | Function |
| PFKFB3 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 | 3.1 | Glycolysis |
| ANKRD37 | Ankyrin Repeat Domain 37 | 3.0 | Hypoxia Response |
| NDRG1 | N-Myc Downstream Regulated 1 | 2.8 | Cell Growth & Differentiation |
| CA9 | Carbonic Anhydrase 9 | 2.7 | pH Regulation, Hypoxia |
| ADM | Adrenomedullin | 2.5 | Vasodilation, Angiogenesis |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 (PHD3) | 2.4 | HIF Regulation (Feedback) |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | 2.2 | Glucose Transport |
| VEGFA | Vascular Endothelial Growth Factor A | 2.1 | Angiogenesis |
Data is representative of VHL inhibitor effects as detailed in Frost et al., Wellcome Open Research, 2019.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HeLa (Human cervical cancer) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: One day prior to treatment, cells were seeded in appropriate culture dishes. On the day of the experiment, the medium was replaced with fresh medium containing VH-298, cis-VH-298, or DMSO (vehicle control) at the indicated concentrations. Cells were incubated for the specified duration (e.g., 16 or 24 hours) at 37°C and 5% CO2.[1][5]
2. RNA Extraction and qRT-PCR Analysis
-
RNA Isolation: Total RNA was extracted from treated cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. On-column DNase digestion was performed to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a suitable thermal cycler and SYBR Green master mix. Gene-specific primers for target genes (e.g., CA9, GLUT1) and a housekeeping gene (e.g., β-actin) were used. The relative mRNA expression was calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle control.[1]
3. RNA-Sequencing (RNA-seq) Workflow
-
Library Preparation: For global transcriptomic analysis, RNA quality was assessed, and libraries were prepared from high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq).
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed using bioinformatics packages like DESeq2 to compare the VHL inhibitor-treated samples against the DMSO vehicle control. Genes with a significant p-value (< 0.05) and a log2 fold change > 1 were considered differentially expressed.
Caption: Experimental workflow for comparative gene expression analysis.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Proteomic Analysis: cis VH-298 versus VH-298
In the realm of chemical biology and drug discovery, the Von Hippel-Lindau (VHL) E3 ligase inhibitor VH-298 has emerged as a critical tool for probing cellular responses to hypoxia and for the development of proteolysis-targeting chimeras (PROTACs).[1][2] Its inactive diastereomer, cis VH-298, which exhibits no detectable binding to VHL, serves as an essential negative control to ensure that observed cellular effects are a direct consequence of VHL engagement.[3][4] This guide provides a comprehensive comparison of the proteomic landscapes induced by VH-298 and its inactive counterpart, this compound, supported by experimental data and detailed protocols for researchers in cellular biology and drug development.
Differentiating Cellular Responses: A Proteomic Overview
VH-298 functions by inhibiting the interaction between VHL and Hypoxia-Inducible Factor-alpha (HIF-α), leading to the stabilization and accumulation of HIF-α, a master regulator of the hypoxic response.[1][2][5] In contrast, this compound, due to a change in stereochemistry at the crucial hydroxyproline (B1673980) moiety, is unable to bind to the VHL protein.[3] Consequently, it does not trigger the downstream signaling cascade associated with VHL inhibition.
A key study utilizing quantitative mass spectrometry has systematically investigated the global proteomic changes in cells treated with VH-298, comparing them to treatment with its inactive cis-isomer, hypoxia, and a prolyl-hydroxylase domain (PHD) enzyme inhibitor.[2][6] The findings from this research underscore the specificity of VH-298 in activating the HIF signaling pathway.
Quantitative Proteomic Changes
The proteomic analysis revealed that VH-298 treatment leads to significant upregulation of proteins that are also induced by hypoxia and PHD inhibitors, confirming its on-target effect of stabilizing HIF-α.[2][7] Notably, a distinct and specific upregulation of the VHL protein itself was observed upon treatment with VH-298, an effect not seen with hypoxia or PHD inhibitors.[2][6][8] This suggests a feedback mechanism where the binding of the small molecule stabilizes the VHL protein.[2][9]
In stark contrast, treatment with this compound did not result in the stabilization of VHL or the accumulation of HIF-α, and the broader proteomic profile remained largely unchanged compared to vehicle-treated cells.[2][7] This highlights the critical importance of the specific stereochemical configuration of VH-298 for its biological activity.
Table 1: Key Protein Abundance Changes in Response to VH-298 and this compound
| Protein | Function | Effect of VH-298 Treatment | Effect of this compound Treatment |
| HIF-1α | Transcription factor, master regulator of hypoxic response | Stabilization and accumulation[2][5][10] | No significant change[7] |
| VHL | E3 ubiquitin ligase, targets HIF-α for degradation | Upregulation and stabilization[2][6][9] | No significant change[2] |
| PHD2 | Prolyl hydroxylase, modifies HIF-α for VHL recognition | Upregulation (as a HIF target gene)[5] | No significant change |
| HK2 | Hexokinase 2, enzyme in glycolysis, HIF target gene | Upregulation[5] | No significant change |
| BNIP3 | BCL2/adenovirus E1B 19 kDa protein-interacting protein 3, involved in apoptosis and autophagy, HIF target gene | Upregulation[5] | No significant change |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For proteomic experiments, cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing either VH-298 (typically at concentrations ranging from 10-100 µM), this compound (at the same concentrations as VH-298 for a direct comparison), or DMSO as a vehicle control.[1] Treatment duration can vary, with time points such as 3 and 24 hours being common to capture both early and prolonged responses.[2]
Quantitative Mass Spectrometry
Sample Preparation:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.
-
Cell pellets are lysed in a suitable lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
-
The resulting peptides are desalted using C18 solid-phase extraction cartridges.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
For quantitative analysis, peptides from different treatment conditions are labeled with isobaric tandem mass tags (TMT).
-
The labeled peptides are mixed and fractionated using high-pH reversed-phase chromatography.
-
Fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Data is acquired in a data-dependent manner, with the top 10-15 most intense precursor ions selected for fragmentation.
Data Analysis:
-
Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.
-
Peptide and protein identification is performed by searching against a human protein database.
-
TMT reporter ion intensities are used for quantification of protein abundance across the different conditions.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed between VH-298 and this compound treated samples.
Visualizing the Molecular Mechanisms
To better understand the cellular processes affected by VH-298 and the lack thereof with this compound, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis: cis VH-298 versus VH-298
In the realm of chemical biology and drug discovery, the Von Hippel-Lindau (VHL) E3 ligase inhibitor VH-298 has emerged as a critical tool for probing cellular responses to hypoxia and for the development of proteolysis-targeting chimeras (PROTACs).[1][2] Its inactive diastereomer, cis VH-298, which exhibits no detectable binding to VHL, serves as an essential negative control to ensure that observed cellular effects are a direct consequence of VHL engagement.[3][4] This guide provides a comprehensive comparison of the proteomic landscapes induced by VH-298 and its inactive counterpart, this compound, supported by experimental data and detailed protocols for researchers in cellular biology and drug development.
Differentiating Cellular Responses: A Proteomic Overview
VH-298 functions by inhibiting the interaction between VHL and Hypoxia-Inducible Factor-alpha (HIF-α), leading to the stabilization and accumulation of HIF-α, a master regulator of the hypoxic response.[1][2][5] In contrast, this compound, due to a change in stereochemistry at the crucial hydroxyproline moiety, is unable to bind to the VHL protein.[3] Consequently, it does not trigger the downstream signaling cascade associated with VHL inhibition.
A key study utilizing quantitative mass spectrometry has systematically investigated the global proteomic changes in cells treated with VH-298, comparing them to treatment with its inactive cis-isomer, hypoxia, and a prolyl-hydroxylase domain (PHD) enzyme inhibitor.[2][6] The findings from this research underscore the specificity of VH-298 in activating the HIF signaling pathway.
Quantitative Proteomic Changes
The proteomic analysis revealed that VH-298 treatment leads to significant upregulation of proteins that are also induced by hypoxia and PHD inhibitors, confirming its on-target effect of stabilizing HIF-α.[2][7] Notably, a distinct and specific upregulation of the VHL protein itself was observed upon treatment with VH-298, an effect not seen with hypoxia or PHD inhibitors.[2][6][8] This suggests a feedback mechanism where the binding of the small molecule stabilizes the VHL protein.[2][9]
In stark contrast, treatment with this compound did not result in the stabilization of VHL or the accumulation of HIF-α, and the broader proteomic profile remained largely unchanged compared to vehicle-treated cells.[2][7] This highlights the critical importance of the specific stereochemical configuration of VH-298 for its biological activity.
Table 1: Key Protein Abundance Changes in Response to VH-298 and this compound
| Protein | Function | Effect of VH-298 Treatment | Effect of this compound Treatment |
| HIF-1α | Transcription factor, master regulator of hypoxic response | Stabilization and accumulation[2][5][10] | No significant change[7] |
| VHL | E3 ubiquitin ligase, targets HIF-α for degradation | Upregulation and stabilization[2][6][9] | No significant change[2] |
| PHD2 | Prolyl hydroxylase, modifies HIF-α for VHL recognition | Upregulation (as a HIF target gene)[5] | No significant change |
| HK2 | Hexokinase 2, enzyme in glycolysis, HIF target gene | Upregulation[5] | No significant change |
| BNIP3 | BCL2/adenovirus E1B 19 kDa protein-interacting protein 3, involved in apoptosis and autophagy, HIF target gene | Upregulation[5] | No significant change |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For proteomic experiments, cells are seeded and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing either VH-298 (typically at concentrations ranging from 10-100 µM), this compound (at the same concentrations as VH-298 for a direct comparison), or DMSO as a vehicle control.[1] Treatment duration can vary, with time points such as 3 and 24 hours being common to capture both early and prolonged responses.[2]
Quantitative Mass Spectrometry
Sample Preparation:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.
-
Cell pellets are lysed in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Proteins are reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
-
The resulting peptides are desalted using C18 solid-phase extraction cartridges.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
For quantitative analysis, peptides from different treatment conditions are labeled with isobaric tandem mass tags (TMT).
-
The labeled peptides are mixed and fractionated using high-pH reversed-phase chromatography.
-
Fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Data is acquired in a data-dependent manner, with the top 10-15 most intense precursor ions selected for fragmentation.
Data Analysis:
-
Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.
-
Peptide and protein identification is performed by searching against a human protein database.
-
TMT reporter ion intensities are used for quantification of protein abundance across the different conditions.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed between VH-298 and this compound treated samples.
Visualizing the Molecular Mechanisms
To better understand the cellular processes affected by VH-298 and the lack thereof with this compound, the following diagrams illustrate the key signaling pathway and the experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. cis VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Baseline for VHL Inhibition Studies: A Comparative Guide to cis VH-298
For researchers investigating the Von Hippel-Lindau (VHL) signaling pathway, establishing a reliable experimental baseline is critical. This guide provides a comparative analysis of the potent VHL inhibitor, VH-298, and its diastereomer, cis VH-298, which serves as an essential negative control. The use of this compound is crucial for differentiating on-target VHL inhibition from potential off-target effects, ensuring the validity of experimental findings.
The VHL protein is the substrate-recognition component of the VHL E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated Hypoxia-Inducible Factor-alpha (HIF-α) subunits.[3] This interaction leads to the ubiquitination and subsequent degradation of HIF-α by the proteasome, keeping its levels low.[1][3] Potent inhibitors like VH-298 block this VHL:HIF-α interaction, leading to the stabilization and accumulation of HIF-α, thereby activating the hypoxic response pathway.[4][5]
Comparative Analysis of VHL Ligands
To establish a clear baseline, it is imperative to compare the activity of the active inhibitor with its inactive control. VH-298 is a high-affinity VHL inhibitor, while its epimer, this compound, shows no detectable binding, making it an ideal negative control for VHL inhibition studies.[6]
| Parameter | VH-298 | This compound | Reference |
| Binding Affinity (Kd) | 80-90 nM | No Detectable Binding | [4][5] |
| Mechanism of Action | Competitive inhibitor of the VHL:HIF-α interaction | Inactive, does not bind VHL | [7][8] |
| Cellular Outcome | Stabilization of hydroxylated HIF-α, upregulation of HIF target genes | No effect on HIF-α stabilization or downstream signaling | [5][9][10] |
VHL-HIF-α Signaling Pathway and Inhibitor Action
The diagram below illustrates the VHL-HIF-α signaling pathway under normal oxygen conditions and its disruption by VH-298. Under normoxia, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α. This modification allows VHL to bind and target HIF-1α for proteasomal degradation. VH-298 competitively binds to VHL, preventing HIF-1α recognition and leading to its stabilization and downstream signaling. This compound is unable to bind VHL and thus does not affect the pathway.
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Establishing a Baseline for VHL Inhibition Studies: A Comparative Guide to cis VH-298
For researchers investigating the Von Hippel-Lindau (VHL) signaling pathway, establishing a reliable experimental baseline is critical. This guide provides a comparative analysis of the potent VHL inhibitor, VH-298, and its diastereomer, cis VH-298, which serves as an essential negative control. The use of this compound is crucial for differentiating on-target VHL inhibition from potential off-target effects, ensuring the validity of experimental findings.
The VHL protein is the substrate-recognition component of the VHL E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated Hypoxia-Inducible Factor-alpha (HIF-α) subunits.[3] This interaction leads to the ubiquitination and subsequent degradation of HIF-α by the proteasome, keeping its levels low.[1][3] Potent inhibitors like VH-298 block this VHL:HIF-α interaction, leading to the stabilization and accumulation of HIF-α, thereby activating the hypoxic response pathway.[4][5]
Comparative Analysis of VHL Ligands
To establish a clear baseline, it is imperative to compare the activity of the active inhibitor with its inactive control. VH-298 is a high-affinity VHL inhibitor, while its epimer, this compound, shows no detectable binding, making it an ideal negative control for VHL inhibition studies.[6]
| Parameter | VH-298 | This compound | Reference |
| Binding Affinity (Kd) | 80-90 nM | No Detectable Binding | [4][5] |
| Mechanism of Action | Competitive inhibitor of the VHL:HIF-α interaction | Inactive, does not bind VHL | [7][8] |
| Cellular Outcome | Stabilization of hydroxylated HIF-α, upregulation of HIF target genes | No effect on HIF-α stabilization or downstream signaling | [5][9][10] |
VHL-HIF-α Signaling Pathway and Inhibitor Action
The diagram below illustrates the VHL-HIF-α signaling pathway under normal oxygen conditions and its disruption by VH-298. Under normoxia, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α. This modification allows VHL to bind and target HIF-1α for proteasomal degradation. VH-298 competitively binds to VHL, preventing HIF-1α recognition and leading to its stabilization and downstream signaling. This compound is unable to bind VHL and thus does not affect the pathway.
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of cis VH-298: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before disposal, it is essential to follow proper handling procedures to minimize exposure and risk. Always use personal protective equipment (PPE), including gloves, goggles, and a laboratory coat, when handling cis VH-298.[1] Avoid inhalation, ingestion, and contact with skin or eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its handling and preparation for disposal.
| Property | Value | Source |
| Molecular Weight | 523.65 g/mol | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Storage Temperature | -20°C | [2][3] |
| Solubility in DMSO | 52.37 mg/mL (100 mM) | [2] |
| Solubility in Ethanol | 52.37 mg/mL (100 mM) | [2] |
Disposal Protocol
The primary directive for the disposal of this compound, based on information for the related compound VH-298, is to dispose of the contents and container to an approved waste disposal plant .[4] This should be done in accordance with all institutional, local, regional, and national chemical waste regulations.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any relevant hazard symbols. Based on the data for VH-298, this should include pictograms for "Harmful" and "Dangerous for the environment".[4]
-
Waste Manifest: Complete a chemical waste manifest or any other documentation required by your institution. This will typically include the chemical name, quantity, and concentration.
-
Storage Pending Disposal: Store the sealed waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
-
Arranging for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Signaling Pathway and Experimental Workflow Diagrams
To aid in the understanding of this compound's context and handling, the following diagrams are provided.
Caption: A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound waste.
It is imperative for all laboratory personnel to be familiar with these procedures and to consult with their institution's safety officer for any specific local requirements. Proper disposal not only ensures the safety of the laboratory staff but also prevents the release of potentially harmful substances into the environment.
References
Proper Disposal of cis VH-298: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before disposal, it is essential to follow proper handling procedures to minimize exposure and risk. Always use personal protective equipment (PPE), including gloves, goggles, and a laboratory coat, when handling cis VH-298.[1] Avoid inhalation, ingestion, and contact with skin or eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its handling and preparation for disposal.
| Property | Value | Source |
| Molecular Weight | 523.65 g/mol | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Storage Temperature | -20°C | [2][3] |
| Solubility in DMSO | 52.37 mg/mL (100 mM) | [2] |
| Solubility in Ethanol | 52.37 mg/mL (100 mM) | [2] |
Disposal Protocol
The primary directive for the disposal of this compound, based on information for the related compound VH-298, is to dispose of the contents and container to an approved waste disposal plant .[4] This should be done in accordance with all institutional, local, regional, and national chemical waste regulations.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any relevant hazard symbols. Based on the data for VH-298, this should include pictograms for "Harmful" and "Dangerous for the environment".[4]
-
Waste Manifest: Complete a chemical waste manifest or any other documentation required by your institution. This will typically include the chemical name, quantity, and concentration.
-
Storage Pending Disposal: Store the sealed waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
-
Arranging for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Signaling Pathway and Experimental Workflow Diagrams
To aid in the understanding of this compound's context and handling, the following diagrams are provided.
Caption: A workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound waste.
It is imperative for all laboratory personnel to be familiar with these procedures and to consult with their institution's safety officer for any specific local requirements. Proper disposal not only ensures the safety of the laboratory staff but also prevents the release of potentially harmful substances into the environment.
References
Personal protective equipment for handling cis VH-298
This document provides crucial safety and logistical information for the handling and disposal of cis VH-298, a compound often used as a negative control for the VHL inhibitor, VH-298. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The recommended PPE includes:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Skin and Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. | N95 or higher |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood when handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.
-
Avoid the formation of dust and aerosols.
3. Preparation of Stock Solutions:
-
This compound is soluble in DMSO and ethanol.[1]
-
For a 100 mM stock solution, dissolve 52.37 mg of this compound in 1 mL of DMSO or ethanol.[1]
-
When preparing solutions, add the solvent to the vial containing the compound and vortex or sonicate to ensure complete dissolution.
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 523.65 g/mol [1] |
| Formula | C27H33N5O4S[1] |
| Appearance | White to off-white powder[2] |
| Purity | ≥98% (HPLC)[1] |
| Storage | Store at -20°C[1] |
Storage and Stability
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
Stock Solutions: Once prepared, aliquot stock solutions and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Compound: Dispose of as hazardous chemical waste.
-
Contaminated Materials: Gloves, vials, and other disposable materials that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.
-
Solutions: Waste solutions should be collected in a designated, labeled hazardous waste container.
Mechanism of Action and Signaling Pathway
This compound is the inactive cis-isomer of VH-298. VH-298 is a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is a key component of the cellular oxygen-sensing pathway.[2] VHL targets the alpha subunit of hypoxia-inducible factor (HIF-α) for proteasomal degradation under normoxic conditions. By inhibiting VHL, VH-298 stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes.[4] In contrast, this compound exhibits a significant loss of binding specificity to VHL and is therefore used as a negative control in experiments.[3]
References
Personal protective equipment for handling cis VH-298
This document provides crucial safety and logistical information for the handling and disposal of cis VH-298, a compound often used as a negative control for the VHL inhibitor, VH-298. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The recommended PPE includes:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Skin and Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. | N95 or higher |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood when handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.
-
Avoid the formation of dust and aerosols.
3. Preparation of Stock Solutions:
-
This compound is soluble in DMSO and ethanol.[1]
-
For a 100 mM stock solution, dissolve 52.37 mg of this compound in 1 mL of DMSO or ethanol.[1]
-
When preparing solutions, add the solvent to the vial containing the compound and vortex or sonicate to ensure complete dissolution.
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 523.65 g/mol [1] |
| Formula | C27H33N5O4S[1] |
| Appearance | White to off-white powder[2] |
| Purity | ≥98% (HPLC)[1] |
| Storage | Store at -20°C[1] |
Storage and Stability
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[2]
-
Stock Solutions: Once prepared, aliquot stock solutions and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Compound: Dispose of as hazardous chemical waste.
-
Contaminated Materials: Gloves, vials, and other disposable materials that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.
-
Solutions: Waste solutions should be collected in a designated, labeled hazardous waste container.
Mechanism of Action and Signaling Pathway
This compound is the inactive cis-isomer of VH-298. VH-298 is a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is a key component of the cellular oxygen-sensing pathway.[2] VHL targets the alpha subunit of hypoxia-inducible factor (HIF-α) for proteasomal degradation under normoxic conditions. By inhibiting VHL, VH-298 stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes.[4] In contrast, this compound exhibits a significant loss of binding specificity to VHL and is therefore used as a negative control in experiments.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
